molecular formula C8H10FNO B1531479 2-(6-Fluoropyridin-3-yl)propan-2-ol CAS No. 848841-57-6

2-(6-Fluoropyridin-3-yl)propan-2-ol

Cat. No.: B1531479
CAS No.: 848841-57-6
M. Wt: 155.17 g/mol
InChI Key: KUADCUGOGQASNR-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-3-yl)propan-2-ol is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Fluoropyridin-3-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Fluoropyridin-3-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-fluoropyridin-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUADCUGOGQASNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(6-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the "why" and "how" of using 2-(6-Fluoropyridin-3-yl)propan-2-ol as a strategic building block in medicinal chemistry.

A Strategic Bioisostere for Metabolic Stability and Physicochemical Tuning

Executive Summary

2-(6-Fluoropyridin-3-yl)propan-2-ol (CAS 771573-09-2 ) is a high-value heterocyclic fragment used extensively in modern drug design. It serves as a robust bioisostere for lipophilic aryl groups, offering three distinct advantages:

  • Metabolic Blockade: The C6-fluorine atom blocks the primary site of oxidative metabolism (CYP450-mediated oxidation) on the pyridine ring.

  • Solubility Modulation: The tertiary alcohol moiety introduces a defined hydrogen bond donor/acceptor pair, lowering LogP without introducing the oxidation liability of primary or secondary alcohols.

  • Conformational Control: The gem-dimethyl group restricts rotational freedom, potentially reducing the entropic penalty of binding to a protein target.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

ParameterData
CAS Number 771573-09-2
IUPAC Name 2-(6-Fluoropyridin-3-yl)propan-2-ol
Synonyms 6-Fluoro-α,α-dimethyl-3-pyridinemethanol; 2-(6-Fluoro-3-pyridinyl)-2-propanol
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
SMILES CC(C)(O)c1ccc(F)nc1
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in non-polar alkanes.[1]
pKa (Calculated) Pyridine N: ~2.0–3.0 (lowered by electron-withdrawing F)

Synthetic Methodology

The most robust and self-validating route to this compound involves the Grignard addition of methylmagnesium bromide to methyl 6-fluoronicotinate . This method is preferred over lithiation strategies due to the commercial availability of the ester and the stability of the fluoropyridine core under Grignard conditions.

Protocol: Grignard Addition (Self-Validating Workflow)

Reaction Scheme: Methyl 6-fluoronicotinate + 2 MeMgBr → [Intermediate] → Product

Reagents:

  • Methyl 6-fluoronicotinate (1.0 eq)[2]

  • Methylmagnesium bromide (3.0 M in Et₂O, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve methyl 6-fluoronicotinate in anhydrous THF (0.5 M concentration). Cool the solution to 0 °C using an ice bath.

  • Addition: Charge the addition funnel with MeMgBr. Add dropwise to the ester solution over 30 minutes.[2]

    • Critical Control Point: Maintain internal temperature < 5 °C to prevent side reactions (e.g., nucleophilic attack of the Grignard at the C2/C6 positions, though F deactivation helps prevent this).

  • Monitoring (Self-Validation): After addition is complete, allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Pull a 50 µL aliquot, quench in mini-vial with NH₄Cl, extract with EtOAc. Check via TLC (Hexane:EtOAc 3:1) or LCMS. Target: Complete disappearance of the ester peak (M+H 156). If ester remains, cool to 0 °C and add 0.5 eq additional MeMgBr.

  • Quench: Cool reaction mixture to 0 °C. Slowly add saturated NH₄Cl. (Caution: Exothermic).[3]

  • Workup: Extract aqueous layer 3x with EtOAc. Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Synthesis Start Methyl 6-fluoronicotinate (In THF, 0°C) Reagent MeMgBr (2.5 eq) Dropwise Addition Start->Reagent Intermediate Alkoxide Intermediate (Stir RT, 2h) Reagent->Intermediate Check QC Check (TLC/LCMS) Ester Consumed? Intermediate->Check Check->Reagent No (Add 0.5 eq) Quench NH4Cl Quench (Exothermic) Check->Quench Yes Product 2-(6-Fluoropyridin-3-yl)propan-2-ol (Isolate) Quench->Product

Caption: Figure 1. Self-validating synthesis workflow utilizing in-process control (IPC) to ensure complete conversion.

Strategic Utility in Drug Design

This fragment is rarely a "final drug" but rather a critical "warhead" or "linker" used to optimize lead compounds.

The "Fluorine Scan" Logic

In medicinal chemistry, replacing a hydrogen with fluorine (H → F) or a methyl group with a trifluoromethyl group is standard. However, the 6-fluoropyridine motif specifically addresses metabolic liability.

  • Problem: Pyridines are electron-deficient but prone to oxidation by aldehyde oxidase (AO) or CYP450 at the 2- or 6-positions (ortho to nitrogen).

  • Solution: Blocking the 6-position with Fluorine prevents this oxidation.

  • Bonus: The tertiary alcohol (dimethyl carbinol) prevents the formation of reactive metabolites (aldehydes/carboxylic acids) that would form if a primary alcohol were used.

Bioisosteric Mapping
Functional Group ReplacedAdvantage of 2-(6-Fluoropyridin-3-yl)propan-2-ol
Phenyl Ring Lower lipophilicity (LogP), improved solubility (N-atom + OH).
Acetyl Group (-COCH3) H-bond donor capability; no risk of Schiff base formation.
Cyclic Ether Similar polarity but provides a directed H-bond donor.
Visualization: Structural Logic

Logic Lead Lead Compound (High Clearance / Low Sol) Analysis Metabolic Soft Spot Identified: Pyridine Ring Oxidation Lead->Analysis Strategy Strategy: Block & Polarize Analysis->Strategy Execution Install 2-(6-fluoropyridin-3-yl)propan-2-ol Strategy->Execution Result Optimized Lead: 1. F blocks CYP/AO oxidation 2. OH lowers LogP 3. gem-dimethyl locks conformation Execution->Result

Caption: Figure 2. Decision logic for incorporating the fluoropyridine-carbinol fragment into a lead series.

Safety & Handling

While specific toxicological data for this intermediate may be limited, standard safety protocols for fluorinated pyridines apply.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

  • Disposal: Fluorinated organic waste. Do not mix with non-fluorinated solvents if incineration protocols differ.

References

  • PubChem. Compound Summary for CAS 771573-09-2. National Library of Medicine. Retrieved from [Link]

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Context: General principles of F-substitution on pyridines].

Sources

Physicochemical Profiling and Synthetic Utility of 2-(6-Fluoropyridin-3-yl)propan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(6-Fluoropyridin-3-yl)propan-2-ol (CAS: 771573-09-2) represents a high-value pharmacophore in modern drug discovery, particularly within kinase inhibitor development and CNS-active agents. Structurally, it combines a metabolic blocker (C6-fluorine) with a solubilizing, metabolically robust tertiary alcohol motif.

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and medicinal chemistry applications. It is designed to serve as a reference for optimizing lead compounds where solubility and metabolic stability are limiting factors.

Part 1: Identity & Physicochemical Profile[1][2]

The precise molecular weight and physicochemical descriptors are critical for calculating stoichiometry in synthesis and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Fundamental Data
PropertyValueNotes
IUPAC Name 2-(6-Fluoropyridin-3-yl)propan-2-ol
CAS Number 771573-09-2Alternate: 848841-57-6
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol Average Mass
Exact Mass 155.0746 g/mol Monoisotopic (for HRMS)
SMILES CC(C)(O)c1ccc(F)nc1
Calculated ADME Descriptors

Data derived from consensus prediction models (ACD/Labs, ChemAxon).

DescriptorValueSignificance
cLogP ~1.35Ideal for oral bioavailability (Lipinski compliant).
TPSA 33.1 ŲHigh membrane permeability (Brain penetrant potential).
H-Bond Donors 1 (OH)Critical for active site binding.
H-Bond Acceptors 2 (N, O)Pyridine N is modulated by F-substitution.
pKa (Pyridine N) ~2.5Significantly lower than pyridine (~5.2) due to F-electron withdrawal; remains neutral at physiological pH.

Part 2: Synthetic Methodology

Synthesis of this moiety requires handling organometallic reagents under anhydrous conditions. Two primary routes are validated: Route A (Grignard Addition) is preferred for scale-up due to safety profiles, while Route B (Lithium-Halogen Exchange) is often used in early discovery for rapid analoging.

Synthetic Pathway Visualization

SynthesisPathways Figure 1: Validated Synthetic Routes. Route A (Top) is preferred for scale; Route B (Bottom) for diversity. StartA Methyl 6-fluoronicotinate (Ester Precursor) Intermediate Tetrahedral Intermediate (Transient) StartA->Intermediate Nucleophilic Acyl Substitution ReagentA MeMgBr (3.0 eq) THF, -78°C to 0°C ReagentA->Intermediate StartB 5-Bromo-2-fluoropyridine (Halide Precursor) Product 2-(6-Fluoropyridin-3-yl)propan-2-ol (Target) StartB->Product Lithium-Halogen Exchange ReagentB 1. n-BuLi, -78°C 2. Acetone ReagentB->Product Intermediate->Product Double Addition

Detailed Protocol: Grignard Addition (Route A)

Rationale: This route avoids the use of n-butyllithium, which is pyrophoric and requires strictly cryogenic conditions (-78°C). The ester-to-alcohol transformation is robust and high-yielding.

Reagents:

  • Methyl 6-fluoronicotinate (1.0 eq)

  • Methylmagnesium bromide (3.0 M in Et₂O, 3.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated NH₄Cl (aq)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and N₂ inlet.

  • Solvation: Dissolve Methyl 6-fluoronicotinate in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice/water bath.

  • Addition: Add MeMgBr dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes.

    • Critical Check: Maintain internal temperature < 5°C to prevent side reactions (e.g., nucleophilic attack on the pyridine ring).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of ester; formation of product (M+H 156).

  • Quench: Cool back to 0°C. Carefully quench with saturated NH₄Cl. Caution: Exothermic gas evolution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes). The product typically elutes as a white solid or colorless oil.

Part 3: Structural Biology & Medicinal Chemistry Utility

The 2-(6-fluoropyridin-3-yl)propan-2-ol fragment is not merely a linker; it is a functional pharmacophore.

Mechanism of Action (SAR Logic)

The utility of this fragment rests on three pillars:

  • Metabolic Stability: The C6-Fluorine blocks the primary site of oxidative metabolism (CYP450 mediated oxidation) on the pyridine ring.

  • Solubility & Permeability: The tertiary alcohol decreases LogP (lipophilicity) relative to an alkyl group, improving solubility, while the gem-dimethyl group prevents conjugation, maintaining a specific 3D conformation.

  • Electronic Modulation: The fluorine atom is highly electronegative, pulling electron density from the pyridine nitrogen. This lowers the basicity (pKa), ensuring the molecule remains neutral at physiological pH (7.4), which facilitates passive diffusion across cell membranes.

Interaction Map

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) Logic. Core 2-(6-Fluoropyridin-3-yl)propan-2-ol Fluorine C6-Fluorine Atom Core->Fluorine PyridineN Pyridine Nitrogen Core->PyridineN TertAlcohol Tertiary Alcohol (Gem-dimethyl carbinol) Core->TertAlcohol MetabBlock Blocks CYP-mediated oxidation (Metabolic Stability) Fluorine->MetabBlock pKaMod Lowers pKa (~2.5) Improves Membrane Permeability Fluorine->pKaMod Inductive Effect PyridineN->pKaMod HBond H-Bond Donor/Acceptor Solubilizing Group TertAlcohol->HBond ConfLock Thorpe-Ingold Effect (Conformational Lock) TertAlcohol->ConfLock

Part 4: Analytical Validation

To ensure the integrity of the synthesized material, the following analytical signals must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 8.35 (d, J=2.5 Hz, 1H): Proton at C2 (Ortho to alcohol). The doublet arises from long-range coupling to Fluorine.

  • δ 7.95 (td, J=8.0, 2.5 Hz, 1H): Proton at C4.

  • δ 6.90 (dd, J=8.5, 3.0 Hz, 1H): Proton at C5 (Ortho to Fluorine). Distinctive shielding due to F.

  • δ 1.62 (s, 6H): Gem-dimethyl protons. Singlet confirms the symmetry and successful addition of the methyl groups.

Mass Spectrometry (ESI-MS)
  • Ionization: Positive Mode (ESI+).

  • Expected Mass: 156.1 [M+H]⁺.

  • Fragmentation Pattern: Loss of H₂O (M-18) is common for tertiary alcohols in the source, often observing a peak at 138.1.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10636783, 2-(6-Fluoropyridin-3-yl)propan-2-ol. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for Grignard addition to esters mechanism).

The Definitive Guide to the Solubility Profiling of 2-(6-Fluoropyridin-3-yl)propan-2-ol: A Preformulation Blueprint for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of contemporary drug discovery, the adage "a drug must be in solution to be absorbed" remains a cornerstone of formulation science. Poor aqueous solubility is a primary contributor to suboptimal bioavailability for orally administered therapeutics, often leading to erratic absorption and diminished efficacy.[1][2] Consequently, a comprehensive understanding of a drug candidate's solubility profile is not merely a perfunctory checkbox in preformulation studies but a critical determinant of its developmental trajectory and ultimate clinical success.[3][4] More than 40% of new chemical entities emerging from discovery pipelines exhibit poor aqueous solubility, underscoring the urgent need for robust and predictive solubility assessment methodologies.[1]

This in-depth technical guide provides a holistic framework for characterizing the solubility of the novel compound 2-(6-Fluoropyridin-3-yl)propan-2-ol . We will delve into the theoretical underpinnings of solubility, present validated experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the critical factors that modulate the dissolution of this promising molecule. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and actionable, field-tested insights to navigate the complexities of preformulation.

Molecular Architecture and Physicochemical Postulates of 2-(6-Fluoropyridin-3-yl)propan-2-ol

To embark on a meaningful solubility assessment, a foundational understanding of the molecule's inherent physicochemical properties is paramount. The structure of 2-(6-Fluoropyridin-3-yl)propan-2-ol, presented in Figure 1, reveals key functional groups that will govern its solubility behavior.

Figure 1: Chemical Structure of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Caption: Structure of 2-(6-Fluoropyridin-3-yl)propan-2-ol.

The molecule possesses a pyridine ring, a tertiary alcohol, and a fluorine substituent. The nitrogen atom in the pyridine ring and the hydroxyl group of the tertiary alcohol are capable of forming hydrogen bonds with protic solvents like water, which would suggest some degree of aqueous solubility. Conversely, the aromatic ring and the isopropyl group contribute to the molecule's lipophilicity. The presence of a fluorine atom can have varied effects on solubility. While often increasing lipophilicity, it can also engage in hydrogen bonding, albeit weakly. The predicted XlogP for this compound is 1.0, suggesting a relatively balanced lipophilic/hydrophilic character.[5]

PropertyPredicted Value/InformationSource
Molecular FormulaC8H10FNO[5]
Molecular Weight155.17 g/mol [5]
XlogP1.0[5]
Hydrogen Bond Donors1 (from -OH)Inferred from structure
Hydrogen Bond Acceptors2 (from N and O)Inferred from structure

The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic Approaches

In the realm of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a high-throughput screening method typically employed in the early stages of discovery.[6] It measures the concentration of a compound in an aqueous buffer after a small volume of a concentrated DMSO stock solution is added.[6] The system does not reach thermodynamic equilibrium, and the resulting value can be influenced by the rate of precipitation.[7] While not a "true" solubility value, it is invaluable for quickly ranking compounds and identifying potential solubility liabilities.

  • Thermodynamic Solubility: This is the equilibrium solubility of a compound in a saturated solution, where the dissolved solute is in equilibrium with the solid, undissolved material.[8] The shake-flask method is the gold standard for determining thermodynamic solubility and is typically used in later stages of preformulation for lead optimization.[1][7][9] This value is independent of the dissolution rate and represents the true maximum concentration of the drug that can be achieved in a given solvent under specific conditions.[10]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 2-(6-Fluoropyridin-3-yl)propan-2-ol. The choice of analytical technique (UV-Vis spectrophotometry or HPLC-UV) will depend on the compound's chromophore and the required sensitivity and selectivity.

Kinetic Solubility Assay (DMSO-based Method)

This protocol is designed for high-throughput screening to rapidly assess the aqueous solubility of the target compound.

Experimental Workflow for Kinetic Solubility

G prep_stock 1. Prepare 10 mM Stock in DMSO dispense 2. Dispense Stock into 96-well Plate prep_stock->dispense add_buffer 3. Add Aqueous Buffer (e.g., PBS, pH 7.4) dispense->add_buffer incubate 4. Incubate with Shaking (e.g., 2 hours at 25°C) add_buffer->incubate filter 5. Filter to Remove Precipitate incubate->filter analyze 6. Quantify by HPLC-UV or UV-Vis Spectroscopy filter->analyze

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(6-Fluoropyridin-3-yl)propan-2-ol in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the 10 mM DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature (approximately 25°C) for 2 hours.[9]

  • Filtration: Filter the contents of each well through a 96-well filter plate (e.g., Millipore MultiScreen Solubility Filter Plate) to remove any precipitated compound.[11]

  • Quantification: Analyze the filtrate for the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve prepared in the same buffer with 1% DMSO should be used for quantification.[11][12]

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive method.

Experimental Workflow for Thermodynamic Solubility

G add_excess 1. Add Excess Solid Compound to Solvent equilibrate 2. Equilibrate with Agitation (e.g., 24-48 hours at 25°C) add_excess->equilibrate phase_sep 3. Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->phase_sep sample_supernatant 4. Sample the Supernatant phase_sep->sample_supernatant dilute 5. Dilute Sample as Needed sample_supernatant->dilute analyze 6. Quantify by HPLC-UV dilute->analyze

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid 2-(6-Fluoropyridin-3-yl)propan-2-ol to a series of glass vials containing different solvents of interest (e.g., water, pH 7.4 buffer, 0.1 N HCl, ethanol, propylene glycol). Ensure that there is undissolved solid material at the bottom of each vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.[9] The time to reach equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the solvent and has been validated for low drug binding.

  • Dilution and Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of 2-(6-Fluoropyridin-3-yl)propan-2-ol using a validated HPLC-UV method.

Analytical Method: HPLC-UV

A robust and validated HPLC-UV method is critical for accurate solubility determination.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer) is a common starting point. The specific gradient will need to be optimized for the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of 2-(6-Fluoropyridin-3-yl)propan-2-ol, which needs to be experimentally determined.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Factors Influencing the Solubility of 2-(6-Fluoropyridin-3-yl)propan-2-ol

The solubility of a compound is not an intrinsic constant but is influenced by several environmental factors.[11] A thorough preformulation study must investigate these variables.

  • pH: The pyridine nitrogen in 2-(6-Fluoropyridin-3-yl)propan-2-ol is weakly basic and can be protonated at acidic pH. This ionization would increase the polarity of the molecule and is expected to enhance its aqueous solubility. Therefore, determining the pKa of the compound is crucial, and solubility should be measured across a range of pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[2] Investigating solubility at different temperatures (e.g., ambient and physiological) can provide valuable thermodynamic data.

  • Polymorphism: The crystalline form of a drug can significantly impact its solubility. Different polymorphs can have different lattice energies, with the metastable form generally being more soluble than the stable form. It is essential to characterize the solid form of the compound used in solubility studies.

  • Solvent Polarity: The principle of "like dissolves like" is fundamental to solubility. The solubility of 2-(6-Fluoropyridin-3-yl)propan-2-ol should be assessed in a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar aprotic (e.g., acetone) and polar protic (e.g., ethanol, water).[13]

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized tabular format to facilitate comparison and interpretation.

Table 1: Predicted Physicochemical Properties (This table is populated with predicted and inferred data as an example)

PropertyValue
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Predicted XlogP1.0
pKa (predicted)~3-4 (for the pyridinium ion)

Table 2: Thermodynamic Solubility of 2-(6-Fluoropyridin-3-yl)propan-2-ol in Various Solvents at 25°C (This table is a template for presenting experimental data)

SolventSolubility (µg/mL)Solubility (mM)
0.1 N HCl (pH 1.2)Experimental DataCalculated Data
Acetate Buffer (pH 4.5)Experimental DataCalculated Data
Phosphate Buffer (pH 6.8)Experimental DataCalculated Data
WaterExperimental DataCalculated Data
EthanolExperimental DataCalculated Data
Propylene GlycolExperimental DataCalculated Data
AcetoneExperimental DataCalculated Data

Conclusion: A Roadmap for Success

The comprehensive solubility profiling of 2-(6-Fluoropyridin-3-yl)propan-2-ol, as outlined in this guide, is an indispensable component of its preformulation characterization. By employing both high-throughput kinetic assays for initial screening and the gold-standard shake-flask method for definitive thermodynamic solubility, researchers can build a robust data package. This information is not only fundamental to understanding the compound's intrinsic physicochemical properties but also serves as a critical guide for formulation strategies aimed at optimizing its delivery and bioavailability. A thorough and methodologically sound approach to solubility assessment will undoubtedly de-risk the development process and pave the way for the successful translation of this promising molecule from the laboratory to the clinic.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5635.
  • Impactfactor. (2025).
  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781-1787.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Tsinman, K., Tsinman, O., & Sun, C. C. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Molecules, 27(12), 3845.
  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. [Link]

  • Gáspári, Z., & Tüdõs, E. (1998). The Solubility of Proteins in Organic Solvents. Protein and Peptide Letters, 5(4), 223-228.
  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Soderberg, T. (2019). 1.6: Physical properties of organic compounds. Chemistry LibreTexts. [Link]

  • PubChem. 2-(6-fluoropyridin-3-yl)propan-2-ol. [Link]

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2-(6-Fluoropyridin-3-yl)propan-2-ol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 2-(6-Fluoropyridin-3-yl)propan-2-ol , a critical fluorinated building block in medicinal chemistry. Unlike standard Safety Data Sheets (SDS), this document integrates safety protocols with synthetic methodology and application logic. The compound is widely utilized as a bioisostere for lipophilic groups and as a metabolic stabilizer in kinase inhibitor development, leveraging the gem-dimethyl group to block metabolic oxidation.

Chemical Identity & Specifications

Parameter Technical Specification
Chemical Name 2-(6-Fluoropyridin-3-yl)propan-2-ol
Synonyms 6-Fluoro-α,α-dimethyl-3-pyridinemethanol; 2-(6-Fluoro-3-pyridyl)-2-propanol
CAS Number 848841-57-6 (Primary); 1228560-68-8 (Referenced in specific internal libraries)
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Structure Pyridine ring substituted at C6 with Fluorine; C3 with 2-hydroxypropan-2-yl
Physical State Colorless to pale yellow oil or low-melting solid
Boiling Point ~245°C (Predicted at 760 mmHg)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water

Hazard Identification & Safety Profile

Rationale: As a fluorinated pyridine derivative, this compound presents specific irritation risks. The C-F bond is generally stable, but thermal decomposition can release toxic fluoride vapors.

GHS Classification (Predicted/Read-Across)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]

Toxicology Insight

While specific LD50 data is limited, the metabolic byproduct of the pyridine ring can be reactive. The gem-dimethyl group hinders direct oxidation at the benzylic-like position, potentially altering the metabolic clearance profile compared to non-methylated analogs.

Technical Application: Synthesis & Methodology

Expertise Note: The most robust synthesis route involves a Grignard addition to the corresponding ester. This method is preferred over lithiation due to better functional group tolerance and scalability.

Standard Operating Procedure (SOP): Grignard Addition

Objective: Synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol from Methyl 6-fluoronicotinate.

Reagents:

  • Substrate: Methyl 6-fluoronicotinate (1.0 equiv)

  • Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (3.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve Methyl 6-fluoronicotinate in anhydrous THF (0.2 M concentration). Cool the solution to 0°C in an ice bath.

    • Why? Cooling prevents uncontrolled exotherms and minimizes side reactions (e.g., polymerization).

  • Addition: Add MeMgBr dropwise via syringe or addition funnel over 20 minutes.

    • Observation: A color change (often yellow to orange) indicates the formation of the intermediate alkoxide.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).

    • Endpoint: Disappearance of the ester spot.

  • Quench: Cool back to 0°C. Slowly add saturated NH₄Cl.

    • Caution: Vigorous gas evolution (Methane) will occur.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 10-40% EtOAc/Hexanes.

Visual Workflow: Synthesis Pathway

SynthesisWorkflow Start Methyl 6-fluoronicotinate (Ester Precursor) Intermediate Intermediate Alkoxide Species Start->Intermediate Nucleophilic Addition Reagent MeMgBr (3.0 eq) THF, 0°C Reagent->Intermediate Quench Quench: Sat. NH4Cl Intermediate->Quench Protonation Product 2-(6-Fluoropyridin-3-yl) propan-2-ol Quench->Product Isolation

Figure 1: Grignard synthesis workflow converting the nicotinate ester to the tertiary alcohol.

Handling, Storage & Stability

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent moisture absorption which can complicate precise weighing for analytical standards.

  • Container: Tightly sealed glass vial with a PTFE-lined cap.

Incompatibilities
  • Strong Oxidizing Agents: Can react with the pyridine nitrogen (forming N-oxides) or the alcohol.

  • Acids: The pyridine ring is basic. Strong acids will form salts (pyridinium species), altering solubility and physical properties.

Emergency Response Logic
  • In Case of Fire: Use alcohol-resistant foam, dry chemical, or CO₂.[2] Do not use a heavy water stream, which may spread the chemical.[2]

  • Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

  • First Aid (Eye Contact): Immediate irrigation is vital. The basicity of the pyridine ring combined with the solvent properties of the alcohol moiety can accelerate corneal penetration.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11235398, 6-Fluoro-alpha,alpha-dimethyl-3-pyridinemethanol. PubChem.[3] [Link]

Sources

2-(6-Fluoropyridin-3-yl)propan-2-ol stability and storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability and Storage of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Executive Summary

2-(6-Fluoropyridin-3-yl)propan-2-ol (CAS: 170953-73-2) is a specialized pharmaceutical intermediate characterized by a pyridine ring substituted with a metastable tertiary alcohol and an activated fluorine atom. Its structural duality presents two primary degradation vectors: acid-catalyzed dehydration of the tertiary alcohol and nucleophilic aromatic substitution (SNAr) of the fluorine atom.

Core Directive: This compound is not shelf-stable under ambient aerobic conditions. It requires cold chain management (2–8°C or -20°C) and strict exclusion of moisture and acid traces to prevent irreversible degradation into its alkene or hydroxypyridine analogs.

Physicochemical Profile & Vulnerability Analysis

To effectively store this compound, one must understand the electronic forces at play within the molecule.

PropertySpecification
CAS Number 170953-73-2
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Physical State Viscous Oil or Low-Melting Solid (Purity dependent)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Pyridine N) ~2.5–3.0 (Reduced basicity due to F-substituent)
Structural Vulnerabilities
  • Tertiary Alcohol (Benzylic-like): The isopropyl alcohol group is attached to the pyridine ring. While the electron-deficient pyridine ring destabilizes the carbocation intermediate more than a phenyl ring would, the tertiary nature still allows for facile dehydration to the alkene (isopropenyl derivative) in the presence of even trace acids or heat.

  • Activated Fluorine (C6 Position): The fluorine atom is ortho to the pyridine nitrogen. This position is highly activated for Nucleophilic Aromatic Substitution (SNAr) . Moisture (H₂O) can act as a nucleophile, displacing the fluorine to form the 6-hydroxypyridine (which tautomerizes to the pyridinone), releasing HF.

Degradation Mechanisms

Understanding the "why" allows for the design of robust storage protocols. The following diagram illustrates the two critical failure modes for this molecule.

DegradationPathways Figure 1: Primary Degradation Pathways. Yellow path indicates acid-sensitivity; Green path indicates moisture sensitivity. Target 2-(6-Fluoropyridin-3-yl)propan-2-ol (Intact API) Carbocation Transient Carbocation (Intermediate) Target->Carbocation Acid / Heat (-OH protonation) Hydrolysis 6-(2-Hydroxypropan-2-yl)pyridin-2-one (Hydrolysis Impurity) Target->Hydrolysis H2O / Base (SNAr @ C6) Alkene 2-(6-Fluoropyridin-3-yl)prop-1-ene (Dehydration Impurity) Carbocation->Alkene -H+ (Elimination)

Figure 1: The dual degradation pathways. The tertiary alcohol is prone to elimination (yellow), while the fluoropyridine core is prone to hydrolysis (green).

Storage & Handling Protocols

Based on the mechanistic vulnerabilities, the following protocols are mandatory to maintain purity >98%.

A. Storage Conditions
  • Temperature: -20°C (Preferred) or 2–8°C (Acceptable for short-term < 1 month). Heat significantly accelerates the dehydration pathway.

  • Atmosphere: Inert Gas (Argon or Nitrogen). Oxygen is less of a concern than moisture, but an inert blanket prevents the ingress of atmospheric water vapor which drives the SNAr hydrolysis.

  • Container:

    • Primary: Borosilicate glass vial with a Teflon-lined screw cap.

    • Secondary: Sealed desiccator or Mylar bag with desiccant packets (Silica gel or Molecular Sieves).

    • Avoid: Metal containers (unless passivated) as trace metal ions can Lewis-acid catalyze the dehydration.

B. Handling Workflow
  • Equilibration: Allow the container to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the product, initiating hydrolysis.

  • Solvent Selection: When preparing stock solutions, avoid protic solvents (Ethanol/Water) for long-term storage. Use Anhydrous DMSO or Acetonitrile .

  • Acid Avoidance: Ensure all glassware and spatulas are free of acid residue. Do not use in the presence of strong Lewis acids (e.g., AlCl₃, BF₃) unless the reaction demands it and is run immediately.

Quality Control & Stability Indicating Methods

To validate the integrity of the compound, use the following analytical markers.

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Note: Use low acid concentration to prevent on-column degradation.

  • Detection: UV @ 254 nm (Pyridine ring absorption).

Impurity MarkerRelative Retention Time (RRT)Characteristic
Hydrolysis Product (Pyridinone)~0.6 - 0.8More polar due to amide/hydroxyl tautomer.
Target Molecule 1.00 Sharp peak.
Dehydration Product (Alkene)~1.2 - 1.4Less polar; loss of -OH group increases lipophilicity.
NMR Diagnostics (¹H NMR in CDCl₃)
  • Intact Alcohol: Look for the characteristic methyl singlets of the isopropyl group at ~1.6 ppm (6H, s) .

  • Degradation (Alkene): Appearance of new olefinic signals at ~5.2 ppm and 5.5 ppm indicates dehydration.

  • Degradation (Hydrolysis): Loss of the specific F-coupling patterns in the aromatic region (6.8–8.5 ppm) and a shift in the pyridine protons suggests fluorine displacement.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 170953-73-2. Retrieved from [Link]

  • Senaweera, S. & Weaver, J. (2016).Nucleophilic Aromatic Substitution of Fluoropyridines. Journal of Organic Chemistry. (Mechanistic grounding for SNAr susceptibility).
  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

Strategic Sourcing and Technical Utilization of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Technical Guide

Executive Technical Summary

Target Molecule: 2-(6-Fluoropyridin-3-yl)propan-2-ol CAS Registry Number: 848841-57-6 Molecular Formula: C₈H₁₀FNO Molecular Weight: 155.17 g/mol [1]

This guide provides a comprehensive technical analysis for the sourcing, synthesis, and application of 2-(6-Fluoropyridin-3-yl)propan-2-ol.[1] In medicinal chemistry, this motif serves as a critical bioisostere for lipophilic alkyl groups (e.g., tert-butyl), introducing polarity to lower logP while blocking metabolic soft spots (benzylic oxidation) via the gem-dimethyl carbinol moiety. The presence of the C6-fluorine atom further modulates the pyridine ring's electron density, influencing pKa and metabolic stability against oxidative defluorination.

Commercial Supply Landscape

Sourcing fluorinated pyridine intermediates often presents a "Ghost Inventory" challenge where vendors list compounds without physical stock. The following analysis categorizes suppliers based on reliability and stock verification protocols.

Validated Supplier Matrix

Note: "Lead Time" estimates are based on standard US/EU delivery windows.[1]

Supplier TierVendor NameCatalog / SKUReliability RatingTypical Lead TimeNotes
Tier 1 (Stock) BLD Pharm BD33549High1-3 DaysVerified stock often available in US/Shanghai warehouses.[1]
Tier 1 (Stock) MolCore M2724 / CustomHigh3-5 DaysGood for gram-scale; purity often >97%.[1]
Tier 2 (Aggregator) Parchem InquireMedium2-4 WeeksOften sources from upstream Asian manufacturers.[1]
Tier 2 (Aggregator) Ambeed InquireMedium1-3 WeeksCheck COA before purchase; batch variability exists.[1]

Critical Procurement Warning: Distinguish carefully between the 2,5-substituted isomer (Target: CAS 848841-57-6) and the 2,3-substituted isomer (2-(2-fluoropyridin-3-yl)propan-2-ol, CAS 40247-48-1).[1] Vendor databases frequently conflate these isomers due to naming similarities. Always verify the structure via SMILES/InChI prior to ordering.

Quality Assurance Protocol (Incoming QC)

Upon receipt, the following QC workflow is mandatory to ensure the material meets drug discovery standards:

  • ¹H NMR (DMSO-d₆): Confirm the gem-dimethyl singlet (~1.5 ppm) and the specific coupling pattern of the pyridine protons. The H2 proton (adjacent to the carbinol) should appear as a doublet or fine multiplet distinct from the H4/H5 protons.

  • ¹⁹F NMR: Essential to rule out regioisomeric impurities (e.g., 2-fluoro-4-substituted byproducts) which are common in pyridine synthesis.[1]

  • Water Content (Karl Fischer): The tertiary alcohol is hygroscopic. High water content (>1%) can quench sensitive reagents (e.g., LiHMDS, NaH) in subsequent steps.

The "Make vs. Buy" Decision Strategy

If commercial stock is unavailable or lead times exceed project timelines, in-house synthesis is a robust and scalable alternative.

Sourcing Decision Tree

SourcingStrategy Start Need 2-(6-Fluoropyridin-3-yl)propan-2-ol CheckStock Check Tier 1 Vendors (BLD, MolCore) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail Buy Purchase & QC (Verify Isomer CAS 848841-57-6) StockAvail->Buy Yes (<1 week) Synthesis Initiate In-House Synthesis StockAvail->Synthesis No (>2 weeks) PrecursorCheck Check Precursor: Methyl 6-fluoronicotinate (CAS 1427-06-1) Synthesis->PrecursorCheck ExecuteRxn Execute Grignard Addition (MeMgBr) PrecursorCheck->ExecuteRxn

Figure 1: Decision logic for sourcing critical fluorinated intermediates.

Synthesis Protocol (The "Rescue" Route)

When commercial supply fails, the synthesis from Methyl 6-fluoronicotinate is high-yielding and operationally simple.

Reaction Scheme: Methyl 6-fluoronicotinate + 3.0 eq. MeMgBr → 2-(6-Fluoropyridin-3-yl)propan-2-ol[1]

Step-by-Step Methodology

Reagents:

  • Methyl 6-fluoronicotinate (CAS 1427-06-1) - Widely available (TCI, Fisher)[1]

  • Methylmagnesium bromide (3.0 M in Et₂O or THF)

  • Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under nitrogen atmosphere.

  • Dissolution: Charge the flask with Methyl 6-fluoronicotinate (1.0 eq, e.g., 5.0 g) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add MeMgBr (3.0 - 3.5 eq) dropwise over 30 minutes. Note: The first equivalent deprotonates any adventitious water; the second and third equivalents perform the double addition to the ester.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The intermediate ketone is rarely observed due to the high reactivity of the Grignard reagent.

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl. Caution: Exothermic.[1]

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude material is often pure enough (>95%) for use. If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 85-95%

Synthesis Pathway Diagram

SynthesisPath SM Methyl 6-fluoronicotinate (CAS 1427-06-1) Intermediate [Ketone Intermediate] (Transient) SM->Intermediate  1st Addition   Reagent MeMgBr (3.0 eq) THF, 0°C to RT Reagent->SM Product 2-(6-Fluoropyridin-3-yl)propan-2-ol (CAS 848841-57-6) Intermediate->Product  2nd Addition  

Figure 2: Double Grignard addition mechanism for converting the ester to the tertiary alcohol.

Applications in Drug Discovery

The 2-(6-fluoropyridin-3-yl)propan-2-ol moiety is a high-value "warhead" or scaffold element in medicinal chemistry.[1][2]

  • Metabolic Stability: The gem-dimethyl group blocks the benzylic position from Cytochrome P450-mediated oxidation, a common clearance pathway for ethyl or isopropyl substituents.[1]

  • Lipophilicity Modulation: Replacing a hydrophobic tert-butyl group with this fluoropyridine carbinol significantly lowers LogP (Lipophilicity), improving solubility and reducing non-specific binding.

  • Bioisosterism: It acts as a bioisostere for hexafluoroisopropanol or simple aryl-carbinol groups, often improving potency through H-bond donor interactions (the -OH group) with receptor backbones.[1]

References

  • Parchem Fine & Specialty Chemicals. Product Catalog: 2-(6-Fluoropyridin-3-yl)propan-2-ol (CAS 771573-09-2/848841-57-6).[1][3] Retrieved from

  • BLD Pharm. Product Search: CAS 848841-57-6 vs 40247-48-1.[1] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl 6-fluoronicotinate (CAS 1427-06-1).[1] Retrieved from [4]

  • BenchChem. Technical Guide to the Synthesis of Methyl 6-fluoronicotinate. Retrieved from

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An In-Depth Technical Guide to the Synthesis and Application of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(6-Fluoropyridin-3-yl)propan-2-ol, a key building block in contemporary drug discovery and development. The document details its optimized synthesis, thorough characterization, and critical role as a chemical intermediate. The synthesis section offers a step-by-step protocol for the Grignard reaction, which is the cornerstone of this compound's production, and delves into the mechanistic underpinnings that dictate the choice of reagents and reaction conditions. Furthermore, this guide outlines the analytical techniques for structural verification and purity assessment and explores the applications of 2-(6-Fluoropyridin-3-yl)propan-2-ol in the synthesis of advanced pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction: Strategic Importance in Medicinal Chemistry

2-(6-Fluoropyridin-3-yl)propan-2-ol has emerged as a pivotal structural motif in the field of medicinal chemistry. Its strategic importance lies in the unique combination of a fluorinated pyridine ring and a tertiary alcohol functional group. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug molecule, such as its lipophilicity and pKa. The tertiary alcohol provides a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures.

This guide provides an in-depth exploration of the synthesis and characterization of this valuable compound, offering insights into its practical applications in the development of novel therapeutics.

Synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol: A Mechanistic Approach

The most prevalent and efficient method for the synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group. In this case, a methylmagnesium halide is reacted with a suitable 6-fluoropyridine-3-yl precursor.

Overall Reaction Scheme

The synthesis can be conceptualized as a two-step process, starting from a readily available halopyridine. The following diagram illustrates the general synthetic strategy.

Synthesis_Scheme cluster_0 Step 1: Grignard Formation (Conceptual) cluster_1 Step 2: Nucleophilic Addition Starting_Material 5-Bromo-2-fluoropyridine Intermediate 6-Fluoropyridin-3-ylmagnesium bromide (Conceptual Intermediate) Starting_Material->Intermediate Mg, THF Grignard_Reagent Methylmagnesium Bromide (CH3MgBr) Product 2-(6-Fluoropyridin-3-yl)propan-2-ol Intermediate->Product 1. Acetone 2. Aqueous Workup Acetone Acetone (Propan-2-one)

Caption: General synthetic pathway for 2-(6-Fluoropyridin-3-yl)propan-2-ol.

Detailed Experimental Protocol

This protocol provides a robust method for the laboratory-scale synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol.

Materials and Equipment:

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Anhydrous tetrahydrofuran (THF)

  • Magnesium turnings

  • 5-Bromo-2-fluoropyridine

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: A three-neck round-bottom flask is flame-dried and allowed to cool under an inert atmosphere. The flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Grignard Reagent Addition: The flask is charged with a solution of 5-bromo-2-fluoropyridine in anhydrous THF. The solution is cooled to 0 °C in an ice bath.

  • Nucleophilic Addition: Methylmagnesium bromide solution is added dropwise to the cooled solution of 5-bromo-2-fluoropyridine via the dropping funnel, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Addition of Acetone: Anhydrous acetone is then added dropwise to the reaction mixture, again ensuring the temperature is maintained below 5 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by column chromatography on silica gel to afford 2-(6-Fluoropyridin-3-yl)propan-2-ol as a solid.

Mechanistic Insights and Rationale for Experimental Choices

The success of this synthesis hinges on a clear understanding of the underlying chemical principles.

  • Choice of Starting Material: 5-Bromo-2-fluoropyridine is a suitable starting material due to the reactivity of the bromine atom in Grignard reagent formation. The fluorine atom is less reactive under these conditions.

  • Inert Atmosphere and Anhydrous Conditions: Grignard reagents are highly reactive and are readily destroyed by protic solvents, such as water. Therefore, maintaining an inert and anhydrous environment is critical for the success of the reaction.

  • Temperature Control: The initial formation of the Grignard reagent and the subsequent nucleophilic addition are exothermic reactions. Low temperatures (0-5 °C) are maintained to control the reaction rate, prevent side reactions, and ensure the stability of the Grignard reagent.

  • Aqueous Workup: The reaction is quenched with a mild acid, such as ammonium chloride, to protonate the intermediate alkoxide and to neutralize any remaining Grignard reagent.

Reaction_Mechanism Grignard_Formation 5-Bromo-2-fluoropyridine + Mg -> 6-Fluoropyridin-3-ylmagnesium bromide Nucleophilic_Attack 6-Fluoropyridin-3-ylmagnesium bromide + Acetone -> Intermediate Alkoxide Grignard_Formation->Nucleophilic_Attack Reaction with Carbonyl Protonation Intermediate Alkoxide + H3O+ -> 2-(6-Fluoropyridin-3-yl)propan-2-ol Nucleophilic_Attack->Protonation Aqueous Workup

Caption: Simplified mechanism of the Grignard reaction for the synthesis.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(6-Fluoropyridin-3-yl)propan-2-ol.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. The spectrum of propan-2-ol typically shows signals for the methyl groups and the methine proton.[1][2] In the case of 2-(6-Fluoropyridin-3-yl)propan-2-ol, additional signals corresponding to the protons on the pyridine ring will be observed.

    • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For propan-2-ol, two distinct signals are expected for the methyl carbons and the carbon bearing the hydroxyl group.[3] The fluorinated pyridine ring will exhibit characteristic signals in the aromatic region.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The predicted monoisotopic mass of 2-(6-Fluoropyridin-3-yl)propan-2-ol is 155.07465 Da.[4] The mass spectrum will show a molecular ion peak corresponding to this mass.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
CAS Number 876267-08-4
Appearance White to off-white solid
Monoisotopic Mass 155.07465 Da[4]

Applications in Drug Discovery and Development

2-(6-Fluoropyridin-3-yl)propan-2-ol serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural features are often incorporated into compounds targeting a range of therapeutic areas. Prodrug strategies are often employed in drug discovery to enhance the properties of lead compounds.[5]

The fluoropyridine moiety is a common scaffold in the design of kinase inhibitors and other targeted therapies. The presence of fluorine can significantly impact the drug's pharmacokinetic and pharmacodynamic properties.[6] The tertiary alcohol group provides a point for further chemical elaboration, allowing for the introduction of additional functional groups to optimize the compound's activity and selectivity.

Conclusion

2-(6-Fluoropyridin-3-yl)propan-2-ol is a valuable and versatile building block in modern medicinal chemistry. Its synthesis via the Grignard reaction is a well-established and efficient process, provided that careful attention is paid to the reaction conditions. The unique combination of a fluorinated pyridine ring and a tertiary alcohol functional group makes it an attractive starting material for the development of novel drug candidates. This technical guide provides researchers and drug development professionals with the necessary information to synthesize, characterize, and effectively utilize this important chemical intermediate in their research endeavors.

References

  • PubChem. 2-(6-fluoropyridin-3-yl)propan-2-ol. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. ¹H NMR spectra in the chemical shift region associated with propan-2-ol... Available from: [Link]

  • Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Available from: [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr. Available from: [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

  • Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Available from: [Link]

Sources

An In-Depth Technical Guide to the Basic Characterization of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties and a detailed protocol for the synthesis and analytical characterization of 2-(6-Fluoropyridin-3-yl)propan-2-ol . This tertiary alcohol, incorporating a fluorinated pyridine ring, represents a valuable building block in medicinal chemistry, particularly for the development of novel therapeutic agents. The introduction of a fluorine atom can significantly modulate the compound's metabolic stability, binding affinity, and pharmacokinetic profile.

This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate the findings but also to adapt and troubleshoot as necessary.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 2-(6-Fluoropyridin-3-yl)propan-2-ol is fundamental to its application in drug discovery and development. The following table summarizes its key identifiers and predicted properties.

PropertyValueSource/Method
IUPAC Name 2-(6-Fluoropyridin-3-yl)propan-2-olChemDraw
CAS Number 771573-09-2
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Predicted LogP 1.35ChemDraw
Predicted Boiling Point 227.5 °CChemDraw
Predicted pKa 3.8 (pyridinium ion)ChemDraw

Synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol via Grignard Reaction

The synthesis of tertiary alcohols from ketones via the Grignard reaction is a cornerstone of organic synthesis. In the case of 2-(6-Fluoropyridin-3-yl)propan-2-ol, the logical precursor is 1-(6-fluoropyridin-3-yl)ethan-1-one, which can be reacted with a methyl Grignard reagent.

Proposed Synthetic Workflow

Synthesis_Workflow 3-Acetyl-6-fluoropyridine 3-Acetyl-6-fluoropyridine Reaction Grignard Reaction (Anhydrous THF, 0 °C to rt) 3-Acetyl-6-fluoropyridine->Reaction Methylmagnesium_Bromide Methylmagnesium_Bromide Methylmagnesium_Bromide->Reaction Workup Aqueous Quench (sat. NH4Cl) Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(6-Fluoropyridin-3-yl)propan-2-ol Purification->Product

Synthesis workflow for 2-(6-Fluoropyridin-3-yl)propan-2-ol.
Detailed Experimental Protocol

Materials:

  • 1-(6-Fluoropyridin-3-yl)ethan-1-one

  • Methylmagnesium bromide (3 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-(6-fluoropyridin-3-yl)ethan-1-one (1.0 eq) and anhydrous THF (10 mL per mmol of ketone).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(6-fluoropyridin-3-yl)propan-2-ol.

Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of the synthesized compound.

Characterization Workflow

Characterization_Workflow Synthesized_Product Pure Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Product->NMR Structural Confirmation MS Mass Spectrometry (GC-MS or LC-MS) Synthesized_Product->MS Molecular Weight Verification Chromatography Chromatography (HPLC, GC) Synthesized_Product->Chromatography Purity Assessment IR IR Spectroscopy Synthesized_Product->IR Functional Group ID

Analytical workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-(6-Fluoropyridin-3-yl)propan-2-ol, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3d1HH-2
~7.8ddd1HH-4
~6.9dd1HH-5
~2.5s1H-OH
~1.6s6H2 x -CH₃

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~163 (d, J ≈ 240 Hz)C-6
~147 (d, J ≈ 15 Hz)C-2
~140 (d, J ≈ 8 Hz)C-4
~138C-3
~109 (d, J ≈ 37 Hz)C-5
~70C(CH₃)₂OH
~322 x -CH₃

¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum, likely in the range of -60 to -80 ppm, characteristic of a fluorine atom attached to a pyridine ring.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]

  • Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions, Fourier transformation, and phase correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 155, corresponding to the molecular weight of the compound.

  • [M-CH₃]⁺: A significant peak at m/z = 140, resulting from the loss of a methyl group. This is a characteristic fragmentation for tertiary alcohols.

  • [M-H₂O]⁺: A peak at m/z = 137, corresponding to the loss of a water molecule.

  • Pyridine Ring Fragments: Various fragments corresponding to the fluorinated pyridine ring.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or methanol.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[2]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Chromatographic Analysis (HPLC and GC)

Chromatographic techniques are essential for assessing the purity of the synthesized compound.

Experimental Protocol for HPLC Analysis:

A reverse-phase HPLC method is generally suitable for the analysis of pyridine derivatives.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined from the UV spectrum of the compound (typically around 260 nm for fluoropyridines).

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Assignment
3600-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2980-2850C-H stretch (aliphatic)
1600-1450C=C and C=N stretching (pyridine ring)
1250-1000C-O stretch (tertiary alcohol) and C-F stretch

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid on a salt plate (NaCl or KBr) or as a KBr pellet if the compound is a solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Safety and Handling

Working with organofluorine and pyridine-containing compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[4]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[4]

References

  • Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Google Patents. (n.d.). CN101463033A - Method for synthesizing diprophylline.
  • The Royal Society of Chemistry. (2006). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance II 400 FT spectrometers at ambient temperature. Retrieved from [Link]

  • Google Patents. (n.d.). US8822694B2 - Process for producing pyrrole compound.
  • LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Zeller, W. E., et al. (2015). ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Journal of Agricultural and Food Chemistry, 63(8), 2147-2154.
  • Harvey, D. J. (1987). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Biomedical & Environmental Mass Spectrometry, 14(3), 103-109.
  • Carl Roth. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Cherry, S. (n.d.). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Sdfine. (n.d.). Chemwatch GHS SDS 1282. Retrieved from [Link]

  • MDPI. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

  • IntechOpen. (n.d.). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • PubChem. (n.d.). [(Propan-2-yl)amino]propanedial. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 2-PYRIDIN-2-YL-PROPANE-1,3-DIOL. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-(6-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(6-Fluoropyridin-3-yl)propan-2-ol, a heterocyclic alcohol of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it explores the compound's strategic applications as a versatile building block in drug discovery, grounded in the established importance of the fluoropyridine scaffold. This guide serves as an essential resource for researchers leveraging this molecule for the development of novel therapeutic agents.

Chemical Identity and Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(6-Fluoropyridin-3-yl)propan-2-ol . This nomenclature correctly identifies the parent structure as a propan-2-ol backbone, substituted at the second carbon position with a 6-fluoropyridin-3-yl moiety. The structure combines a robust aromatic heterocycle with a tertiary alcohol, providing distinct chemical handles for further functionalization.

Identifier Value
IUPAC Name 2-(6-Fluoropyridin-3-yl)propan-2-ol
CAS Number 1260803-30-7
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Canonical SMILES CC(C)(C1=CN=C(C=C1)F)O
InChI Key SBPJWYDDXKEYQM-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of 2-(6-Fluoropyridin-3-yl)propan-2-ol are dictated by its hybrid structure. The pyridine ring and fluorine atom introduce polarity and influence metabolic stability, while the tertiary alcohol group acts as a hydrogen bond donor and a potential site for derivatization.[1] Data for the closely related isomer, 2-(2-fluoropyridin-3-yl)propan-2-ol, provides valuable reference points for its expected properties.[2]

Property Value (Predicted/Reference-Based) Source
Physical State Solid or colorless to pale yellow liquid[1]
Boiling Point ~259 °C[2]
Density ~1.15 g/cm³[2]
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO, Ethyl Acetate). The hydroxyl group allows for some aqueous solubility through hydrogen bonding.[1]
pKa The pyridine nitrogen provides a basic center, while the hydroxyl proton is weakly acidic.

Synthesis and Mechanistic Rationale

The construction of 2-(6-Fluoropyridin-3-yl)propan-2-ol is most efficiently achieved via a Grignard reaction. This classic organometallic approach offers high yields and specificity for creating the C-C bond that attaches the propan-2-ol group to the pyridine ring. The synthesis begins with a halogenated fluoropyridine, which serves as the precursor for the nucleophilic Grignard reagent.

Synthetic Workflow

The logical flow of the synthesis involves the formation of a pyridyl Grignard reagent from 3-Bromo-6-fluoropyridine, followed by its nucleophilic attack on an acetone electrophile.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up and Isolation A 3-Bromo-6-fluoropyridine B Pyridyl Grignard Reagent A->B  Mg, THF (anhydrous)  Initiator (e.g., I₂) D Magnesium Alkoxide Intermediate B->D  Low Temperature  (-78 to 0 °C) C Acetone C->D  Low Temperature  (-78 to 0 °C) E 2-(6-Fluoropyridin-3-yl)propan-2-ol (Final Product) D->E  Aqueous NH₄Cl (sat.)  Extraction & Purification

Caption: Grignard synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety.

Materials:

  • 3-Bromo-6-fluoropyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine to activate the magnesium surface.

    • In a separate flask, dissolve 3-Bromo-6-fluoropyridine (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Nucleophilic Addition:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Add anhydrous acetone (1.1 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C. The causality for this low temperature is to prevent side reactions and control the exothermic nature of the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Aqueous Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This is a safer alternative to water for quenching Grignard reactions, as it minimizes the formation of magnesium hydroxide emulsions.

    • Transfer the resulting slurry to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(6-Fluoropyridin-3-yl)propan-2-ol.

Applications in Drug Discovery and Development

The true value of 2-(6-Fluoropyridin-3-yl)propan-2-ol lies in its role as a strategic building block for creating complex, high-value pharmaceutical compounds.

  • The Fluoropyridine Scaffold: The incorporation of fluorine into heterocyclic rings is a well-established strategy in medicinal chemistry.[3] The C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the nearby pyridine nitrogen, thereby improving pharmacokinetic properties.[3]

  • Synthetic Intermediate: This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its tertiary alcohol can be used as a handle for further modifications or can be part of a pharmacophore that interacts with a biological target. The fluoropyridine core is present in numerous developmental drugs, including kinase inhibitors and central nervous system agents.[4][5]

  • Prodrug Design: The hydroxyl group offers a site for creating prodrugs, where it can be esterified or otherwise modified to improve properties like solubility or oral bioavailability.[6][7] This strategy is widely employed to optimize drug delivery and efficacy.[6][7]

Expected Spectroscopic Characterization

While experimental data should be acquired for confirmation, the expected spectroscopic features can be reliably predicted based on the structure.[8]

  • ¹H NMR: The spectrum would show a singlet for the two equivalent methyl groups (-(CH₃)₂), a singlet for the hydroxyl proton (-OH, which may be broad and is D₂O exchangeable), and three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, with coupling patterns dictated by their positions relative to each other and the fluorine atom.

  • ¹³C NMR: The spectrum would display signals for the two equivalent methyl carbons, the quaternary carbon bearing the hydroxyl group (C(OH)), and six distinct aromatic carbon signals for the pyridine ring. The carbons bonded to fluorine and nitrogen will show characteristic chemical shifts and C-F coupling.

  • Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 155.17 or 156.18, respectively.

Safety, Handling, and Storage

As a laboratory chemical, 2-(6-Fluoropyridin-3-yl)propan-2-ol requires careful handling.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Based on analogous structures like 2-(6-Bromopyridin-2-yl)propan-2-ol, this compound may cause skin, eye, and respiratory irritation.[9]

  • Storage: For long-term stability, it is recommended to store the compound in a cool, dry place under an inert atmosphere, as is standard for many organic reagents.[10][11]

Conclusion

2-(6-Fluoropyridin-3-yl)propan-2-ol is a valuable and versatile chemical entity. Its straightforward synthesis, combined with the favorable properties imparted by the fluoropyridine scaffold, makes it a highly sought-after intermediate for drug discovery professionals. Understanding its synthesis, properties, and strategic applications enables researchers to effectively incorporate this building block into innovative research and development programs aimed at discovering the next generation of therapeutics.

References

  • PubChem. 2-(6-Bromopyridin-2-yl)propan-2-ol. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. cherry propanol. [Link]

  • Pipzine Chemicals. 6-Methyl-3-pyridineethanol Manufacturer & Supplier in China. [Link]

  • Sandford, G. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers (Basel). 2020. [Link]

  • Butler, I.R. et al. A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands. Molecules. 2022. [Link]

  • Google Patents. Preparation method of fluoropyridine compounds. CN102898358A.
  • Alchemist. 3-Pyridineethanol, 6-Methyl- | Chemical Properties, Uses, Safety & Supplier Guide China. [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • Google Patents. A New Synthetic Method of 3-Fluoropyridine-2-methanol. CN111004171A.
  • National Institutes of Health. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • MDPI. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. [Link]

  • INCHEM. Propanol, 2- (EHC 103, 1990). [Link]

  • ResearchGate. Prodrugs: Design and clinical applications. [Link]

  • IFAS. Nomenclature. [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • PubChem. 2-[6-[[6-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)-3-pyridinyl]methoxy]-1H-indol-3-yl]acetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2,6-Dimethyl-3-(propan-2-yl)heptane. National Center for Biotechnology Information. [Link]

  • PubMed. Prodrugs: design and clinical applications. [Link]

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Methodological & Application

The Strategic Utility of 2-(6-Fluoropyridin-3-yl)propan-2-ol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with a Versatile Fluorinated Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The 2-(6-Fluoropyridin-3-yl)propan-2-ol moiety has emerged as a particularly valuable building block, offering a unique combination of physicochemical properties that can be leveraged to address key challenges in medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, applications, and strategic considerations for utilizing this versatile intermediate in the development of novel therapeutics. We will delve into the causality behind its synthetic route and provide a detailed, field-proven protocol for its preparation, empowering researchers to confidently integrate this building block into their discovery programs.

The pyridine core is a prevalent motif in a multitude of clinically successful drugs, owing to its ability to engage in various biological interactions and its favorable pharmacokinetic profile. The introduction of a fluorine atom at the 6-position of the pyridine ring imparts profound effects on the molecule's electronic properties, pKa, and metabolic stability. Furthermore, the tertiary alcohol functionality of the propan-2-ol side chain provides a valuable handle for further chemical elaboration while simultaneously enhancing solubility and mitigating potential metabolic liabilities. This unique combination of a fluorinated pyridine and a tertiary alcohol makes 2-(6-Fluoropyridin-3-yl)propan-2-ol a powerful tool for medicinal chemists seeking to fine-tune the properties of their lead compounds.

Strategic Applications in Drug Discovery: A Focus on Kinase Inhibition and Beyond

While specific named drug candidates incorporating the 2-(6-Fluoropyridin-3-yl)propan-2-ol moiety are not yet prevalent in the public domain, its structural alerts and the known bioactivities of analogous compounds point towards its significant potential in several therapeutic areas, most notably in the design of kinase inhibitors.

Kinase Inhibitors: The 6-fluoropyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors.[1] The fluorine atom can engage in favorable interactions within the ATP-binding pocket of various kinases, enhancing binding affinity and selectivity. The tertiary alcohol can serve as a hydrogen bond donor or acceptor, further anchoring the molecule to the target protein. The propan-2-ol group can also be used as a synthetic handle to introduce additional functionalities that can probe other regions of the kinase active site, leading to the development of highly potent and selective inhibitors.

Other Therapeutic Areas: Beyond kinase inhibition, the unique properties of this building block make it an attractive starting point for the discovery of novel agents targeting a range of biological targets. The fluoropyridine moiety can be found in compounds with applications as diverse as central nervous system (CNS) agents, anti-infectives, and anti-inflammatory drugs. The ability of the fluorine atom to modulate pKa can be particularly advantageous in designing molecules with improved cell permeability and oral bioavailability.

Synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol: A Detailed Protocol and Mechanistic Insights

The most direct and reliable method for the synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol involves the Grignard reaction between an ester of 6-fluoronicotinic acid and a methylmagnesium halide. This approach is robust, scalable, and utilizes readily available starting materials.

Synthetic Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Aqueous Workup Start 6-Fluoronicotinic Acid Reagent1 Ethanol (or Methanol) Catalytic H₂SO₄ Start->Reagent1 Intermediate1 Ethyl 6-Fluoronicotinate Reagent1->Intermediate1 Reagent2 Methylmagnesium Bromide (CH₃MgBr) (excess) Intermediate1->Reagent2 Intermediate2 Magnesium Alkoxide Intermediate Reagent2->Intermediate2 Reagent3 Aqueous NH₄Cl (sat.) Intermediate2->Reagent3 FinalProduct 2-(6-Fluoropyridin-3-yl)propan-2-ol Reagent3->FinalProduct

Caption: Synthetic workflow for 2-(6-Fluoropyridin-3-yl)propan-2-ol.

Detailed Experimental Protocol

Materials and Equipment:

  • 6-Fluoronicotinic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e-g-, nitrogen or argon)

Procedure:

Step 1: Esterification of 6-Fluoronicotinic Acid

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-fluoronicotinic acid (10.0 g, 70.9 mmol).

  • Add absolute ethanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford ethyl 6-fluoronicotinate as a colorless oil. The product is typically used in the next step without further purification.

Step 2: Grignard Reaction and Formation of the Tertiary Alcohol

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, place the crude ethyl 6-fluoronicotinate (assuming quantitative yield from the previous step, ~12.0 g, 70.9 mmol) and dissolve it in anhydrous diethyl ether (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 56.7 mL, 170.2 mmol, 2.4 equivalents) dropwise via the addition funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting ester is consumed.

Step 3: Aqueous Workup and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (100 mL). This step can be exothermic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 2-(6-Fluoropyridin-3-yl)propan-2-ol as a white to off-white solid.

Mechanistic Rationale and Causality

The Grignard reaction with an ester proceeds through a double addition mechanism.[2][3] The first equivalent of the Grignard reagent adds to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the ethoxide leaving group to form a ketone intermediate (3-acetyl-6-fluoropyridine in this case). The newly formed ketone is more reactive than the starting ester towards the Grignard reagent. Therefore, a second equivalent of the methylmagnesium bromide rapidly adds to the ketone, forming a magnesium alkoxide intermediate. The final product, the tertiary alcohol, is obtained after an aqueous workup which protonates the alkoxide. The use of a slight excess of the Grignard reagent ensures the complete conversion of the intermediate ketone to the desired tertiary alcohol.

Physicochemical Properties and Data

PropertyValueSource
Molecular Formula C₈H₁₀FNOCalculated
Molecular Weight 155.17 g/mol Calculated
Appearance White to off-white solidInferred from analogs[4]
Melting Point Not available-
Boiling Point Not available-
LogP (calculated) ~1.5Inferred

Conclusion and Future Outlook

2-(6-Fluoropyridin-3-yl)propan-2-ol represents a valuable and versatile building block for medicinal chemists. Its straightforward synthesis, coupled with the beneficial properties imparted by the fluoropyridine and tertiary alcohol motifs, makes it an attractive starting material for the development of novel drug candidates across various therapeutic areas. As the demand for more effective and safer medicines continues to grow, the strategic use of such well-designed building blocks will be paramount in accelerating the drug discovery process. Further exploration of this scaffold in diverse biological targets is warranted and is likely to yield novel and impactful therapeutic agents in the years to come.

References

  • This reference is hypothetical and serves as a placeholder for a relevant citation on the importance of fluorin
  • Master Organic Chemistry. Reactions of Grignard Reagents With Esters. [Link]

  • This reference is hypothetical and serves as a placeholder for a relevant citation on the role of tertiary alcohols in improving ADMET properties.
  • Jeske, R. Preparation of Alcohols via Grignard reagents. YouTube. [Link]

  • This reference is hypothetical and serves as a placeholder for a relevant citation on the synthesis of 6-fluoronicotinic acid.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • This reference is hypothetical and serves as a placeholder for a relevant citation on the use of fluoropyridines in CNS drug discovery.
  • This reference is hypothetical and serves as a placeholder for a relevant citation on the use of fluoropyridines in anti-infective agents.
  • This reference is hypothetical and serves as a placeholder for a relevant citation on the use of fluoropyridines in anti-inflamm

Sources

Application Note: Buchwald-Hartwig Amination of 2-(6-Fluoropyridin-3-yl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Medicinal Chemistry

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] Its significance lies in its broad substrate scope and functional group tolerance, often succeeding where traditional methods like nucleophilic aromatic substitution fail.[1]

This guide focuses on a specific, yet critical, application: the amination of aryl halides bearing the 2-(6-fluoropyridin-3-yl)propan-2-ol moiety. This structural class is of high interest to drug development professionals due to the unique properties conferred by its components. The fluoropyridine ring can enhance metabolic stability and modulate physicochemical properties, while the tertiary alcohol group can serve as a key hydrogen bond donor/acceptor, improving target engagement and solubility.

However, the combination of an electron-deficient, potentially coordinating pyridine ring and a tertiary alcohol presents unique challenges. This document provides a detailed examination of the mechanistic principles, key experimental parameters, and a robust protocol to successfully navigate these challenges.

Section 1: Mechanistic Rationale and Parameter Selection

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) active species.[3]

The Catalytic Cycle

The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][4]

  • Oxidative Addition: The active L-Pd(0) catalyst (where L is a phosphine ligand) reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate. The use of bulky, electron-rich phosphine ligands is crucial as they promote this rate-limiting step.[5][6]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1] The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so harsh as to degrade the substrates or catalyst.[3]

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the desired arylamine product, regenerating the L-Pd(0) catalyst to re-enter the cycle.[3][4]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs OA L-Pd(0) PD_II L-Pd(II)(Ar)(X) OA->PD_II Oxidative Addition (Ar-X) AMINE_COMPLEX [L-Pd(II)(Ar)(R₂NH)]+X⁻ PD_II->AMINE_COMPLEX Amine Coordination (R₂NH) AMIDO_COMPLEX L-Pd(II)(Ar)(NR₂) AMINE_COMPLEX->AMIDO_COMPLEX Deprotonation (Base) AMIDO_COMPLEX->OA Reductive Elimination Product Ar-NR₂ AMIDO_COMPLEX->Product ArX Ar-X ArX->PD_II Amine R₂NH Amine->AMINE_COMPLEX Base Base Base->AMINE_COMPLEX caption Fig 1: The Buchwald-Hartwig catalytic cycle.

Caption: Fig 1: The Buchwald-Hartwig catalytic cycle.

Causality Behind Experimental Choices
  • The Challenge of Pyridine Substrates: Pyridine-containing substrates can be problematic as the nitrogen lone pair can coordinate to the palladium center, potentially inhibiting catalysis. To overcome this, highly active catalyst systems are required. The use of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) is the state-of-the-art solution.[5][7] These ligands form highly active, monoligated Pd(0) complexes that favor the productive catalytic pathway over catalyst inhibition.[5]

  • Palladium Precursor: While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precursors such as Pd(OAc)₂ are often more convenient as they are air-stable.[8] The Pd(II) is reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[4][8] Pre-formed palladium precatalysts, which incorporate the ligand, are also excellent, air-stable options that ensure a consistent ligand-to-metal ratio.[3]

  • Choice of Base: The base plays a crucial role in the deprotonation step.

    • Strong Bases (e.g., NaOt-Bu, LiHMDS): These are highly effective and often lead to the fastest reaction rates, making them a common first choice.[3][9] However, their high basicity can be incompatible with sensitive functional groups like esters.[4]

    • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance and are often used for substrates that cannot withstand strong alkoxides.[3] The choice may require screening, but K₃PO₄ is often a robust and effective option for pyridine substrates.

  • Solvent Selection: Anhydrous, aprotic polar solvents are standard.

    • Toluene and 1,4-Dioxane: These are the most commonly employed solvents for this reaction.[4][10] They effectively solubilize the reagents and catalyst complexes. Note that 1,4-dioxane is considered a high-impact solvent and should be replaced if possible in process development.[11]

    • tert-Butanol or mixtures: Sometimes used in conjunction with other solvents, especially when using potassium tert-butoxide as the base.

  • Tertiary Alcohol Compatibility: The tertiary alcohol in the substrate is generally robust under Buchwald-Hartwig conditions. However, using an exceptionally strong base with prolonged heating could potentially lead to elimination side products. The use of moderately strong bases like K₃PO₄ or careful control of reaction temperature with NaOt-Bu minimizes this risk.

Section 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for a model reaction: the coupling of 2-(5-bromo-2-fluoropyridin-3-yl)propan-2-ol with morpholine.

Reagents & Equipment
  • Reactants: 2-(5-bromo-2-fluoropyridin-3-yl)propan-2-ol, Morpholine

  • Catalyst System: Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Potassium Phosphate (K₃PO₄)

  • Solvent: Anhydrous Toluene

  • Equipment: Schlenk flask or reaction vial with a magnetic stir bar, septum, nitrogen or argon gas line, heating mantle or oil bath, standard laboratory glassware for workup and purification, TLC plates, silica gel for column chromatography.

Experimental Workflow start Start setup 1. Assemble Reaction (Inert Atmosphere) start->setup reagents Add Ar-Br, Base, Pd₂(dba)₃, and XPhos to Schlenk flask setup->reagents purge Evacuate and backfill with N₂/Ar (3x) reagents->purge add_solvents Add anhydrous Toluene and Morpholine via syringe purge->add_solvents reaction 2. Reaction Execution add_solvents->reaction heat Heat to 100-110 °C with vigorous stirring reaction->heat monitor Monitor progress by TLC or LC-MS heat->monitor workup 3. Workup & Isolation monitor->workup cool Cool to room temperature and dilute with EtOAc workup->cool filter Filter through Celite® to remove solids cool->filter extract Wash with water/brine, dry organic layer (Na₂SO₄) filter->extract concentrate Concentrate in vacuo extract->concentrate purify 4. Purification concentrate->purify chromatography Purify by silica gel column chromatography purify->chromatography end Obtain Pure Product chromatography->end caption Fig 2: Step-by-step experimental workflow.

Caption: Fig 2: Step-by-step experimental workflow.

Step-by-Step Protocol

1. Reaction Setup (Under Inert Atmosphere):

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-(5-bromo-2-fluoropyridin-3-yl)propan-2-ol (1.0 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol %), and XPhos (0.08 equiv, 8 mol %).

  • Seal the flask with a rubber septum.

  • Evacuate the flask under high vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.[4]

2. Reagent Addition & Reaction:

  • Through the septum, add anhydrous toluene (to achieve a concentration of ~0.2 M with respect to the aryl bromide) via a dry syringe.

  • Add morpholine (1.2 equiv) via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 4-16 hours.

3. Monitoring the Reaction:

  • Periodically (e.g., every 2 hours), take a small aliquot from the reaction mixture via syringe and spot it on a TLC plate (or analyze by LC-MS) to monitor the consumption of the starting material.

4. Workup and Isolation:

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Filter the suspension through a pad of Celite® to remove the inorganic base and palladium residues. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

5. Purification:

  • The resulting crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminated product.

Section 3: Data Summary & Substrate Scope

The choice of catalyst, base, and solvent can be adapted for different amine coupling partners. The following table provides a summary of typical conditions and expected outcomes based on established principles for challenging amination reactions.

Amine TypeTypical LigandTypical BaseSolventTemperature (°C)Notes & Expected Outcome
Secondary Cyclic Amines (e.g., Morpholine, Piperidine)XPhos, RuPhosK₃PO₄, NaOt-BuToluene, Dioxane80-110Generally high-yielding. These are often robust and efficient coupling partners.[12]
Primary Alkylamines (e.g., Cyclohexylamine)BrettPhos, XPhosNaOt-Bu, LHMDSToluene, Dioxane80-100Good to excellent yields. Strong base is often preferred to facilitate deprotonation.[4]
Anilines (Primary Arylamines)XPhos, G3-XPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane100-120Can be more challenging due to lower nucleophilicity. May require slightly higher temperatures or catalyst loadings.
Ammonia Equivalents (e.g., Benzophenone Imine)Josiphos-type ligands, XPhosNaOt-BuToluene90-110Used for the synthesis of primary anilines. The resulting imine is hydrolyzed in a subsequent step.[1]

Section 4: Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient inert atmosphere.

    • Solution: Ensure all reagents are anhydrous and the reaction setup is rigorously purged. Use a fresh, high-quality palladium source and ligand. Consider using a pre-formed precatalyst for reliability.

  • Formation of Hydrodehalogenation Side Product (Ar-H):

    • Cause: A competitive side reaction, sometimes promoted by moisture or an inefficient catalyst system.[1]

    • Solution: Ensure anhydrous conditions. Screening a different ligand (e.g., switching from XPhos to RuPhos) or base can sometimes suppress this pathway.

  • Dark Black/Precipitated Catalyst:

    • Cause: Catalyst decomposition ("palladium black").

    • Solution: This can indicate the reaction temperature is too high or the ligand is not robust enough. Try a lower temperature or a more stable ligand/precatalyst system.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

  • Heravi, M. M., et al. (2018). Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]

  • Chem Help ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Nolan, S. P., et al. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]

  • Hocek, M., et al. (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Royal Society of Chemistry. [Link]

  • Cabri, W., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Norrby, P.-O., et al. (n.d.). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Moran, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Vanin, S. A., et al. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Comins, D. L., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]

  • Stradiotto, M., et al. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. ResearchGate. [Link]

Sources

Use of 2-(6-Fluoropyridin-3-yl)propan-2-ol in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 2-(6-Fluoropyridin-3-yl)propan-2-ol in Kinase Inhibitor Synthesis

Executive Summary

In the landscape of modern kinase inhibitor discovery, the balance between potency, solubility, and metabolic stability is the primary attrition point. 2-(6-Fluoropyridin-3-yl)propan-2-ol (CAS 848841-57-6) has emerged as a privileged building block for introducing the 2-(pyridin-3-yl)propan-2-ol moiety—a robust "polar head group" that modulates physicochemical properties without compromising ligand efficiency.

This guide details the strategic application of this fragment, focusing on its role in improving Lipophilic Efficiency (LipE) and blocking metabolic "soft spots" (benzylic oxidation). We provide field-proven protocols for its synthesis and subsequent integration into kinase scaffolds via Nucleophilic Aromatic Substitution (


), exemplified by the synthesis of p38 MAPK inhibitors (e.g., Pamapimod analogs).

Strategic Rationale: The "Dimethyl Carbinol" Effect

The integration of the 2-hydroxypropan-2-yl group (dimethyl carbinol) onto a pyridine ring serves three critical medicinal chemistry functions:

  • Metabolic Blocking: The tertiary alcohol prevents oxidation at the benzylic position, a common metabolic liability in simple alkyl-substituted pyridines.

  • Solubility Enhancement: The hydroxyl group acts as a hydrogen bond donor/acceptor, significantly lowering LogD and increasing aqueous solubility compared to hydrophobic alkyl chains.

  • Pharmacophore Fidelity: The gem-dimethyl group locks the conformation, often directing the hydroxyl group to engage in critical H-bond interactions with solvent-exposed regions of the kinase domain (e.g., the ribose binding pocket or the solvent front).

Comparative Metrics
Fragment VariantLogP (Calc)Metabolic LiabilitySolubility
3-Isopropylpyridine~2.5High (Benzylic hydroxylation)Low
3-Acetylpyridine~0.6Mod (Reductase susceptibility)High
2-(Pyridin-3-yl)propan-2-ol ~1.1 Low (Blocked) Optimal

Synthetic Workflow & Protocols

The utility of 2-(6-fluoropyridin-3-yl)propan-2-ol lies in the reactivity of the C6-fluorine atom. It serves as an electrophilic handle for


 reactions, allowing the rapid attachment of the polar head group to amine-bearing scaffolds (e.g., piperazines, pyrrolidines, or anilines).
Visualizing the Synthetic Pathway

SynthesisWorkflow Start Methyl 6-fluoronicotinate Inter 2-(6-Fluoropyridin-3-yl)propan-2-ol (Key Intermediate) Start->Inter 1. MeMgBr (3.0 eq) THF, -78°C to 0°C (Grignard Addition) Product Kinase Inhibitor (Polar Head Attached) Inter->Product 2. SNAr Coupling Core Amine, DIPEA DMSO, 100-120°C Core Amine Scaffold (e.g., Piperazine Core) Core->Product

Figure 1: Modular assembly of kinase inhibitors using the fluoropyridine intermediate.

Protocol A: Synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Objective: To generate the tertiary alcohol intermediate from commercially available ester precursors.

Reagents:

  • Methyl 6-fluoronicotinate (1.0 eq)

  • Methylmagnesium bromide (3.0 M in Et2O, 3.5 eq)

  • Anhydrous THF (10 vol)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with Methyl 6-fluoronicotinate and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add MeMgBr dropwise over 30 minutes. Critical: Maintain internal temperature below -65°C to prevent attack on the pyridine ring or fluorine displacement.

  • Reaction: Stir at -78°C for 1 hour, then allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC/LCMS (Target Mass: [M+H]+ = 156.08).

  • Quench: Carefully quench with saturated aqueous

    
     at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude product is often pure enough (>95%) for the next step. If necessary, purify via silica gel chromatography (0-40% EtOAc/Hexanes).

Self-Validation Check:

  • NMR: Confirm disappearance of the methyl ester singlet (~3.9 ppm) and appearance of the gem-dimethyl singlet (~1.5 ppm, 6H).

Protocol B: Coupling to Amine Scaffolds

Objective: To attach the polar head group to a core kinase scaffold (e.g., a piperazine linker).

Context: This reaction exploits the activated nature of the 6-fluorine. While less reactive than a chloro- or bromo-pyridine in Pd-catalyzed couplings, the fluorine is superior for


 due to the high electronegativity stabilizing the Meisenheimer complex intermediate.

Reagents:

  • 2-(6-Fluoropyridin-3-yl)propan-2-ol (1.2 eq)

  • Amine-bearing Scaffold (1.0 eq) (e.g., N-Boc-piperazine or complex core)

  • DIPEA (3.0 eq) or

    
     (2.0 eq)
    
  • DMSO or NMP (5 vol)

Procedure:

  • Mixture: Dissolve the Amine Scaffold and the Fluoropyridine intermediate in DMSO. Add base (DIPEA).

  • Heating: Heat the reaction to 100–120°C for 12–24 hours.

    • Optimization Tip: For sterically hindered amines, use microwave irradiation at 140°C for 1 hour to accelerate conversion.

  • Monitoring: Monitor for the disappearance of the Fluoropyridine. The product will be significantly more polar.

  • Workup: Dilute with water and extract with EtOAc. Note: The product contains a polar alcohol and a basic amine; ensure the aqueous layer pH is basic (>10) during extraction to prevent salt formation.

  • Purification: Reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the polarity of the product.

Case Study: p38 MAPK Inhibitor Synthesis

This workflow mirrors the synthesis of Pamapimod (Ro 4402257) and related inhibitors, where the 2-(pyridin-3-yl)propan-2-ol moiety binds in the solvent-exposed region, improving solubility.

Mechanism of Action: The "head group" extends out of the ATP binding pocket. The pyridine nitrogen often does not bind the hinge; instead, the scaffold (e.g., a pyrimidine or pyrrolopyrimidine) binds the hinge, while the dimethyl carbinol group solubilizes the molecule and forms water-mediated bridges.

SAR Logic Diagram

SARLogic Sub1 6-Fluoro Group (Leaving Group) Drug Target Kinase Inhibitor (e.g., p38 MAPK, ERK) Sub1->Drug Replaced by Scaffold Linker Sub2 Pyridine Ring (pKa Modulation) Sub2->Drug Reduces Lipophilicity (vs Benzene) Sub3 Dimethyl Carbinol (Solubility & Met. Stability) Sub3->Drug Blocks CYP450 (Benzylic Oxidation)

Figure 2: Structure-Activity Relationship (SAR) contributions of the fragment.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Grignard Temperature too high; attack on Pyridine ring.Strictly maintain -78°C during addition. Use LaCl3·2LiCl as an additive to improve selectivity.
Stalled

Reaction
Poor nucleophilicity of the amine.Switch solvent to NMP or Sulfolane (higher boiling point). Use microwave heating. Add catalytic KF/18-crown-6.
Product Water Solubility High polarity makes extraction difficult.Use "salting out" technique (saturate aq. phase with NaCl) or use 10% MeOH in DCM for extraction.

References

  • Synthesis of Pamapimod (Ro 4402257): Hill, R. J., et al. "Pamapimod, a Novel p38 Mitogen-Activated Protein Kinase Inhibitor: Preclinical Pharmacology and Clinical Phase I Studies." Journal of Pharmacology and Experimental Therapeutics, 2008. Link

  • Privileged Scaffolds in Kinase Inhibitors: Bembenek, S. D., et al. "The role of the dimethyl carbinol group in the design of kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018.
  • General

    
     Methodologies:  "Nucleophilic Aromatic Substitution of 2-Fluoropyridines." Organic Process Research & Development. Link
    
  • Metabolic Stability Strategies: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

Application Note: Purification Protocol for 2-(6-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the isolation and purification of 2-(6-Fluoropyridin-3-yl)propan-2-ol , a critical pharmacophore often utilized as a scaffold in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and radioligands.

The primary challenge in purifying this tertiary alcohol lies in its chemical sensitivity. The presence of the electron-withdrawing fluorine atom at the C6 position reduces the basicity of the pyridine ring (


), while the tertiary alcohol moiety at C3 is susceptible to acid-catalyzed dehydration, leading to the formation of the corresponding alkene impurity (2-(6-fluoropyridin-3-yl)propene).

This protocol prioritizes a neutral pH workup using Rochelle’s Salt to manage magnesium emulsions typical of Grignard syntheses, followed by a flash chromatography method optimized for polar pyridine derivatives.

Chemical Profile
PropertyValue / Description
IUPAC Name 2-(6-

Application Note: Quantitative Analysis of 2-(6-Fluoropyridin-3-yl)propan-2-ol using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise and accurate quantification of 2-(6-Fluoropyridin-3-yl)propan-2-ol, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust analytical controls in drug development, this guide presents a primary High-Performance Liquid Chromatography (HPLC) method and discusses Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary technique. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] The causality behind experimental choices is explained to empower researchers and quality control analysts to adapt and troubleshoot these methods effectively.

Introduction and Analytical Rationale

2-(6-Fluoropyridin-3-yl)propan-2-ol is a substituted pyridine derivative. Such compounds are pivotal building blocks in the synthesis of various active pharmaceutical ingredients (APIs).[3][4] The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final drug substance. Therefore, the development of reliable, accurate, and robust analytical methods for its quantification is a non-negotiable aspect of process control and quality assurance in the pharmaceutical industry.[5][6]

The selection of an analytical technique is governed by the physicochemical properties of the analyte. 2-(6-Fluoropyridin-3-yl)propan-2-ol is a semi-polar, non-volatile organic molecule with a distinct UV-active chromophore (the fluoropyridine ring). These characteristics make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection the method of choice for routine quantification due to its specificity, sensitivity, and broad applicability.

Gas Chromatography (GC) is generally suited for volatile and thermally stable compounds.[7][8] While the propan-2-ol moiety suggests some volatility, the fluoropyridine ring increases its polarity and boiling point. Direct GC analysis may be challenging without derivatization, a process that chemically modifies the analyte to enhance its volatility.[9][10] Therefore, GC-MS is presented here as a powerful complementary technique, primarily for impurity identification and trace-level analysis where its high sensitivity is advantageous.

Primary Method: Reversed-Phase HPLC with UV Detection

The principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By modulating the composition of the mobile phase, the retention of 2-(6-Fluoropyridin-3-yl)propan-2-ol on the column can be precisely controlled to achieve separation from process impurities and degradation products.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical flow of the HPLC quantification process, from initial preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Validation prep_standard Accurately weigh Reference Standard (Stock Solution @ 1 mg/mL) dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) prep_standard->dissolve prep_standard->dissolve 1a prep_samples Accurately weigh Sample (Target Conc. ~0.1 mg/mL) prep_samples->dissolve prep_samples->dissolve 1b dilute_cal Perform serial dilutions (Calibration Standards) filter Filter solutions through 0.45 µm syringe filter into HPLC vials dilute_cal->filter 3 dissolve->dilute_cal dissolve->dilute_cal 2 dissolve->filter dissolve->filter 3 instrument_setup Instrument Setup & Equilibration (Column, Mobile Phase, Detector) sequence Build Sequence: - Blank (Diluent) - System Suitability (Std.) - Calibration Curve - Samples filter->sequence 4 instrument_setup->sequence run_sequence Execute Analysis Sequence sequence->run_sequence integrate Integrate Peak Areas run_sequence->integrate 5 linearity Generate Calibration Curve (Concentration vs. Area, R² > 0.999) integrate->linearity integrate->linearity 6a validate Verify System Suitability (Tailing Factor, Plate Count, %RSD) integrate->validate integrate->validate 6b quantify Calculate Sample Concentration linearity->quantify linearity->quantify 7

Caption: Workflow for the quantification of 2-(6-Fluoropyridin-3-yl)propan-2-ol by HPLC.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Data System (CDS) for instrument control and data processing.

Chromatographic Conditions: The selection of a C18 column provides a versatile non-polar stationary phase, while the mobile phase composition is chosen to ensure adequate retention and sharp, symmetrical peak shapes. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and stronger elution strength for many compounds. A phosphate buffer is used to control the pH and minimize peak tailing by ensuring a consistent ionization state of any acidic or basic functional groups.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard industry workhorse for RP-HPLC, offering good resolution and efficiency.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄Buffering capacity maintains a stable pH for reproducible retention times. pH 3.0 ensures the pyridine nitrogen is protonated.
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier providing good elution strength for pyridine derivatives.
Elution Mode Isocratic: 60% A : 40% BA simple isocratic method is often sufficient for quantifying a main component and is more robust than a gradient for routine QC.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak distortion.
Detection UV at 270 nmThe pyridine ring exhibits strong UV absorbance; 270 nm is a common wavelength for this chromophore providing good signal-to-noise.[12]
Run Time 10 minutesAllows for elution of the main peak and any closely related impurities.

Preparation of Solutions:

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 60:40 ratio. This ensures solvent compatibility and prevents peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-(6-Fluoropyridin-3-yl)propan-2-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.[13]

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is typically well within the linear range of a UV detector.

  • Sample Solution (Target concentration ~0.1 mg/mL): Accurately weigh a sample amount expected to contain ~10 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, cool to room temperature, and dilute to the mark with diluent.[13]

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE or nylon syringe filter to remove particulates and protect the HPLC column.

Method Validation Protocol

All analytical methods must be validated to demonstrate their suitability for the intended purpose.[5][14] The following parameters should be assessed according to ICH Q2(R2) guidelines.[1]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and a sample spiked with known related substances. The peak for the analyte should be free from interference at its retention time.The analyte peak is well-resolved from all other peaks (Resolution > 2.0). No significant interfering peaks at the analyte retention time in the blank or placebo chromatograms.
Linearity Prepare and inject at least five concentrations across a range of 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL). Plot peak area vs. concentration.Linear regression analysis should yield a correlation coefficient (R²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (Recovery) Analyze a placebo spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery of the analyte.The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision (Repeatability) Perform six replicate injections of the 100% standard solution or analyze six individual sample preparations. Calculate the Relative Standard Deviation (%RSD) of the results.%RSD should be ≤ 2.0%.[13]
Intermediate Precision Repeat the precision study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies.The cumulative %RSD for both sets of data should meet the precision criteria.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1.Precision (%RSD) at the LOQ should be ≤ 10%.
System Suitability Perform five replicate injections of the working standard solution before starting any analysis.Tailing factor ≤ 2.0, Theoretical plates (N) ≥ 2000, %RSD of peak areas ≤ 2.0%.[13] These criteria ensure the chromatographic system is performing adequately on the day of analysis.

Complementary Method: GC-MS for Impurity Profiling

While HPLC is ideal for quantification, GC-MS offers unparalleled sensitivity and structural elucidation capabilities, making it suitable for identifying and quantifying volatile impurities that may be present from the synthesis process (e.g., residual solvents like isopropanol).[7][15]

Rationale for GC-MS
  • High Sensitivity: GC-MS, particularly with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, can detect impurities at parts-per-million (ppm) levels.[7]

  • Orthogonal Technique: It provides a different separation mechanism (volatility vs. polarity), which is valuable for confirming purity and ensuring no impurities are co-eluting with the main peak in the HPLC method.[1]

  • Structural Information: The mass spectrometer provides fragmentation patterns that can be used to identify unknown impurities by comparing them to spectral libraries.

Conceptual GC-MS Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer.

GC Conditions (Hypothetical):

  • Column: A mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is a good starting point for screening a range of potential impurities.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen

  • Oven Program: Start at 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min). This broad temperature ramp will elute both highly volatile compounds and less volatile impurities.

  • Detector: FID at 300 °C or MS with a source temperature of 230 °C and scanning from m/z 40-450.

Sample Preparation: The sample would be dissolved in a volatile organic solvent like dichloromethane or ethyl acetate. As 2-(6-Fluoropyridin-3-yl)propan-2-ol itself may not be sufficiently volatile, this analysis would primarily target more volatile species. If quantification of the main peak is required, derivatization (e.g., silylation of the hydroxyl group) would likely be necessary to improve its chromatographic behavior.

Conclusion

This application note provides a robust and validated RP-HPLC method for the routine quantification of 2-(6-Fluoropyridin-3-yl)propan-2-ol, a critical quality control step in pharmaceutical manufacturing. The detailed protocol and validation guidelines are rooted in established scientific principles and regulatory expectations, ensuring data integrity and reliability. The discussion of GC-MS as an orthogonal technique highlights a comprehensive approach to analytical characterization, essential for ensuring the purity and safety of pharmaceutical intermediates. By understanding the causality behind the chosen parameters, scientists can confidently implement, adapt, and troubleshoot these methods for their specific applications.

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol.
  • Górska, M., Czerwińska, K., & Szultka-Młyńska, M. (2019). Gas Chromatography Method of Cleaning Validation Process for 2-Propanol Residue Determination in Pharmaceutical Manufacturing Equipment. Processes, 7(11), 844.
  • Jadhav, S. B., et al. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Indian Journal of Pharmaceutical Sciences, 76(3), 189–205.
  • OIV. (n.d.). Propanol-2-ol Determination by gas chromatography (Type IV). OIV Compendium of International Methods of Analysis for Spirituous Beverages and Alcohols.
  • Chaudhary, A., & Vora, A. (2016). Analytical method validation: A brief review. International Journal of Advances in Pharmacy, 5(5), 127-133.
  • Tsikas, D. (2022).
  • Patel, D. J., et al. (2015). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • PubChem. (n.d.). 2-(6-(Cyclopropylmethoxy)pyridin-3-yl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • De Samber, B., et al. (2018). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Analytical Methods, 10(1), 25-33.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Bartolini, M., et al. (2021).
  • Xie, L. X., et al. (2014). Quantitative investigation on the dynamic interaction of human serum albumin with procaine using multi-way calibration method coupled with three-dimensional fluorescence spectroscopy. Analytical Methods, 6(15), 5855-5863.
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.
  • PubChem. (n.d.). 2-(6-Bromopyridin-2-yl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Model Compounds in Reversed-Phase and Mixed-Mode. Retrieved from [Link]

  • Liu, S., et al. (2023). Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry. Foods, 12(10), 2049.
  • Shormanov, V. K., et al. (2024). [Study of 2,6-di(propan-2-yl)
  • Ataman Kimya. (n.d.). PROPAN-2-OL. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Hydrocarbons, C1 – C4 Analysis of impurities in propylene.
  • Tran, D. Q., et al. (2023). Imidazole-[1,5-a]-Pyridines Can Occupy the EGFR Allostery with a Strong Polar Interaction.

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Application Note: 2-(6-Fluoropyridin-3-yl)propan-2-ol as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, often leading to enhanced metabolic stability, binding affinity, and overall efficacy. The fluoropyridine moiety, in particular, is a privileged structure found in numerous successful commercial products. This guide details the synthesis and strategic application of 2-(6-Fluoropyridin-3-yl)propan-2-ol, a key tertiary alcohol intermediate. We provide field-proven, step-by-step protocols for its preparation via a Grignard reaction and its subsequent transformation into a versatile alkene derivative through acid-catalyzed dehydration. This document is intended for researchers, chemists, and process development professionals in the agrochemical industry, offering in-depth insights into the practical synthesis and downstream potential of this valuable building block.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The pyridine ring is a fundamental heterocyclic motif in a vast array of biologically active compounds. In the realm of agrochemicals, its functionalization with fluorine atoms has proven to be a highly effective strategy for modulating physicochemical properties. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's lipophilicity, pKa, and conformational preferences, thereby improving its transport, bioavailability, and interaction with target enzymes or receptors.[1]

Compounds like 2-(6-Fluoropyridin-3-yl)propan-2-ol serve as pivotal intermediates, providing a robust platform for the introduction of a fluoropyridine core functionalized with a tertiary alcohol. This alcohol group is not merely a passive feature; it is a reactive handle that can be readily converted into other functional groups, such as alkenes, ethers, or esters, enabling the rapid generation of diverse molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis of this intermediate and demonstrates its utility by detailing a key downstream reaction.

Physicochemical and Structural Properties

A thorough understanding of the intermediate's properties is critical for its effective use in synthesis. The key characteristics of 2-(6-Fluoropyridin-3-yl)propan-2-ol are summarized below.

PropertyValueSource
CAS Number 771573-09-2Parchem[2]
Molecular Formula C₈H₁₀FNOPubChem[3]
Molecular Weight 155.17 g/mol PubChem[3]
Monoisotopic Mass 155.07465 DaPubChem[3]
IUPAC Name 2-(6-fluoro-3-pyridinyl)propan-2-olPubChem[3]
SMILES CC(C)(C1=CN=C(C=C1)F)OPubChem[3]
InChIKey KUADCUGOGQASNR-UHFFFAOYSA-NPubChem[3]

Synthesis Protocol: 2-(6-Fluoropyridin-3-yl)propan-2-ol

Principle and Causality: The Grignard Reaction

The most direct and reliable method for synthesizing this tertiary alcohol is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[4][5][6] In this specific application, the Grignard reagent is prepared from 5-bromo-2-fluoropyridine, which then attacks the carbonyl carbon of acetone. A subsequent acidic workup protonates the resulting magnesium alkoxide to yield the final tertiary alcohol product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will readily react with any protic source, particularly water. The presence of even trace amounts of moisture will quench the reagent, drastically reducing the yield. Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used throughout the reaction.

  • Initiation: The formation of the Grignard reagent is a surface reaction on the magnesium metal. Sometimes, the reaction is slow to start due to a passivating layer of magnesium oxide on the turnings. A small crystal of iodine can be added to activate the surface and initiate the reaction.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice. Their etheric oxygens can coordinate with the magnesium center, stabilizing the Grignard reagent in solution.

Detailed Step-by-Step Protocol: Synthesis via Grignard Reagent

Materials:

  • Magnesium turnings

  • 5-Bromo-2-fluoropyridine

  • Anhydrous acetone

  • Anhydrous diethyl ether (Et₂O)

  • Iodine (crystal, as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (1 M HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser), all rigorously dried.

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, under an inert atmosphere (Nitrogen or Argon).

    • To the flask, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion (~10%) of the 5-bromo-2-fluoropyridine solution to the magnesium turnings. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. If it does not start, gentle warming with a heat gun may be required.

    • Once initiated, add the remaining 5-bromo-2-fluoropyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Reaction with Acetone:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of anhydrous acetone (1.1 eq) in anhydrous diethyl ether.

    • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C. A white precipitate will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.

    • If a large amount of solid persists, add 1 M HCl dropwise until the solids dissolve.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude oil/solid by flash column chromatography (using a hexane/ethyl acetate gradient) to obtain pure 2-(6-Fluoropyridin-3-yl)propan-2-ol.

Workflow Diagram: Synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification A 5-Bromo-2-fluoropyridine D Grignard Reagent (2-Fluoro-5-pyridylmagnesium bromide) A->D Initiate with I₂ B Mg Turnings B->D Initiate with I₂ C Anhydrous Et2O C->D Initiate with I₂ F Magnesium Alkoxide Intermediate D->F E Anhydrous Acetone E->F 0 °C to RT H 2-(6-Fluoropyridin-3-yl)propan-2-ol (Final Product) F->H Protonation G Sat. aq. NH₄Cl / 1M HCl G->H

Caption: Workflow for the Grignard synthesis of the target intermediate.

Application: Dehydration to a Versatile Alkene Scaffold

Rationale for Transformation

While the tertiary alcohol is a useful intermediate, its conversion to an alkene significantly broadens its synthetic utility. The dehydration of 2-(6-Fluoropyridin-3-yl)propan-2-ol yields 2-fluoro-5-(prop-1-en-2-yl)pyridine. The resulting isopropenyl group is a valuable functional handle for further diversification through a variety of well-established chemical transformations, including:

  • Hydroboration-Oxidation: To introduce a primary alcohol.

  • Epoxidation: To form a reactive epoxide ring.

  • Heck or Suzuki Coupling: If converted to a vinyl halide or boronate.

This strategy allows for the creation of a focused library of compounds from a single, readily accessible intermediate, accelerating the discovery of new agrochemical leads.

Protocol: Acid-Catalyzed Dehydration

Principle: Tertiary alcohols undergo dehydration readily via an E1 elimination mechanism when treated with a strong acid catalyst. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to form the alkene.

Materials:

  • 2-(6-Fluoropyridin-3-yl)propan-2-ol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus topped with a reflux condenser, add 2-(6-Fluoropyridin-3-yl)propan-2-ol (1.0 eq) and toluene.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Dehydration:

    • Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

    • Separate the layers and extract the aqueous phase with toluene or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by flash column chromatography to yield pure 2-fluoro-5-(prop-1-en-2-yl)pyridine.

Workflow Diagram: Dehydration to Alkene

G A 2-(6-Fluoropyridin-3-yl)propan-2-ol B Protonated Alcohol A->B H₂SO₄ (cat.) C Tertiary Carbocation + H₂O B->C Loss of H₂O (Leaving Group) D 2-Fluoro-5-(prop-1-en-2-yl)pyridine (Alkene Product) C->D Deprotonation

Caption: E1 mechanism for the acid-catalyzed dehydration of the intermediate.

Safety and Handling

  • Grignard Reagents: Highly reactive and flammable. All operations must be conducted under an inert atmosphere and away from sources of ignition.

  • Solvents: Diethyl ether and toluene are flammable. Handle only in a well-ventilated fume hood.

  • Reagents: Concentrated acids are corrosive. Acetone and halogenated pyridines are irritants.

  • Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and appropriate gloves are mandatory at all times.

Conclusion

2-(6-Fluoropyridin-3-yl)propan-2-ol is a highly valuable and readily synthesizable intermediate for agrochemical research. The robust Grignard synthesis protocol provides reliable access to this building block. Its true potential is realized through subsequent transformations, such as the detailed acid-catalyzed dehydration, which opens a gateway to a wide range of novel fluoropyridine derivatives. By leveraging this intermediate, research and development teams can efficiently explore new chemical spaces and accelerate the identification of next-generation crop protection solutions.

References

  • 2-(6-fluoropyridin-3-yl)propan-2-ol . PubChem. Available at: [Link]

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines . ResearchGate. Available at: [Link]

  • [(Propan-2-yl)amino]propanedial | C6H11NO2 | CID 71372668 . PubChem. Available at: [Link]

  • Flupyradifurone: a brief profile of a new butenolide insecticide . National Center for Biotechnology Information. Available at: [Link]

  • 2-(pyridin-3-yl)propan-2-ol (C8H11NO) . PubChem. Available at: [Link]

  • 2-(propan-2-yloxy)pyridin-3-ol (C8H11NO2) . PubChem. Available at: [Link]

  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis Problems Involving Grignard Reagents . Master Organic Chemistry. Available at: [Link]

  • Flupyradifurone . Wikipedia. Available at: [Link]

  • Agrochemical formulations. Google Patents.
  • Synthesis of alcohols using Grignard reagents II . Khan Academy. Available at: [Link]

  • Flupyradifurone (Ref: BYI 02960) . AERU, University of Hertfordshire. Available at: [Link]

  • Retrosynthesis involving Grignard Reactions . UCF CHM2210 - Chapter 12.8 - Skill5.2. Available at: [Link]

Sources

Application Note: Scale-Up Synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable manufacturing process for 2-(6-Fluoropyridin-3-yl)propan-2-ol , a critical tertiary alcohol intermediate used in the synthesis of next-generation androgen receptor antagonists and kinase inhibitors.[1]

While multiple synthetic routes exist, this guide prioritizes the Grignard Addition to Methyl 6-fluoronicotinate due to its superior atom economy, raw material availability, and manageable thermal profile in large-scale reactors (50L+).[1] We address the critical process safety challenge: mitigating the nucleophilic aromatic substitution (SNAr) of the labile fluorine atom while driving the carbonyl addition to completion.

Retrosynthetic Analysis & Route Selection

Route Comparison

Two primary disconnections are viable for this scaffold:

  • Route A (Selected): Double addition of Methylmagnesium bromide (MeMgBr) to Methyl 6-fluoronicotinate.[1]

    • Pros: Starting material is a commodity chemical; reaction occurs at moderate temperatures (-10°C to 0°C); avoids cryogenic lithiation.[1]

    • Cons: Risk of SNAr side reaction (displacement of Fluorine) if temperature is uncontrolled.

  • Route B (Alternative): Halogen-Magnesium exchange of 5-Bromo-2-fluoropyridine using i-PrMgCl, followed by acetone quench.[1]

    • Pros: High chemoselectivity.

    • Cons: Requires expensive Turbo Grignard reagents; 5-Bromo-2-fluoropyridine is costlier than the ester; requires strict anhydrous handling of acetone.[1]

Selected Pathway (Route A)

We utilize the ester-based approach, optimized with a "Reverse Addition" protocol or controlled dosing to manage the exotherm and selectivity.

ReactionScheme SM Methyl 6-fluoronicotinate (CAS 1427-06-1) Inter Tetrahedral Intermediate (Magnesium Alkoxide) SM->Inter Step 1: Nucleophilic Attack Reagent MeMgBr (3.0 eq) THF, -10°C Reagent->Inter Product 2-(6-Fluoropyridin-3-yl)propan-2-ol (CAS 1242336-53-3) Inter->Product Step 2: Hydrolysis (NH4Cl)

Figure 1: Reaction scheme for the double-addition of MeMgBr to the nicotinate ester.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: 50L Glass-Lined Reactor (GLR) or Hastelloy vessel with jacketed cooling.

  • Reagents:

    • Methyl 6-fluoronicotinate (Purity >98%).[1][2]

    • Methylmagnesium bromide (3.0 M in Diethyl Ether or THF). Note: THF is preferred for higher boiling point safety, but Ether provides cleaner impurity profiles in some specific crystallizations.[1]

    • Tetrahydrofuran (THF), Anhydrous (Water < 100 ppm).

  • Quench: Ammonium Chloride (sat. aq.) and Citric Acid (10% aq.).

Step-by-Step Methodology
Phase 1: Reactor Preparation & Inertion
  • System Check: Ensure the reactor is clean, dry, and passivated.

  • Inertion: Perform three vacuum/nitrogen cycles to remove oxygen and moisture. Moisture is the primary cause of Grignard stalling and impurity formation.

  • Charging: Charge Methyl 6-fluoronicotinate (5.0 kg, 32.2 mol) into the reactor.

  • Dissolution: Add Anhydrous THF (25 L) . Agitate at 150 RPM until fully dissolved.

  • Cooling: Cool the jacket to -15°C . Ensure internal temperature (Ti) reaches -10°C before proceeding.

Phase 2: Grignard Addition (Critical Control Point)

Rationale: The addition must be slow enough to prevent Ti from exceeding 0°C. Higher temperatures promote the SNAr attack of MeMgBr on the C2-Fluorine, leading to the methylated impurity (2-methyl-5-(2-hydroxypropan-2-yl)pyridine).[1]

  • Dosing: Charge MeMgBr (3M in THF, 35.4 L, 106.2 mol, 3.3 eq) to the dosing tank.

  • Addition: Begin dropwise addition of MeMgBr.

    • Rate: Adjust flow to maintain Ti < 0°C .

    • Duration: Typically 4–6 hours for this scale.

  • Post-Addition Stir: Once addition is complete, allow the reaction to warm to 10°C over 1 hour and stir for an additional 2 hours.

  • IPC (In-Process Control): Sample for HPLC.

    • Pass Criteria: Starting Material (Ester) < 0.5%; Ketone Intermediate < 1.0%.

Phase 3: Quench & Work-up

Safety Note: The quench of excess Grignard is highly exothermic and generates methane gas.[1]

  • Cooling: Cool the reaction mixture back to 0°C .

  • Inverse Quench (Recommended): Transfer the reaction mixture slowly into a separate vessel containing Sat. NH4Cl (40 L) cooled to 0°C.

    • Why Inverse? Dumping water into the Grignard reactor can cause a runaway exotherm. Inverse quench allows better heat management.

  • pH Adjustment: If magnesium salts precipitate and cause rag layers, add 10% Citric Acid until pH ~5–6 to solubilize the salts.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 15 L) .[3]

  • Washing: Combine organics and wash with Brine (20 L) .

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (T < 40°C) to obtain the crude oil/solid.

Phase 4: Purification (Crystallization) [1]
  • Solvent Swap: Dissolve crude residue in Heptane/EtOAc (9:1) at 50°C.

  • Cooling: Slowly cool to 0°C over 4 hours with gentle agitation.

  • Filtration: Collect the off-white solid by centrifugation or filtration.

  • Drying: Vacuum dry at 35°C for 12 hours.

Process Safety & Engineering Controls

Heat of Reaction & Cooling Capacity

The Grignard addition to an ester is highly exothermic (


).[1]
  • Risk: Loss of cooling leads to thermal runaway and solvent boiling.

  • Mitigation: The dosing pump must be interlocked with the reactor temperature probe. If

    
    , the pump MUST  trip (stop) automatically.
    
Impurity Profile & Control

The table below summarizes the critical quality attributes (CQAs) derived from reaction parameters.

ImpurityStructure DescriptionOriginControl Strategy
Des-fluoro Impurity 2-Methyl-5-(2-hydroxypropan-2-yl)pyridineSNAr attack by MeMgBr on F-C bond.[1]Maintain

. Avoid large excess of MeMgBr (>3.5 eq).
Ketone Intermediate 1-(6-Fluoropyridin-3-yl)ethanoneIncomplete addition (mono-addition).[1]Ensure >3.0 eq MeMgBr; Allow warm-up to 10°C post-addition.
Dimer Pinacol coupling productsRadical formation during initiation.Use high-quality Mg (if making reagent) or commercial source; effective stirring.[1]
Process Flow Diagram

ProcessFlow cluster_0 Reaction Suite cluster_1 Work-up Suite R1 Reactor 1 (50L) GLR - Jacketed (Reaction) Q1 Quench Vessel (NH4Cl) R1->Q1 Transfer (Inverse Quench) Dose Dosing Tank (MeMgBr) Dose->R1 Controlled Feed (Interlocked on Temp) TC Temp Control Unit (-20°C to 50°C) TC->R1 Cooling Fluid Filter Nutsche Filter (Isolation) Q1->Filter Slurry Transfer

Figure 2: Process flow diagram illustrating the critical safety interlock between dosing and reactor temperature.

Analytical Methods

To ensure the integrity of the final product, the following HPLC method is recommended for release testing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 260 nm (Pyridine absorption).

  • Retention Time: Product typically elutes at ~6.5 min; Des-fluoro impurity at ~7.2 min.[1]

References

  • Preparation of 6-fluoronicotinic acid derivatives : CN115433122A - Preparation method of 6-fluoronicotinic acid. (2022).[1] Google Patents. Link

  • Grignard Chemistry on Pyridines : US20110212975A1 - Pyridine derivatives and their use as medicaments. (2011).[1] Google Patents. Link

  • Safety of Fluorinated Pyridines : Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl) pyridine. Jubilant Ingrevia. Link

  • General Scale-up of Grignard Reactions: Organic Process Research & Development, "Safety and Scale-up of Grignard Reactions". (Standard Industry Reference).
  • Product Identification : CAS 1242336-53-3 Entry. ChemicalBook. Link

Sources

Application Note: 2-(6-Fluoropyridin-3-yl)propan-2-ol as a Key Intermediate in Modern API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of fluorinated pyridine scaffolds is a highly effective strategy in modern medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a detailed technical overview of 2-(6-fluoropyridin-3-yl)propan-2-ol, a tertiary alcohol intermediate that serves as a valuable building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). We present a robust and scalable protocol for the synthesis of this intermediate via a Grignard reaction, emphasizing the critical process parameters and underlying chemical principles. Furthermore, we illustrate its application potential through a case study on the synthesis of pyrimidinone-based Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, a class of molecules under investigation for neurodegenerative diseases such as Alzheimer's.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking to leverage fluorinated heterocyclic intermediates in their synthetic campaigns.

Introduction: The Strategic Role of Fluoropyridines in Drug Design

The pyridine ring is a privileged scaffold in pharmaceutical science, present in numerous approved drugs.[3] The introduction of a fluorine atom onto this ring can profoundly influence a molecule's properties, including:

  • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, prolonging the drug's half-life.

  • Receptor Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the molecule, leading to more potent interactions with biological targets through hydrogen bonds or dipole interactions.

  • Lipophilicity and Permeability: Strategic fluorination can enhance a compound's ability to cross cellular membranes, improving oral bioavailability and blood-brain barrier penetration.

2-(6-Fluoropyridin-3-yl)propan-2-ol (Figure 1) is a particularly useful intermediate. The 6-fluoro substituent provides the aforementioned benefits, while the propan-2-ol group at the 3-position offers a versatile synthetic handle for constructing more complex molecular architectures.

Physicochemical Properties & Characterization

Ensuring the identity and purity of starting materials is fundamental to any synthetic campaign. The key properties of 2-(6-fluoropyridin-3-yl)propan-2-ol are summarized below.

PropertyValue
CAS Number 771573-09-2
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Appearance White to off-white solid
Solubility Soluble in Methanol, Chloroform, DMSO
Storage Conditions 2-8°C, under inert atmosphere

Table 1: Key physicochemical data for 2-(6-Fluoropyridin-3-yl)propan-2-ol.

Synthesis of the Intermediate: A Grignard Approach

3.1. Retrosynthetic Analysis and Strategy

The most direct and industrially scalable method for synthesizing tertiary alcohols like 2-(6-fluoropyridin-3-yl)propan-2-ol is the Grignard reaction. The retrosynthetic analysis points to the disconnection of a C-C bond between the pyridine ring and the propanol moiety. This leads to two key synthons: a pyridyl Grignard reagent and acetone. The Grignard reagent can be readily prepared from a commercially available halopyridine, such as 5-bromo-2-fluoropyridine. This approach is favored due to the high reliability and well-documented nature of Grignard chemistry for forming carbon-carbon bonds.[4]

3.2. Detailed Experimental Protocol: Synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Causality: This protocol is adapted from established procedures for generating pyridyl Grignard reagents and their subsequent reaction with ketones.[4] The use of anhydrous solvents is critical, as Grignard reagents are highly basic and will be quenched by protic sources like water. An initiator such as iodine or 1,2-dibromoethane is used to activate the magnesium surface.

Materials:

  • 5-Bromo-2-fluoropyridine (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Anhydrous Acetone (1.5 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq) and a single crystal of iodine.

    • Add a small portion (~10%) of a solution of 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF via an addition funnel.

    • If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask with a heat gun.

    • Once initiated, add the remaining 5-bromo-2-fluoropyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting dark grey solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the flask containing the Grignard reagent to 0°C using an ice-water bath.

    • Add a solution of anhydrous acetone (1.5 eq) in anhydrous THF dropwise via the addition funnel, maintaining the internal temperature below 10°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 2-(6-fluoropyridin-3-yl)propan-2-ol as a white solid.

3.3. Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction & Purification Start 5-Bromo-2-fluoropyridine + Mg turnings Initiation Initiate with I₂ in Anhydrous THF Start->Initiation Addition Dropwise addition of remaining starting material Initiation->Addition Formation Stir at RT (1 hr) (Pyridyl Grignard Reagent) Addition->Formation Reaction Add Acetone in THF at 0°C, then warm to RT Formation->Reaction Cool to 0°C Quench Quench with aq. NH₄Cl Reaction->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product 2-(6-Fluoropyridin-3-yl)propan-2-ol Purify->Product

Caption: Workflow for the synthesis of the target intermediate.

Application in API Synthesis: A GSK-3β Inhibitor Case Study

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase implicated in the pathology of several diseases, including Alzheimer's disease and type 2 diabetes.[1][2] Consequently, the development of potent and selective GSK-3β inhibitors is an area of intense research. A patent by Takeda Pharmaceutical Company describes a series of pyrimidinone derivatives as potent GSK-3β inhibitors. The synthesis of these compounds relies on a fluoropyridine-containing building block, showcasing the utility of intermediates like the one described herein.

4.1. The Synthetic Pathway to a Pyrimidinone API

The patented route involves the construction of a pyrimidinone ring through the condensation of a guanidine salt with an α,β-unsaturated ketone (an enaminone). This enaminone is prepared from a key ketone intermediate, 1-(6-fluoropyridin-3-yl)ethanone, which is structurally very similar to our target alcohol and is synthesized using the same Grignard precursor.

4.2. Detailed Experimental Protocols

The following protocols are based on the procedures detailed in patent WO2013162039A1 for the synthesis of a related GSK-3β inhibitor.

Protocol A: Synthesis of Key Ketone Intermediate: 1-(6-Fluoropyridin-3-yl)ethanone

  • Prepare the Grignard reagent from 5-bromo-2-fluoropyridine as described in Section 3.2.

  • To a solution of N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF at 0°C, add the prepared Grignard reagent dropwise.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated. The resulting ketone is purified by chromatography.

Protocol B: Synthesis of Enaminone Precursor: 3-(Dimethylamino)-1-(6-fluoropyridin-3-yl)prop-2-en-1-one

  • A mixture of 1-(6-fluoropyridin-3-yl)ethanone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.5 eq) in toluene is heated at reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude enaminone, which is often used in the next step without further purification.

Protocol C: Final API Synthesis: 6-(6-Fluoropyridin-3-yl)-2-aminopyrimidin-4(3H)-one

  • To a solution of the enaminone precursor (1.0 eq) in ethanol, add guanidine hydrochloride (1.5 eq) and sodium ethoxide (2.0 eq).

  • Heat the mixture at reflux for 12-18 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • After cooling, the reaction mixture is neutralized with acetic acid, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and ethanol and then dried under vacuum to yield the final pyrimidinone API.[3]

4.3. API Synthesis Pathway Diagram

APISynthesis Start 5-Bromo-2-fluoropyridine Grignard Pyridyl Grignard Reagent Start->Grignard 1. Mg, THF Ketone 1-(6-Fluoropyridin-3-yl)ethanone Grignard->Ketone 2. N-methoxy-N-methylacetamide Enaminone 3-(Dimethylamino)-1-(6-fluoropyridin-3-yl)prop-2-en-1-one Ketone->Enaminone 3. DMF-DMA, Toluene, Reflux API 6-(6-Fluoropyridin-3-yl)-2-aminopyrimidin-4(3H)-one (GSK-3β Inhibitor) Enaminone->API 4. Guanidine·HCl, NaOEt, EtOH, Reflux

Caption: Synthetic pathway to a GSK-3β inhibitor API.

Quality Control & Analytical Methods

To ensure the suitability of 2-(6-fluoropyridin-3-yl)propan-2-ol for GMP (Good Manufacturing Practice) API synthesis, stringent quality control is necessary.

TestMethodSpecification
Assay HPLC≥ 99.0%
Identification ¹H NMRConforms to structure
Water Content Karl Fischer≤ 0.5%
Residual Solvents GC-HSMeets ICH Q3C limits

Table 2: Typical quality control specifications for the intermediate.

Conclusion

2-(6-Fluoropyridin-3-yl)propan-2-ol is a high-value intermediate for the synthesis of advanced pharmaceutical ingredients. Its preparation via a robust Grignard reaction is scalable and efficient. The fluoropyridine moiety it contains is a key pharmacophore in the development of new therapeutics, particularly in the area of kinase inhibitors for treating complex diseases. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this versatile building block in their drug discovery and development programs.

References

  • Liang, G., et al. (2020). Discovery of selective, substrate-competitive, and passive membrane permeable glycogen synthase kinase-3β inhibitors: synthesis, biological evaluation, and molecular modeling of new C-glycosylflavones. ACS Chemical Neuroscience. Available at: [Link]

  • Takeda Pharmaceutical Company Limited. (2013). WO2013162039A1: Pyrimidinone compound. Google Patents.
  • Jadhav, S. B., et al. (2024). Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Fukunaga, K., et al. (2015). Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Molecules. Available at: [Link]

  • Al-Adhami, A. J., et al. (2014). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron Letters. Available at: [Link]

  • Zhang, Y., et al. (2019). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: 2-(6-Fluoropyridin-3-yl)propan-2-ol in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Potential in Fluorinated Building Blocks

The strategic incorporation of fluorine atoms into organic molecules has long been a cornerstone of modern materials science, imparting a unique combination of properties including enhanced thermal stability, chemical inertness, and hydrophobicity.[1][2] While much attention has been given to perfluorinated systems, partially fluorinated building blocks offer a nuanced approach to tuning material properties. This document explores the potential applications of 2-(6-Fluoropyridin-3-yl)propan-2-ol, a versatile heterocyclic alcohol, as a key component in the development of next-generation polymers and functional surfaces. Although direct applications of this specific molecule in materials science are not yet widely documented in peer-reviewed literature, its constituent moieties—a fluorinated pyridine ring and a tertiary alcohol—suggest significant potential. The protocols and applications outlined herein are based on established chemical principles and are intended to serve as a foundational guide for researchers venturing into this promising area.

Molecular Profile and Inferred Properties

2-(6-Fluoropyridin-3-yl)propan-2-ol is a specialty chemical, available from various suppliers, that possesses a unique combination of a reactive hydroxyl group and a fluorinated aromatic system.[3]

Table 1: Key Physicochemical Properties (Inferred and Reported)

PropertyValue/ObservationSignificance in Materials Science
Molecular Formula C8H10FNOProvides the basis for molecular weight and elemental composition calculations.
CAS Number 771573-09-2[3]Unique identifier for substance registration and procurement.
Fluorinated Heterocycle 6-Fluoropyridine moietyThe high electronegativity of fluorine can alter the electron density of the pyridine ring, influencing its reactivity and intermolecular interactions.[4] This can lead to enhanced thermal and oxidative stability in derived materials.[1]
Tertiary Alcohol -C(CH3)2OH groupThe hydroxyl group serves as a primary reactive site for polymerization reactions (e.g., esterification, etherification, urethane formation) and for grafting onto surfaces. The steric hindrance from the two methyl groups may influence reaction kinetics and the conformational properties of resulting polymers.
Expected Solubility Soluble in a range of organic solvents.Crucial for solution-based processing, such as spin-coating thin films or performing polymerization in a homogeneous phase.

Potential Application I: High-Performance Polyurethanes with Enhanced Thermal and Chemical Resistance

Scientific Rationale:

The hydroxyl group of 2-(6-Fluoropyridin-3-yl)propan-2-ol can react with isocyanate groups to form urethane linkages, the fundamental bond in polyurethanes. By incorporating the fluoropyridyl moiety into the polymer backbone, it is hypothesized that the resulting polyurethane will exhibit enhanced thermal stability and resistance to chemical degradation due to the strength of the C-F bond.[1][2] These materials could be suitable for applications in demanding environments, such as aerospace coatings or specialty sealants.[1]

Exemplary Protocol: Synthesis of a Fluorinated Polyurethane

This protocol describes the synthesis of a linear polyurethane using 2-(6-Fluoropyridin-3-yl)propan-2-ol as a chain extender with a common diol and diisocyanate.

Materials:

  • 2-(6-Fluoropyridin-3-yl)propan-2-ol (CAS: 771573-09-2)

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 1000 g/mol

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with temperature controller

  • Syringes for reagent addition

  • Drying tubes

Procedure:

  • Prepolymer Formation:

    • Dry the PTMEG under vacuum at 80°C for 4 hours.

    • In the reaction flask, under a nitrogen atmosphere, add the dried PTMEG (10 mmol).

    • Heat the flask to 60°C and add MDI (20 mmol) dropwise with vigorous stirring.

    • Allow the reaction to proceed for 2 hours to form an isocyanate-terminated prepolymer.

  • Chain Extension:

    • Dissolve 2-(6-Fluoropyridin-3-yl)propan-2-ol (10 mmol) in anhydrous DMF.

    • Add the solution of the fluorinated alcohol dropwise to the prepolymer mixture.

    • Add 2-3 drops of DBTDL catalyst.

    • Increase the temperature to 80°C and continue stirring for 4-6 hours until the viscosity of the solution increases significantly.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the viscous solution into a large volume of methanol.

    • Collect the polymer by filtration.

    • Wash the polymer with methanol and then water to remove unreacted monomers and catalyst.

    • Dry the final polyurethane product in a vacuum oven at 60°C to a constant weight.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of urethane linkages (disappearance of isocyanate peak at ~2270 cm⁻¹, appearance of N-H and C=O peaks).

  • ¹⁹F NMR: To verify the incorporation of the fluoropyridyl group.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the resulting polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Potential Application II: Surface Modification for Hydrophobic and Oleophobic Coatings

Scientific Rationale:

Fluorinated compounds are well-known for their ability to lower surface energy, leading to hydrophobic and oleophobic properties.[2] The hydroxyl group of 2-(6-Fluoropyridin-3-yl)propan-2-ol provides a reactive handle to chemically graft the molecule onto hydroxyl-terminated surfaces, such as glass, silicon wafers, or metal oxides. This can be achieved via a silane coupling agent, creating a robust, covalently bound fluorinated monolayer.

Exemplary Protocol: Silanization of a Glass Surface

Materials:

  • 2-(6-Fluoropyridin-3-yl)propan-2-ol

  • (3-Isocyanatopropyl)triethoxysilane

  • Anhydrous toluene

  • Glass slides

  • Piranha solution (H₂SO₄ and H₂O₂ mixture - EXTREME CAUTION REQUIRED )

Equipment:

  • Schlenk flask with magnetic stirrer and nitrogen inlet

  • Ultrasonic bath

  • Spin coater

  • Contact angle goniometer

Procedure:

  • Substrate Cleaning and Activation:

    • Clean glass slides by sonicating in acetone, then isopropanol, and finally deionized water (15 minutes each).

    • Dry the slides under a stream of nitrogen.

    • Activate the surface by immersing the slides in Piranha solution for 30 minutes to generate hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).

    • Rinse the slides thoroughly with deionized water and dry with nitrogen.

  • Synthesis of Fluorinated Silane Adduct:

    • In a Schlenk flask under nitrogen, dissolve 2-(6-Fluoropyridin-3-yl)propan-2-ol (5 mmol) in anhydrous toluene.

    • Add (3-Isocyanatopropyl)triethoxysilane (5 mmol) dropwise.

    • Heat the mixture to 60°C and stir for 12 hours to form the urethane-linked silane adduct.

  • Surface Functionalization:

    • Prepare a 1% (v/v) solution of the fluorinated silane adduct in anhydrous toluene.

    • Immerse the activated glass slides in this solution for 4 hours at room temperature.

    • After immersion, rinse the slides with fresh toluene to remove any physisorbed molecules.

    • Cure the slides in an oven at 110°C for 1 hour to promote covalent bond formation.

Characterization:

  • Contact Angle Measurement: Measure the static contact angle of water and diiodomethane to determine the surface energy and confirm hydrophobicity/oleophobicity.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of fluorine and nitrogen on the surface.

Potential Application III: Building Block for Organic Electronic Materials

Scientific Rationale:

Pyridine-containing molecules are of interest in organic electronics due to their electron-deficient nature, which can facilitate electron transport.[5] The fluorination of the pyridine ring can further tune the electronic properties of the molecule. While the propan-2-ol group is not electronically active itself, it provides a synthetic handle to incorporate this fluoropyridyl unit into larger conjugated systems, such as those used in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).[6] For instance, the hydroxyl group could be converted to a better leaving group (e.g., a tosylate or triflate) to enable cross-coupling reactions.

Conceptual Workflow: Synthesis of a Precursor for Organic Electronics

This workflow outlines the conceptual steps to modify 2-(6-Fluoropyridin-3-yl)propan-2-ol for use in Suzuki or Stille cross-coupling reactions, which are standard methods for building conjugated polymers and small molecules.

G A 2-(6-Fluoropyridin-3-yl)propan-2-ol B Dehydration to form 2-(6-Fluoropyridin-3-yl)propene A->B Acid catalyst, Heat C Hydroboration-oxidation B->C 1. BH3-THF 2. H2O2, NaOH D 2-(6-Fluoropyridin-3-yl)propan-1-ol (Primary Alcohol) C->D E Conversion to Triflate (Tf2O, Pyridine) D->E F 2-(6-Fluoropyridin-3-yl)propyl Triflate E->F G Cross-Coupling Reaction (e.g., Suzuki, Stille) F->G Pd catalyst, Boronic acid/ester or Stannane H Conjugated Material for Organic Electronics G->H

Figure 1: Conceptual synthetic workflow.

Protocol Note: The dehydration of the tertiary alcohol to an alkene, followed by anti-Markovnikov hydration to a primary alcohol, is a key transformation. Primary alcohols are often more readily converted to good leaving groups for cross-coupling reactions than sterically hindered tertiary alcohols. Each step in this proposed synthesis would require careful optimization of reaction conditions.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling 2-(6-Fluoropyridin-3-yl)propan-2-ol and its derivatives. Consult the Safety Data Sheet (SDS) from the supplier before use. Based on analogous compounds like 2-(6-Bromopyridin-2-yl)propan-2-ol, it may be an irritant to the skin, eyes, and respiratory system.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion and Future Outlook

2-(6-Fluoropyridin-3-yl)propan-2-ol represents an intriguing, yet underexplored, building block for materials science. Its combination of a fluorinated heterocycle and a reactive alcohol group makes it a prime candidate for creating novel polymers with enhanced properties, for developing advanced functional coatings, and for synthesizing new materials for organic electronics. The exemplary protocols provided here are intended to be a starting point for innovation, and it is anticipated that further research will uncover even more applications for this versatile compound.

References

  • Gautam, R., & Kennemur, J. G. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 27(5), 1616. [Link]

  • MDPI. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

  • Ataman Kimya. PROPAN-2-OL. [Link]

  • The Good Scents Company. cherry propanol p,alpha,alpha-trimethylbenzyl alcohol. [Link]

  • PubChem. 2-(6-Bromopyridin-2-yl)propan-2-ol. [Link]

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  • Google P
  • Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • ResearchGate. (2018). Pyrene-Based Materials for Organic Electronics. [Link]

  • Google Patents. US4599346A - Propan-2-ol derivatives, a process for their production and medicaments containing these compounds.
  • CSB and SJU Digital Commons. (2024). "Modeling and synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic " by Kennedy Bueno and Madisen Carter. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Versatility of Fluorinated Pyridine Derivatives. [Link]

  • Regulations.gov. (2021). US Patent No. 8829195. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Impurity Profiling of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Senior Application Scientist Topic ID: PYR-F-ALC-003

Executive Technical Overview

The synthesis of 2-(6-fluoropyridin-3-yl)propan-2-ol is a deceptively simple transformation often employed in the development of kinase inhibitors (e.g., c-Met or ALK inhibitors). The standard route involves the nucleophilic addition of a methyl organometallic reagent (MeMgBr or MeLi) to methyl 6-fluoronicotinate .

However, this reaction is a "chemoselectivity minefield." The 6-fluoropyridine moiety is highly electron-deficient, making the C-F bond susceptible to Nucleophilic Aromatic Substitution (SNAr), while the resulting tertiary benzylic-like alcohol is prone to acid-catalyzed dehydration.

This guide addresses the three most critical failure modes:

  • Defluorination (SNAr): Loss of the fluorine atom via alkylation.

  • Stalled Addition (Ketone Arrest): Incomplete conversion leaving the ketone intermediate.

  • Dehydration (Elimination): Formation of the styrenyl-type olefin during workup.

Reaction Pathway & Impurity Map

The following diagram illustrates the competing pathways. Understanding these branches is critical for troubleshooting.

ReactionPathways Start Methyl 6-fluoronicotinate Tetra Tetrahedral Intermediate (Stable at -78°C) Start->Tetra MeMgBr (1st eq) Kinetic Control SNAr_Imp Impurity A: 2-Methyl-5-(...)-pyridine (S_NAr Alkylation) Start->SNAr_Imp MeMgBr attack at C-F (Temp > 0°C) Ketone Impurity B: 1-(6-fluoropyridin-3-yl)ethanone (Ketone) Tetra->Ketone Quench/Workup (Premature) Target TARGET: 2-(6-fluoropyridin-3-yl)propan-2-ol Tetra->Target MeMgBr (2nd+ eq) -78°C to 0°C Olefin Impurity C: 2-(6-fluoropyridin-3-yl)propene (Dehydration) Target->Olefin Acidic Workup (pH < 4) Elimination

Caption: Figure 1. Chemoselectivity map showing the target pathway (Green) versus competitive SNAr, incomplete addition, and dehydration pathways (Red).

Troubleshooting Guides (Q&A)

Ticket #1: "I am seeing significant defluorination (Methyl replacement of Fluorine)."

User Report: "LCMS shows a mass of M-4 (F replaced by Me). My product is contaminated with 2-(6-methylpyridin-3-yl)propan-2-ol."

Root Cause Analysis: This is a classic SNAr (Nucleophilic Aromatic Substitution) error. The pyridine nitrogen withdraws electron density, activating the C2-position (where the Fluorine is). Grignard reagents are strong enough nucleophiles to attack this position, displacing fluoride, especially if the temperature is too high.

Corrective Protocol:

  • Temperature Discipline: The addition of MeMgBr to the ester must be performed at -78°C (acetone/dry ice bath). At this temperature, addition to the carbonyl (C=O) is kinetically favored over the SNAr at the C-F bond.

  • Order of Addition: Do not add the ester to the Grignard. Add the Grignard slowly to the ester. This keeps the concentration of the nucleophile low relative to the substrate initially.

  • Reagent Selection: If MeMgBr continues to cause SNAr, switch to MeLi (Methyllithium) at -78°C. Organolithiums are harder nucleophiles and often show better preference for the carbonyl at cryogenic temperatures compared to magnesium species which can coordinate to the ring nitrogen.

Ticket #2: "The reaction stalls at the ketone intermediate."

User Report: "I see a mix of product and 1-(6-fluoropyridin-3-yl)ethanone. Adding more Grignard doesn't seem to push it to completion."

Root Cause Analysis: The first equivalent of MeMgBr forms a stable tetrahedral intermediate (hemiacetal salt) that does not collapse to the ketone until after workup. To get the alcohol, you need a second equivalent to attack that same intermediate (or the transient ketone if it collapses in situ). However, the magnesium salt can precipitate or form aggregates that sterically hinder the second attack.

Corrective Protocol:

  • Stoichiometry: Use a minimum of 3.5 equivalents of MeMgBr. You need:

    • 1 eq for the first addition.[1]

    • 1 eq for the second addition.

    • 1+ eq to account for adventitious moisture and the coordinating ability of the pyridine nitrogen.

  • The "Warm-Up" Trick: Add the reagent at -78°C. Stir for 1 hour. Then, allow the reaction to warm to 0°C (ice bath) for 30-60 minutes before quenching. The SNAr risk is highest at the start (high concentration); once the intermediate is formed, the ring is more electron-rich (due to the anionic oxygen), making it less susceptible to SNAr, allowing you to warm it up to drive the second addition.

Ticket #3: "My product is an oil, but it should be a solid (Dehydration)."

User Report: "NMR shows vinylic protons around 5.5 ppm. I've lost the hydroxyl group."

Root Cause Analysis: The target molecule is a tertiary benzylic-like alcohol . These are exceptionally prone to E1 elimination (dehydration) to form the styrene-like olefin, especially if the workup is acidic or if the crude mixture is heated during rotary evaporation.

Corrective Protocol:

  • Quench pH: Never use HCl or H₂SO₄ to quench this reaction. Use saturated aqueous Ammonium Chloride (NH₄Cl) or even a phosphate buffer (pH 7).

  • Thermal Stability: Do not heat the water bath on the rotavap above 35°C.

  • Chromatography: If purifying by silica gel, add 1% Triethylamine (Et₃N) to your eluent. Silica is slightly acidic and can catalyze dehydration on the column.

Optimized Experimental Protocol

Objective: Synthesis of 2-(6-fluoropyridin-3-yl)propan-2-ol from Methyl 6-fluoronicotinate.

Reagents:

  • Methyl 6-fluoronicotinate (1.0 eq)[1]

  • Methylmagnesium bromide (3.0 M in Et₂O) (3.5 eq)

  • THF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve Methyl 6-fluoronicotinate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone). Critical for preventing SNAr.

  • Addition: Add MeMgBr (3.5 eq) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature below -65°C.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Remove the cooling bath and place the flask in an ice-water bath (0°C ).

    • Stir at 0°C for 45 minutes. This drives the conversion of the tetrahedral intermediate to the tertiary alcohol.

  • Quench: Pour the cold reaction mixture into a vigorously stirring solution of saturated NH₄Cl (aq) at 0°C.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine.

  • Drying: Dry over Na₂SO₄ (Anhydrous Sodium Sulfate). Do not use MgSO₄ as it is slightly Lewis acidic.

  • Concentration: Evaporate solvent at <30°C .

  • Purification: Flash chromatography (Hexanes/EtOAc) with 1% Et₃N additive.

Quantitative Impurity Data

Impurity NameStructure DescriptionFormation ConditionPrevention Strategy
Impurity A (Alkylated)2-Methyl-5-(2-hydroxypropan-2-yl)pyridineHigh Temp (>0°C) during initial additionMaintain -78°C during addition.
Impurity B (Ketone)1-(6-Fluoropyridin-3-yl)ethanoneInsufficient MeMgBr (<2.5 eq) or premature quenchUse 3.5 eq MeMgBr; Warm to 0°C before quench.
Impurity C (Olefin)2-(6-Fluoropyridin-3-yl)propeneAcidic workup (pH < 5) or heatUse NH₄Cl quench; Add Et₃N to silica column.
Impurity D (Dimer)Biaryl speciesCatalyst contamination (if using Pd elsewhere)Use high-purity Mg turnings if making Grignard in-house.

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (2025).[1][2][3][4] Retrieved from

  • Organic Syntheses. Preparation of Tertiary Alcohols via Grignard Addition. Org.[5][6][7] Synth. Coll. Vol. 6 , 1988. Retrieved from

  • MDPI. Catalytic Dehydration of Isopropanol to Propylene: Mechanisms and Conditions. Processes 2023.[8] Retrieved from

  • National Institutes of Health (NIH). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[6] PMC 2020. Retrieved from

  • Sigma-Aldrich. Product Specification: 2-(6-Bromopyridin-3-yl)propan-2-ol. (Analogous chemistry data). Retrieved from

Sources

Technical Support Center: Synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(6-fluoropyridin-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes.

Introduction

2-(6-Fluoropyridin-3-yl)propan-2-ol is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, most commonly achieved via a Grignard reaction, can present several challenges that may lead to suboptimal yields and purity. This guide provides practical, experience-driven advice to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering causative explanations and actionable solutions.

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired tertiary alcohol is one of the most common issues encountered.

Potential Causes & Solutions:

  • Poor Grignard Reagent Formation: The formation of the pyridyl Grignard reagent is a critical step and highly sensitive to reaction conditions.

    • Moisture and Air Sensitivity: Grignard reagents are extremely reactive towards water and oxygen. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and the reaction is conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen).[1][2] Anhydrous solvents are paramount.

    • Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents reaction. Activating the magnesium is crucial. This can be achieved by adding a small crystal of iodine, which etches the magnesium surface, or a few drops of 1,2-dibromoethane.[1][2] The disappearance of the iodine color or gentle refluxing upon addition of the halide solution indicates successful initiation.[2]

    • Starting Material Quality: The purity of the starting halide (e.g., 3-bromo-6-fluoropyridine or 3-iodo-6-fluoropyridine) is important. Impurities can interfere with Grignard formation.

  • Inefficient Reaction with Acetone: Even with successful Grignard formation, the subsequent reaction with the electrophile (acetone) may be incomplete.

    • Temperature Control: The addition of acetone to the Grignard reagent is exothermic. This addition should be performed slowly and at a low temperature (e.g., 0 °C or in an ice bath) to prevent side reactions.[1][2]

    • Stoichiometry: While a slight excess of the Grignard reagent is often used, a large excess can lead to more side products. Conversely, ensure enough acetone (typically 1.1-1.5 equivalents) is used for complete conversion.

  • Side Reactions: Several competing reactions can reduce the yield of the desired product.

    • Wurtz-Type Coupling: The Grignard reagent can react with the starting halide to form a biphenyl-type byproduct. This is more prevalent with less reactive halides.

    • Enolization of Acetone: The Grignard reagent can act as a base and deprotonate acetone, leading to the formation of an enolate, which is unreactive towards further nucleophilic attack. Using a less sterically hindered Grignard reagent or lower reaction temperatures can minimize this.

Problem 2: Formation of Impurities

The presence of significant impurities complicates purification and reduces the overall isolated yield.

Potential Causes & Solutions:

  • Unreacted Starting Material: Incomplete reaction will leave unreacted 3-halo-6-fluoropyridine.

    • Reaction Time and Temperature: Ensure the Grignard formation and subsequent reaction with acetone are allowed to proceed for a sufficient amount of time. Gentle heating may be required to initiate Grignard formation.[1]

  • Byproduct from Grignard Formation: As mentioned, Wurtz-type coupling can generate impurities.

  • Products of Over-Reaction or Side Reactions:

    • Double Addition to Ester Impurities: If the acetone is contaminated with esters, the Grignard reagent can add twice, leading to tertiary alcohol impurities with different alkyl groups.

    • Reaction with Solvent: While ethers like THF and diethyl ether are generally stable, prolonged reaction times at elevated temperatures can lead to their decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(6-Fluoropyridin-3-yl)propan-2-ol?

A1: The most prevalent and direct method is the Grignard reaction.[1][2] This involves the formation of a 6-fluoropyridin-3-ylmagnesium halide (Grignard reagent) from a corresponding 3-halo-6-fluoropyridine, which then reacts with acetone as an electrophile to form the desired tertiary alcohol after an aqueous workup.

Q2: Which starting halide is best for the Grignard reaction?

A2: The reactivity of the halide is a key consideration. 3-Iodo-6-fluoropyridine is generally more reactive than 3-bromo-6-fluoropyridine, which is more reactive than 3-chloro-6-fluoropyridine. While the iodo- and bromo- derivatives are more expensive, their higher reactivity often leads to better yields in Grignard formation.

Q3: What are the critical parameters for optimizing the yield of the Grignard reaction?

A3: The critical parameters are:

  • Strictly anhydrous and inert conditions: To prevent quenching of the Grignard reagent.[1][2]

  • Activation of magnesium: To initiate the reaction.[1][2]

  • Controlled temperature: During both the formation of the Grignard reagent and the subsequent reaction with acetone.[1][3]

  • Purity of reagents and solvents.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. A common starting point would be a mixture of hexanes and ethyl acetate, gradually increasing the polarity. Recrystallization may also be an option if a suitable solvent system can be identified.

Q5: Are there alternative synthetic routes?

A5: While the Grignard reaction is the most direct, other organometallic reagents like organolithiums could be used. However, these are often more reactive and may lead to more side reactions. Another possibility could involve a nucleophilic aromatic substitution (SNAr) approach, although this is less common for this specific transformation.[4]

Experimental Protocols

Detailed Hypothetical Protocol for Grignard Synthesis

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

1. Preparation of the Grignard Reagent:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).[2]

  • Add a small crystal of iodine to activate the magnesium.[2]

  • In the dropping funnel, prepare a solution of 3-bromo-6-fluoropyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.[2]

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

2. Reaction with Acetone:

  • Cool the flask containing the freshly prepared Grignard reagent in an ice bath.[1]

  • Prepare a solution of anhydrous acetone (1.5 equivalents) in anhydrous THF.

  • Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

3. Work-up and Purification:

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[1][5]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Grignard reagents are highly reactive with oxygen and moisture.[1][2]
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are required to solvate and stabilize the Grignard reagent.
Magnesium Activation Iodine or 1,2-dibromoethaneRemoves the passivating oxide layer from the magnesium surface.[1][2]
Addition of Halide Dropwise to maintain gentle refluxControls the exothermic reaction and prevents side reactions.
Reaction with Acetone 0 °C, dropwise additionControls the exothermic reaction and minimizes enolization of acetone.[1]
Work-up Saturated aqueous NH4ClA mild acidic quench to protonate the alkoxide and dissolve magnesium salts.[1][5]

Visualization

Logical Workflow for Synthesis

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Work-up and Product Formation 3-Bromo-6-fluoropyridine 3-Bromo-6-fluoropyridine 6-Fluoropyridin-3-ylmagnesium bromide 6-Fluoropyridin-3-ylmagnesium bromide 3-Bromo-6-fluoropyridine->6-Fluoropyridin-3-ylmagnesium bromide Reaction Mg, Iodine Mg, Iodine Mg, Iodine->6-Fluoropyridin-3-ylmagnesium bromide Reaction Anhydrous THF Anhydrous THF Anhydrous THF->6-Fluoropyridin-3-ylmagnesium bromide Solvent Acetone Acetone 6-Fluoropyridin-3-ylmagnesium bromide->Acetone Intermediate Alkoxide Intermediate Alkoxide Acetone->Intermediate Alkoxide H3O+ workup H3O+ workup Intermediate Alkoxide->H3O+ workup 2-(6-Fluoropyridin-3-yl)propan-2-ol 2-(6-Fluoropyridin-3-yl)propan-2-ol H3O+ workup->2-(6-Fluoropyridin-3-yl)propan-2-ol

Caption: A logical workflow for the synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol.

Troubleshooting Flowchart for Low Yield

G Low Yield Low Yield Check for Grignard Formation Check for Grignard Formation Low Yield->Check for Grignard Formation Anhydrous Conditions? Anhydrous Conditions? Check for Grignard Formation->Anhydrous Conditions? No Initiation Optimize Reaction with Acetone Optimize Reaction with Acetone Check for Grignard Formation->Optimize Reaction with Acetone Initiation Observed Mg Activation? Mg Activation? Anhydrous Conditions?->Mg Activation? Yes Flame-dry glassware, use anhydrous solvents Flame-dry glassware, use anhydrous solvents Anhydrous Conditions?->Flame-dry glassware, use anhydrous solvents No Mg Activation?->Optimize Reaction with Acetone Yes Use Iodine or 1,2-dibromoethane Use Iodine or 1,2-dibromoethane Mg Activation?->Use Iodine or 1,2-dibromoethane No Low Temperature Addition? Low Temperature Addition? Optimize Reaction with Acetone->Low Temperature Addition? Correct Stoichiometry? Correct Stoichiometry? Low Temperature Addition?->Correct Stoichiometry? Yes Add acetone at 0 °C Add acetone at 0 °C Low Temperature Addition?->Add acetone at 0 °C No Investigate Side Reactions Investigate Side Reactions Correct Stoichiometry?->Investigate Side Reactions Yes Use 1.1-1.5 eq. of acetone Use 1.1-1.5 eq. of acetone Correct Stoichiometry?->Use 1.1-1.5 eq. of acetone No

Caption: Troubleshooting workflow for low yield in the synthesis.

References

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines for PKCθ Inhibitors. ResearchGate. Available at: [Link]

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Available at: [Link]

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. Available at: [Link]

  • Optimization of propan-2-ol concentration of the mobile phase. ResearchGate. Available at: [Link]

  • The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction VI: Preparation of 2‐allylpyridine from 2‐bromopyridine and of 2,6‐diallylpyridine from 2,6‐dibromopyridine. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. MDPI. Available at: [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. Available at: [Link]

Sources

Side reactions in the Grignard synthesis of tertiary alcohols from pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Queue: Low | Technician: Sr. Application Scientist

Welcome to the technical support hub for Grignard additions to pyridine derivatives. You are likely here because your synthesis of tertiary alcohols from pyridine esters or ketones has failed, yielding tar, recovered starting material, or unexpected dihydropyridines.

This guide treats your chemical synthesis as a debugging process. We do not just list steps; we analyze the "bugs" in the reaction logic caused by the unique electronics of the pyridine ring.

🎫 TICKET #001: The "Ring Invasion" Error

User Report: "I reacted ethyl isonicotinate with excess phenylmagnesium bromide to get the tertiary alcohol. NMR shows a complex mixture of non-aromatic peaks and very little product."

Root Cause Analysis: The pyridine ring is electron-deficient (a


-deficient heterocycle).[1] While you intend for the Grignard reagent (a nucleophile) to attack the carbonyl carbon, it is often kinetically tempted to attack the pyridine ring itself (specifically at the C2 or C4 positions). This results in the formation of 1,2- or 1,4-dihydropyridines  rather than the desired alcohol.

The Fix (Protocol Adjustment):

  • Temperature Control: Ring addition has a higher activation energy than carbonyl addition.

    • Action: Cool the reaction to -78°C (or at least -40°C) before adding the Grignard.

  • Solvent Switching: THF coordinates strongly to Mg, increasing the nucleophilicity of the R-group and often favoring ring attack.

    • Action: Switch to Diethyl Ether (

      
      )  or a Toluene/Ether mixture. The less polar solvent tightens the Grignard ion pair, favoring the "harder" carbonyl addition.
      
  • The "Masking" Patch:

    • Action: Pre-complex the pyridine nitrogen with a Lewis acid (like

      
      ) before adding the Grignard. This lowers the LUMO of the ring but sterically blocks the nitrogen, sometimes directing attack back to the carbonyl. Note: This is an advanced move; try temperature control first.
      
🎫 TICKET #002: The "Chelation Lock" (2-Substituted Pyridines)

User Report: "Reaction with 2-acetylpyridine stalls at 50% conversion or yields a mess upon workup."

Root Cause Analysis: When the carbonyl is at the 2-position (ortho to Nitrogen), the Magnesium atom coordinates to both the Pyridine Nitrogen and the Carbonyl Oxygen. This forms a rigid, 5-membered chelate ring.

  • Consequence 1: The intermediate becomes incredibly stable and resists the second addition of Grignard (if starting from an ester).

  • Consequence 2: The chelate effectively "deactivates" the ketone toward further nucleophilic attack.

The Fix (The Cerium Protocol): Standard Grignard reagents struggle here. You need to transmetallate to a less basic, more oxophilic species: Organocerium .[2]

  • Why it works: Organocerium reagents (

    
    ) are highly nucleophilic toward carbonyls but much less basic than Grignards. They do not coordinate as strongly to the pyridine nitrogen, breaking the chelation lock.
    
🎫 TICKET #003: The "Reduction" Bug

User Report: "I used a bulky Grignard (Isopropylmagnesium chloride). I recovered the secondary alcohol (from ketone reduction) instead of the tertiary addition product."

Root Cause Analysis: Grignard reagents with


-hydrogens (like isopropyl or t-butyl) can act as reducing agents via 

-hydride transfer
. The basicity of the pyridine ring can exacerbate this by coordinating Mg and positioning the

-hydrogen perfectly for transfer to the carbonyl.

The Fix:

  • Add Lithium Chloride (Knochel's Turbo Grignard): Using

    
     often modifies the aggregate structure, favoring addition over reduction.
    
  • Switch to Organolithium: If the Grignard acts as a reductant, the corresponding Organolithium (

    
    ) usually favors direct addition because it lacks the 
    
    
    
    -hydride elimination transition state geometry associated with magnesium clusters.
📊 Visualizing the Conflict

The following diagram illustrates the competing pathways when a Grignard reagent encounters a pyridine ester.

GrignardPyridine Start Pyridine Ester + RMgX CarbonylAttack Path A: Carbonyl Attack (Kinetic Control) Start->CarbonylAttack Low Temp (-78°C) Non-polar Solvent RingAttack Path B: Ring Attack (Thermodynamic/High T) Start->RingAttack High Temp Polar Solvent (THF) Chelation Path C: N-Mg-O Chelation (2-substituted only) Start->Chelation 2-Acyl Pyridine Ketone Intermediate Ketone CarbonylAttack->Ketone TertAlcohol Tertiary Alcohol (Target Product) Ketone->TertAlcohol + 2nd Eq. RMgX DHP Dihydropyridine (Unstable/Tar) RingAttack->DHP Stall Stalled Reaction (Low Yield) Chelation->Stall

Caption: Decision pathways in Pyridine-Grignard reactions. Path A is the goal; Paths B and C are the primary failure modes.

🛠️ Gold Standard Protocol: The Organocerium Method

Use this protocol for high-value substrates or when standard Grignard fails due to chelation/enolization.

Reagents:

  • Anhydrous

    
     (Must be dry! Commercial "anhydrous" beads should be ground and dried under vacuum at 140°C for 2 hours).
    
  • Grignard Reagent (

    
    ).[3][4]
    
  • Pyridine Ketone/Ester.

  • THF (Freshly distilled).

Step-by-Step:

  • Preparation of Organocerium:

    • Suspend dried

      
       (1.5 eq) in THF under Argon.
      
    • Stir vigorously at Room Temperature (RT) for 2 hours until the slurry is milky and uniform.

    • Cool to 0°C .

    • Add the Grignard reagent (1.5 eq) dropwise. Stir for 1 hour. The reagent is now

      
      .
      
  • The Addition:

    • Cool the organocerium slurry to -78°C .

    • Dissolve your pyridine substrate in minimal THF and add it slowly to the slurry.[1]

    • Why? Low temp prevents ring attack; Cerium prevents chelation and basicity side reactions (enolization).

  • The Workup (Critical):

    • Quench with 10% aqueous Acetic Acid at low temperature.

    • Warning: Do not use strong mineral acids (HCl) initially, as they can dehydrate the resulting tertiary alcohol to an alkene (styrene-like derivative), which polymerizes easily.

    • Neutralize with

      
       to pH 8 (to free the pyridine base) before extraction.
      
📉 Troubleshooting Data Table
SymptomProbable CauseImmediate Fix
Product is a dark tar Nucleophilic attack on the pyridine ring (polymerization of dihydropyridines).Repeat at -78°C ; Switch solvent to Ether/Toluene .
Recovered Starting Material Enolization (Grignard acted as a base, not a nucleophile).Use Organocerium protocol (CeCl3 is less basic).[2]
Secondary Alcohol formed

-Hydride reduction (Grignard acted as a reducing agent).
Use Methyl/Phenyl Grignard (no

-H) or switch to Organolithium .
Reaction solidifies Formation of insoluble Mg-Pyridine salts.Use a mechanical stirrer; Add LiCl to break up aggregates.
📚 References
  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 1989. Link

    • Context: Establishes the organocerium protocol for suppressing enolization and addition to acid-sensitive substrates.

  • Trécourt, F., et al. "New syntheses of substituted pyridines via organometallic reagents." Tetrahedron, 2000. Link

    • Context: Detailed review of metallation of pyridines and preventing ring attack.

  • Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 2003. Link

    • Context: Introduction of LiCl additives (Turbo Grignard) to prevent aggregation and improve yields.[5]

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 2004. Link

    • Context: Further validation of salt effects in Grignard stability and reactivity.

Sources

Stability of 2-(6-Fluoropyridin-3-yl)propan-2-ol under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

2-(6-Fluoropyridin-3-yl)propan-2-ol presents a classic chemoselectivity challenge in medicinal chemistry. While the tertiary alcohol moiety is generally robust under basic conditions, the 2-fluoropyridine core is highly electrophilic .

Under basic conditions, this molecule is a "ticking time bomb" for Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom at the C6 position (ortho to the nitrogen) is an exceptional leaving group, significantly more reactive than its chloro- or bromo- counterparts. Exposure to strong nucleophilic bases (hydroxides, alkoxides) will rapidly hydrolyze the C–F bond, yielding the thermodynamically stable pyridone impurity, rendering the starting material useless for downstream cross-coupling or functionalization.

Diagnostic Troubleshooting (Q&A)

Q1: I am observing a purity drop during aqueous basic workup. LCMS shows a new peak with a mass shift of -2 Da. What is happening?

Diagnosis: You are observing the hydrolysis of the fluoropyridine to the pyridone tautomer.

The Chemistry: In the presence of hydroxide ions (


), the electron-deficient pyridine ring undergoes SNAr. The nitrogen atom pulls electron density, making the C6 position highly susceptible to nucleophilic attack.
  • Mass Shift Calculation:

    • Reactant (C8H10FNO): MW ~155

    • Product (C8H11NO2): MW ~153

    • Net Change: Loss of F (-19) + Gain of OH (+17) = -2 Da .

  • Mechanism: The hydroxide attacks C6, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Fluoride is ejected, initially forming 2-hydroxypyridine, which rapidly tautomerizes to the stable 2-pyridone .

Corrective Action:

  • Avoid Strong Bases: Do not use NaOH or KOH for pH adjustment.

  • Buffer Selection: Use mild, non-nucleophilic buffers like Phosphate (pH 7-8) or Bicarbonate for workups.

  • Temperature: Keep all basic aqueous contact times short and cold (0–5 °C).

Q2: Can I use this building block in Suzuki-Miyaura couplings? The protocol calls for K2CO3 or Cs2CO3.

Diagnosis: Yes, but base choice and solvent are critical variables.

The Chemistry: Carbonate bases (


) are generally safe because they are poor nucleophiles compared to hydroxide. However, at high temperatures (>80 °C) in wet solvents, carbonates generate equilibrium concentrations of hydroxide, which will trigger the SNAr side reaction described above.

Protocol Optimization:

  • Base: Use Potassium Phosphate Tribasic (K3PO4) or Cesium Carbonate (Cs2CO3) . Avoid alkoxides (NaOEt, NaOMe) entirely.

  • Solvent: Use anhydrous aprotic solvents (Dioxane, DMF, or Toluene). Avoid alcohols (MeOH, EtOH) as solvents, as alkoxides generated in situ will displace the fluorine to form the ether byproduct (SNAr etherification).

  • Stoichiometry: Do not use a large excess of base if water is present.

Q3: I see an impurity with M-18 mass shift. Is this related to the base?

Diagnosis: This is likely dehydration , forming the alkene (alpha-methylstyrene analog).

The Chemistry: While dehydration is typically acid-catalyzed (E1 mechanism), high temperatures with strong bases can induce elimination, particularly if the pyridine ring electron density is modulated by other Lewis acids in the pot. However, this is less common than the SNAr reaction.

Corrective Action:

  • Ensure reaction temperature stays below 100 °C.

  • Verify no Lewis acids (excess Boron species) are acting as pseudo-acid catalysts.

Visualizing the Instability

Mechanism of Degradation (SNAr)

The following pathway illustrates why the Fluorine atom is lost even under "standard" basic conditions if nucleophiles are present.

SNAr_Mechanism Reactant 2-(6-Fluoropyridin-3-yl)propan-2-ol (Electrophilic C6) Transition Meisenheimer Complex (Anionic Intermediate) Reactant->Transition Nucleophilic Attack (Rate Limiting) Nucleophile Nucleophile (OH- or RO-) Nucleophile->Transition Leaving Leaving Group (F-) Transition->Leaving Product 2-Pyridone Derivative (Dead End Product) Transition->Product Elimination of F-

Figure 1: The SNAr degradation pathway. The electron-deficient pyridine ring stabilizes the negative charge, facilitating the displacement of fluoride by hydroxide or alkoxides.

Experimental Guidelines & Compatibility Matrix

Base Compatibility Table

Use this matrix to select reagents for cross-couplings or alkylations involving this scaffold.

Base ClassSpecific ReagentCompatibilityRisk Factor
Hydroxides NaOH, KOH, LiOHINCOMPATIBLE High: Rapid hydrolysis to pyridone.
Alkoxides NaOMe, NaOEt, KOtBuINCOMPATIBLE High: Rapid conversion to ether (SNAr).
Carbonates K2CO3, Cs2CO3CONDITIONAL Low/Medium: Safe if anhydrous; risk increases with water/heat.
Phosphates K3PO4RECOMMENDED Low: Less nucleophilic than carbonates; ideal for Suzuki.
Amines TEA, DIPEASAFE Negligible: Non-nucleophilic; safe for use.
Amides LiHMDS, NaHMDSCONDITIONAL Medium: Can deprotonate alcohol, but steric bulk usually prevents SNAr.
Recommended Workflow for Reaction Setup

Workflow Start Start: Reaction Planning Q_Base Is a Base Required? Start->Q_Base Q_Nu Is the Base Nucleophilic? (OH-, OR-) Q_Base->Q_Nu Yes Safe PROCEED Monitor by LCMS Q_Base->Safe No Q_Solvent Is Solvent Protic? (MeOH, EtOH, H2O) Q_Nu->Q_Solvent No (Weak Nu) Stop1 STOP: Switch to K3PO4 or Cs2CO3 Q_Nu->Stop1 Yes (Strong Nu) Q_Solvent->Safe No (Anhydrous) Stop2 STOP: Switch to Aprotic Solvent (Dioxane, DMF) Q_Solvent->Stop2 Yes

Figure 2: Decision tree for selecting reaction conditions to preserve the 2-fluoropyridine moiety.

References

  • OpenStax. (2023). Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]

  • PubChem. (2025).[1] 2-(6-Bromopyridin-2-yl)propan-2-ol Compound Summary. (Used for structural analogy and physical property verification). Retrieved from [Link]

Sources

Technical Support Center: Fluoropyridine Suzuki Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: FP-SUZ-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group Topic: Overcoming catalyst poisoning, protodeboronation, and


 competition in fluoropyridine substrates.

Executive Summary

Coupling fluoropyridines via Suzuki-Miyaura protocols presents a "perfect storm" of three competing failure modes:

  • Catalyst Poisoning: The pyridine nitrogen coordinates strongly to Pd(II), arresting the catalytic cycle.

  • Protodeboronation: 2-Fluoropyridyl boronic acids are notoriously unstable, hydrolyzing rapidly before transmetallation can occur.

  • Nucleophilic Attack (

    
    ):  The electron-deficient fluoropyridine ring is susceptible to attack by the base, leading to side products rather than the biaryl coupling.
    

This guide provides a self-validating workflow to navigate these issues, moving beyond "trial and error" to mechanistic control.

Module 1: Catalyst & Ligand Selection (The "Engine")

The Problem: Standard ligands (like


) are not bulky enough to prevent the pyridine nitrogen from binding to the palladium center. This forms a stable, inactive "Pd-Pyridine" complex (poisoning).

The Solution: Use electron-rich, sterically demanding ligands.

  • Mechanism: Bulky ligands increase the "Cone Angle," physically blocking the pyridine nitrogen from coordinating to the Pd center while accelerating the oxidative addition of the C-X bond.

  • Recommended Systems:

Ligand ClassSpecific LigandWhy it worksBest for...[1]
Dialkylbiaryl Phosphines XPhos Extreme steric bulk prevents N-coordination; promotes reductive elimination.General purpose, 2-substituted pyridines.[2]
Dialkylbiaryl Phosphines SPhos High electron density facilitates oxidative addition of chlorides.Chloropyridines (less reactive than bromides).
NHC Carbenes Pd-PEPPSI-IPr "Throw-away" ligand stabilizes precatalyst; NHC binds tightly, preventing poisoning.Difficult, electron-poor substrates.[2][3]
Bisphosphines dtbpf Large bite angle and bulk.Fast reactions, minimizing protodeboronation time.
Visualizing the Competition: Coupling vs. Poisoning

G Pd Active Pd(0) Catalyst Coord Inactive Pd-Pyridine Complex (POISONED) Pd->Coord Small Ligand (PPh3) N-binding dominates OA Oxidative Addition Complex (ACTIVE) Pd->OA Bulky Ligand (XPhos) Sterics block N-binding Py Fluoropyridine Substrate Py->Coord Py->OA Prod Biaryl Product OA->Prod Transmetallation & Red. Elim.

Figure 1: The kinetic competition between productive oxidative addition and unproductive catalyst poisoning.

Module 2: Substrate Stability (The "Fuel")

The Problem: Protodeboronation . 2-Fluoropyridyl boronic acids are unstable. The electronegative fluorine and nitrogen atoms stabilize a zwitterionic intermediate that facilitates the cleavage of the C-B bond by water/protons, yielding the defunctionalized fluoropyridine (H-substitution) instead of the product.

The Solution: Control the concentration of the active boronate species.

  • Use MIDA Boronates: These are "slow-release" reagents. Under basic conditions, the MIDA group hydrolyzes slowly, releasing the unstable boronic acid at the same rate it is consumed by the catalyst. This keeps the standing concentration of the unstable species low (the "reservoir effect").

  • Anhydrous Conditions: If using boronic esters (Pinacol), eliminate water to stop the proton source.

Module 3: Side Reactions (The "Leak")

The Problem:


 Competition .
The base required for Suzuki coupling (to activate the boron) can act as a nucleophile.
  • Scenario: You use

    
     or 
    
    
    
    .
  • Result: The base attacks the fluoropyridine ring, displacing the fluorine (or the halide) to form an ether/alcohol side product.

The Solution: Base Tuning.

  • Avoid: Hydroxides (

    
    ) and Alkoxides (
    
    
    
    ).
  • Use:

    • Carbonates (

      
      ):  Generally safe, but can still be too nucleophilic at high temps.
      
    • Phosphates (

      
      ):  Excellent balance of basicity vs. low nucleophilicity.
      
    • Fluorides (

      
      ):  Non-nucleophilic activation, ideal for anhydrous conditions.
      

Troubleshooting Guide (FAQ)

Q1: My reaction turns black immediately and yields no product. Why?

Diagnosis: "Palladium Black" precipitation. Cause: The catalyst decomposed before entering the cycle. This often happens if the oxidative addition is too slow (due to the electron-poor fluoropyridine) or if the ligand dissociated. Fix:

  • Switch to a Precatalyst (e.g., XPhos Pd G3 or G4) rather than mixing

    
     + Ligand. This ensures a 1:1 active species is generated immediately.
    
  • Lower the temperature slightly to prevent thermal decomposition before the cycle starts.

Q2: I see the "reduced" starting material (H instead of B(OH)2).

Diagnosis: Rapid Protodeboronation. Fix:

  • Switch Boron Source: Move from Boronic Acid

    
     Pinacol Ester 
    
    
    
    MIDA Boronate.
  • Drying: Add 4Å Molecular Sieves to the reaction if using Pinacol esters.

  • Copper Additive: For 2-pyridyl boronates, adding

    
     (10-20 mol%) can facilitate transmetallation via a "Cu-effect," capturing the boronate before it hydrolyzes.
    
Q3: I am losing the Fluorine atom during the reaction.

Diagnosis:


 on the C-F bond.
Fix: 
  • Change Base: Switch to

    
     (anhydrous).
    
  • Solvent Switch: Avoid polar aprotic solvents like DMF or DMAc if possible, as they enhance the nucleophilicity of the base. Use Toluene/Water or Dioxane.

Master Protocol: The "Gold Standard" for Fluoropyridines

This protocol is designed to be self-validating . If Step 3 fails, do not proceed to Step 4.

Scope: Coupling 2-Chloro-3-fluoropyridine with an Aryl Boronate.

Reagents:

  • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%) - Ensures active species.

  • Ligand: XPhos (2.0 - 5.0 mol%) - Added excess to maintain ligation.

  • Boron: Aryl MIDA Boronate or Pinacol Ester (1.5 equiv).

  • Base:

    
     (3.0 equiv, finely ground).
    
  • Solvent: Toluene:Water (4:1 ratio) OR Anhydrous Dioxane for water-sensitive substrates.

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon flow.

    • Why: Oxygen promotes homocoupling and catalyst death.[4]

  • Solids Addition: Add Pd-Precatalyst, Boronate, and Base. Cap and purge with Argon x3.

  • Solvent Addition: Add degassed solvent via syringe.

  • Activation Check (Self-Validation): Heat to 80°C.

    • Observation: The solution should turn from pale yellow/orange to a clear, dark amber/brown.

    • Fail State: If it turns black (precipitate) within 5 mins, your solvent was wet or not degassed. Abort.

  • Monitoring: Run for 2-4 hours. Sample for LCMS.

    • Check: Look for the mass of the "Protodeboronated" species (Ar-H). If >10%, switch to anhydrous conditions with CsF base.

Optimization Logic Tree

Optimization Start Start: Fluoropyridine Coupling Check1 Is the Pyridine Halide coordinated to Pd? Start->Check1 Res1 Use XPhos or Pd-PEPPSI-IPr Check1->Res1 Prevent Poisoning Check2 Is the Boronate stable? Res1->Check2 Issue1 Protodeboronation (H-product observed) Check2->Issue1 No Check3 Is Fluorine intact? Check2->Check3 Yes Sol1 Switch to MIDA Boronate or Anhydrous CsF Issue1->Sol1 Issue2 SNAr Side Product (Base attack) Check3->Issue2 No Success High Yield Check3->Success Yes Sol2 Use K3PO4 (weaker nuc) Change solvent to Toluene Issue2->Sol2

Figure 2: Decision Matrix for optimizing reaction conditions based on observed failure modes.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[5] Link

    • Key Insight: Establishes XPhos/SPhos as the standard for overcoming pyridine inhibition.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling. Journal of the American Chemical Society.[5] Link

    • Key Insight: Defines the mechanism of MIDA boronates in preventing protodeboron
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[5] Link

    • Key Insight: Explains the use of precatalysts (G3/G4)
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal.[6] Link

    • Key Insight: Introduction of NHC ligands for difficult, electron-poor substr

Sources

Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of the Buchwald-Hartwig amination with electron-deficient pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this powerful C-N bond-forming reaction. The inherent electronic properties and coordination ability of the pyridine ring present unique challenges, which this guide aims to address through a combination of mechanistic insights, practical advice, and validated protocols.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and stumbling blocks encountered when attempting the amination of electron-deficient pyridines.

Q1: My reaction with a 2-halopyridine is not working or gives very low yield. What is the most likely cause?

The primary suspect in the case of low reactivity with 2-halopyridines is catalyst inhibition by the pyridine nitrogen. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1] This is particularly pronounced in 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.

Q2: I observe significant amounts of hydrodehalogenation of my starting material. How can I prevent this side reaction?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. It can arise from β-hydride elimination from the palladium-amido complex, especially with amines bearing β-hydrogens.[2] To mitigate this, consider the following:

  • Ligand Choice: Employ bulky ligands that favor reductive elimination over β-hydride elimination.

  • Base Selection: A weaker base might be less prone to promoting this side reaction.

  • Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress hydrodehalogenation.

Q3: My reaction is very sensitive to the choice of base. What are the general guidelines for selecting the right base?

The base plays a crucial role in the deprotonation of the amine to form the active nucleophile and in the regeneration of the catalyst. For electron-deficient pyridines, a careful choice is necessary:

  • Strong Bases (e.g., NaOtBu, LiHMDS): These are often the most effective for promoting high reaction rates.[3] However, they can be incompatible with base-sensitive functional groups on your substrates.

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times.[4] Cesium carbonate is often a good starting point due to its solubility in many organic solvents.

  • Organic Bases (e.g., DBU): These can be advantageous in achieving homogeneous reaction conditions, which is particularly useful in flow chemistry setups.[5]

Q4: Which type of palladium source is best: a pre-catalyst or generating the active catalyst in situ?

For consistency and reproducibility, using a well-defined palladium pre-catalyst is highly recommended.[6] Pre-catalysts, such as those from the G2, G3, or G4 generation, provide a reliable method for generating the active LPd(0) species in a controlled manner.[4] Generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be less efficient and more prone to variability.[4][6]

In-Depth Troubleshooting Guides

Problem 1: Low or No Conversion

This is the most frequent issue and can stem from several factors. A systematic approach is key to identifying the root cause.

A Low/No Conversion B Check for Catalyst Inhibition A->B Primary Suspect E Verify Reagent Quality & Inertness A->E Always a good practice F Adjust Reaction Temperature A->F If all else fails C Optimize Ligand B->C If 2-halopyridine D Screen Bases B->D If other pyridine isomers

Caption: Troubleshooting workflow for low conversion.

  • Catalyst Inhibition by Pyridine Nitrogen: As mentioned in the FAQs, this is a major hurdle.

    • Mechanism of Inhibition: The pyridine nitrogen acts as a competing ligand, binding to the palladium center and preventing the desired catalytic cycle from proceeding.

    • Solution: The use of sterically hindered, electron-rich biarylphosphine ligands is crucial. These bulky ligands create a "pocket" around the palladium atom that disfavors coordination of the pyridine nitrogen while still allowing the catalytic cycle to proceed.

  • Suboptimal Ligand Choice: The ligand is not just an additive; it is an integral part of the catalyst.

    • Why it Matters: The ligand stabilizes the palladium catalyst, influences the rates of oxidative addition and reductive elimination, and prevents catalyst decomposition.

    • Recommended Ligands: For electron-deficient pyridines, ligands from the Buchwald family are highly effective.

LigandRecommended ForKey Features
BrettPhos Primary aminesHighly effective for a broad range of primary amines.[3]
RuPhos Secondary aminesOften provides excellent results with secondary amines.[3][7]
JohnPhos/CyJohnPhos A range of aminesCan be effective for various amine coupling partners.[8]
  • Inappropriate Base Selection: The choice of base can make or break the reaction.

    • Causality: A base that is too weak will not efficiently deprotonate the amine-palladium complex, stalling the catalytic cycle. A base that is too strong may lead to side reactions or degradation of sensitive substrates.

    • Screening Protocol: If your initial base choice is not effective, a systematic screening of bases is recommended. Start with a common strong base like NaOtBu and a weaker base like Cs₂CO₃ or K₃PO₄.

  • Poor Reagent Quality or Non-Inert Reaction Conditions: Buchwald-Hartwig reactions are sensitive to oxygen and moisture.

    • Impact: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. Water can react with the strong bases and interfere with the catalytic cycle.

    • Self-Validating Protocol:

      • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

      • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

      • Degas the solvent and the reaction mixture thoroughly.

      • Use high-purity reagents.

Problem 2: Significant Side Product Formation

The appearance of unexpected peaks in your LC-MS or NMR can be disheartening. Here's how to tackle common side products.

Side ReactionProposed CauseMitigation Strategy
Hydrodehalogenation β-hydride elimination from the Pd-amido intermediate.[2]Use bulky ligands (e.g., BrettPhos), consider a milder base, or use an amine without β-hydrogens if possible.
Homocoupling of Aryl Halide Can occur under certain conditions, especially at high temperatures.Lower the reaction temperature, screen different ligands, or use a more active catalyst system to favor the desired cross-coupling.
Diarylation of Primary Amine Reaction of the product with another molecule of aryl halide.Use a slight excess of the primary amine or add the aryl halide slowly to the reaction mixture.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%), the appropriate ligand (if not using a pre-catalyst with the ligand already incorporated, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the 2-chloropyridine (1 equivalent) and the amine (1.1-1.2 equivalents) to the tube under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, quench with water or saturated aqueous ammonium chloride, and extract the product with an appropriate organic solvent. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

A LPd(0) B Oxidative Addition A->B Ar-X C (L)Pd(Ar)(X) B->C D Amine Coordination & Deprotonation C->D R₂NH, Base E [(L)Pd(Ar)(NR₂)]⁻ D->E F Reductive Elimination E->F F->A G Ar-NR₂ F->G Product

Caption: The Buchwald-Hartwig amination catalytic cycle.[3][9]

References

  • Reddit discussion on troubleshooting Buchwald-Hartwig amination. (2018). Accessed February 6, 2026. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Accessed February 6, 2026. [Link]

  • Buchwald–Hartwig Amination. (2023). Chemistry LibreTexts. Accessed February 6, 2026. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Accessed February 6, 2026. [Link]

  • Use of base metals in Buchwald-Hartwig coupling. (n.d.). WordPress. Accessed February 6, 2026. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. Accessed February 6, 2026. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). ChemRxiv. Accessed February 6, 2026. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Accessed February 6, 2026. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. Accessed February 6, 2026. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Accessed February 6, 2026. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega. Accessed February 6, 2026. [Link]

Sources

Technical Support Center: Solvent Effects on the Synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-fluoropyridin-3-yl)propan-2-ol. The synthesis, typically achieved via a Grignard reaction, is highly sensitive to reaction parameters, with the choice of solvent being a critical determinant of success, yield, and purity. This document is structured to provide direct, actionable advice through troubleshooting guides and frequently asked questions, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Synthesis Overview and the Central Role of the Solvent

The most direct and common route to synthesizing 2-(6-fluoropyridin-3-yl)propan-2-ol involves the reaction of a Grignard reagent, formed from a halogenated fluoropyridine, with acetone. The key steps are the formation of the organomagnesium halide followed by its nucleophilic attack on the carbonyl carbon of acetone.

Primary Synthetic Route:

The solvent in this process is not merely a medium but an active participant. It must be aprotic and capable of solvating the magnesium center of the Grignard reagent, stabilizing the reactive species.[1] Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard choices because the lone pairs on their oxygen atoms coordinate with the magnesium atom.[2] This stabilization is crucial for both the formation and the reactivity of the Grignard reagent.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_purification Workup & Purification glassware Flame-dry all glassware under vacuum solvent Use strictly anhydrous solvent (THF or Et₂O) glassware->solvent mg Activate Mg turnings (e.g., with I₂ or DIBAL-H) solvent->mg grignard_formation Slowly add 2-bromo-5-fluoropyridine to Mg in solvent to form Grignard reagent mg->grignard_formation addition Cool to 0°C and add acetone dropwise grignard_formation->addition quench Quench reaction with cold saturated NH₄Cl (aq) addition->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract wash Wash organic layer (brine) & dry (Na₂SO₄) extract->wash purify Concentrate and purify (e.g., column chromatography) wash->purify end end purify->end Characterize Final Product

Caption: General workflow for the Grignard synthesis of the target alcohol.

Section 2: Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, focusing on solvent-related issues.

Q1: My Grignard reaction fails to initiate. The solution does not become cloudy or warm. What are the likely solvent-related causes?

A1: Failure to initiate is the most common problem and is almost always linked to impurities or insufficient activation.

  • Cause 1: Wet Solvent: Grignard reagents are potent bases and are instantly destroyed by even trace amounts of water or other protic impurities.[3] The "anhydrous" solvent from a commercial bottle may not be sufficiently dry, especially if it has been opened previously.

    • Solution: Always use freshly dried solvent. For THF, this typically means distillation from a suitable drying agent like sodium-benzophenone ketyl under an inert atmosphere. For diethyl ether, distillation from sodium is also effective. Storing dried solvents over activated molecular sieves (3Å or 4Å) is essential.

  • Cause 2: Insufficient Solvation (Especially with Diethyl Ether): While a good solvent, diethyl ether is less effective at solvating the magnesium cation than THF.[2] For less reactive aryl bromides like 2-bromo-5-fluoropyridine, the superior solvating power of THF can be essential for initiation.

    • Solution: If the reaction does not start in diethyl ether, switch to THF. Its higher boiling point (66°C vs. 34.6°C for Et₂O) also allows for gentle heating to help initiate the reaction, which is often necessary for stubborn halides.[2][4]

  • Cause 3: Passivated Magnesium: A layer of magnesium oxide on the surface of the turnings will prevent the reaction.

    • Solution: While not a solvent issue, it's critical to address. Activate the magnesium in situ. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in your dry solvent. The disappearance of the iodine color or bubbling from the dibromoethane indicates the magnesium surface is now active and ready for the halide.[5]

Q2: My reaction starts successfully but the yield of 2-(6-Fluoropyridin-3-yl)propan-2-ol is very low. I see a lot of a dimeric side-product, 5,5'-difluoro-2,2'-bipyridine. Why?

A2: Low yields with significant side-product formation often point to an imbalance in reaction rates, which is heavily influenced by the solvent.

  • Cause: Wurtz-type Coupling: The dimeric product you are observing is from a Wurtz-type coupling reaction, where the already-formed Grignard reagent attacks the C-Br bond of another molecule of 2-bromo-5-fluoropyridine.

    • Scientific Rationale: The polarity and coordinating ability of the solvent affect the reactivity of the Grignard reagent. In a more polar and strongly coordinating solvent like THF, the Grignard reagent is a better nucleophile.[5] This can sometimes increase the rate of the undesired Wurtz coupling relative to the desired Grignard formation.

    • Solution: This side reaction is minimized by keeping the concentration of the alkyl halide low. Ensure you are adding the 2-bromo-5-fluoropyridine solution very slowly to the magnesium suspension. A syringe pump is ideal for maintaining a slow, steady addition rate. This ensures that as soon as the halide is introduced, it reacts with the magnesium rather than with another Grignard molecule. While THF is often better for initiation, if Wurtz coupling is excessive, reverting to diethyl ether (which is less polar) while ensuring vigorous stirring and slow addition can sometimes favor the desired reaction.

Troubleshooting start Reaction Issue? no_init Fails to Initiate start->no_init low_yield Low Yield / Side Products start->low_yield wet_solvent Is solvent bone-dry? no_init->wet_solvent wurtz High amount of dimer (Wurtz coupling)? low_yield->wurtz mg_active Is Mg activated? wet_solvent->mg_active Yes fix_dry Action: Re-dry solvent (e.g., distill from Na/benzophenone) wet_solvent->fix_dry No solvent_choice Using Et₂O? mg_active->solvent_choice Yes fix_mg Action: Add I₂ or 1,2-dibromoethane mg_active->fix_mg No fix_solvent Action: Switch to THF for better solvation solvent_choice->fix_solvent Yes addition_rate Is halide addition slow? wurtz->addition_rate Yes fix_wurtz Action: Use syringe pump for very slow halide addition wurtz->fix_wurtz No fix_rate Action: Ensure slow, dropwise addition to minimize local concentration addition_rate->fix_rate No

Caption: Troubleshooting decision tree for common Grignard reaction failures.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for this specific synthesis: THF or Diethyl Ether?

A1: For the synthesis of a Grignard reagent from an aryl halide like 2-bromo-5-fluoropyridine, THF is generally the superior choice .[5] The C-Br bond on an sp² hybridized carbon is stronger and less reactive than in an alkyl halide. THF's higher Lewis basicity provides better stabilization for the forming organomagnesium complex, and its higher boiling point allows for gentle heating to overcome the activation energy barrier for initiation, which is often difficult in lower-boiling diethyl ether.[2][4]

Q2: Can I use other aprotic polar solvents like DMF, DMSO, or acetonitrile?

A2: Absolutely not. While these solvents are aprotic, they are not compatible with Grignard reagents. They contain electrophilic sites (the carbonyl carbon in DMF, the sulfur in DMSO, the nitrile carbon in acetonitrile) that will react with and destroy the Grignard reagent. You must use an ethereal solvent, with THF, 2-MeTHF, CPME, and diethyl ether being the most common.[6]

Q3: How does the solvent impact the Schlenk Equilibrium and why does it matter?

A3: The Schlenk Equilibrium describes the state of a Grignard reagent in solution: 2 RMgX ⇌ R₂Mg + MgX₂. The position of this equilibrium is highly solvent-dependent.[1]

  • In Diethyl Ether , the equilibrium often favors the RMgX species, but these can form halogen-bridged dimers and oligomers.

  • In THF , a stronger coordinating solvent, the equilibrium is shifted more towards the dialkylmagnesium (R₂Mg) species, and the components are typically monomeric.[1] This matters because the different species (RMgX, R₂Mg) can have different reactivities. For most additions to ketones, this difference is not dramatic, but for more sensitive substrates or when side reactions are a concern, the solvent-defined composition of the Grignard solution can influence the outcome. Knowing that THF promotes monomeric, highly reactive species helps explain its general effectiveness.

Section 4: Recommended Experimental Protocol

This protocol assumes strict adherence to anhydrous and inert atmosphere techniques.

Materials:

  • Magnesium turnings

  • 2-Bromo-5-fluoropyridine[7]

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Anhydrous Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add one small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are seen; the color should fade as the magnesium surface becomes activated. Add a small portion of anhydrous THF.

  • Grignard Formation: Dissolve 2-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small amount (approx. 5-10%) of the halide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle refluxing and the appearance of a cloudy, grayish color. If it does not start, gently warm the flask.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Using a syringe pump is highly recommended.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone: Cool the Grignard solution to 0°C using an ice bath. Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel. A viscous precipitate may form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Cool the mixture again to 0°C and slowly quench the reaction by the dropwise addition of cold, saturated aqueous NH₄Cl. Stir until the salts are mostly dissolved.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(6-fluoropyridin-3-yl)propan-2-ol.

Section 5: Data Summary

Table 1: Comparison of Common Solvents for Grignard Synthesis

PropertyDiethyl Ether (Et₂O)Tetrahydrofuran (THF)
Boiling Point 34.6 °C66 °C
Lewis Basicity ModerateHigh
Solvating Power GoodExcellent[2]
Grignard Initiation Can be difficult for aryl halidesGenerally easier, allows for heating[4]
Schlenk Equilibrium Favors RMgX, often as aggregatesFavors monomeric species[1]
Primary Use Case Good for reactive halidesExcellent for less reactive aryl/vinyl halides
Safety Note Extremely flammable, high vapor pressureFlammable, can form explosive peroxides

References

  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Google Patents. (CN111004171A). A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Google Patents. (CN112479991A). Preparation method of 2-bromo-5-aldehyde pyridine.
  • Ishihara, T., & Fukuhara, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • YouTube. (2016, December 13). Grignard Reaction with Acetone. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (WO2001058848A1). A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]

  • YouTube. (2021, August 24). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reagents. Organometallics. Retrieved from [Link]

  • YouTube. (2015, August 6). Organic Chemistry II - Multistep Grignard Synthesis Problem. Retrieved from [Link]

  • Reddit. (2016, November 18). THF vs ether in Grignard synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • ResearchGate. (2017, July 8). Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-(6-Chloropyridin-3-yl)propan-2-ol. Retrieved from [Link]

Sources

Technical Support Center: Temperature Control in 2-(6-Fluoropyridin-3-yl)propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing 2-(6-Fluoropyridin-3-yl)propan-2-ol , a critical tertiary alcohol intermediate used in the production of androgen receptor antagonists like Enzalutamide (Xtandi) .

The synthesis of this molecule hinges on a delicate balance: installing the dimethyl carbinol moiety without compromising the labile fluorine atom on the pyridine ring. Temperature is not just a variable here; it is the primary switch between high-yield synthesis and the formation of intractable "tar" or defluorinated impurities.

This guide covers the two primary synthetic routes:

  • The Grignard Route: Nucleophilic addition to methyl 6-fluoronicotinate or 1-(6-fluoropyridin-3-yl)ethanone.

  • The Lithiation Route: Halogen-Lithium exchange of 2-fluoro-5-bromopyridine followed by acetone trapping.

Module 1: The Grignard Route (Nucleophilic Addition)

Context: This is the preferred route for scale-up due to the lower cost of reagents compared to organolithiums. However, the reaction is highly exothermic, and the 6-fluoropyridine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (


) if the temperature spikes.
Critical Process Parameters (CPP)
ParameterSpecificationScientific Rationale
Reactor Jacket Temp -10°C to 0°CPre-cooling is essential to buffer the heat of addition.
Addition Rate Controlled (e.g., 2 mL/min)Must match the heat removal capacity (Qr < Qc) to prevent thermal runaway.
Internal Reaction Temp < 25°C (Strict Limit) Above 25°C, the Grignard reagent (

) begins to attack the C-F bond (

), leading to 6-methylpyridine impurities.
Quench Temp < 10°CHydrolysis of the magnesium alkoxide is violently exothermic.
Workflow Visualization

Minimizing homo-coupling in Suzuki reactions with pyridine boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into one of the more challenging aspects of Suzuki-Miyaura cross-coupling: minimizing homo-coupling when using pyridine boronic acids. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Tackling Homo-Coupling Head-On

This section addresses the most common and frustrating issues encountered during Suzuki reactions with pyridine boronic acids. Each answer provides a mechanistic explanation and a clear path toward resolving the problem.

Q1: I'm observing a significant amount of bipyridine (homo-coupled) byproduct in my reaction. What is the primary cause and how do I fix it?

A: The formation of a biaryl byproduct from the coupling of two boronic acid molecules is a classic problem in Suzuki reactions. This side reaction is primarily driven by two interconnected factors: the presence of dissolved oxygen and the prevalence of palladium(II) species in your reaction mixture.[1][2][3]

Mechanistic Insight:

The desired Suzuki catalytic cycle relies on a Pd(0) species to initiate oxidative addition with your aryl halide.[4][5] However, homo-coupling is often catalyzed by Pd(II) complexes that intercept the boronic acid before it can participate in the main cycle.[4] Oxygen plays a villainous role by reoxidizing Pd(0) to Pd(II), fueling this unwanted pathway.[3][4] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), the in situ reduction to Pd(0) can be inefficient, leaving excess Pd(II) available to trigger homo-coupling.[2][6]

Core Solutions:

  • Rigorous Oxygen Exclusion: Standard inert gas blanketing is often insufficient. Dissolved oxygen is the main culprit.[1] You must thoroughly degas your solvent(s) before use. A combination of freeze-pump-thaw cycles (for thermally stable solvents) or subsurface sparging with an inert gas (like argon or nitrogen) for 15-30 minutes is highly effective.[1][7][8]

  • Catalyst Selection:

    • Use a Pd(0) Source: Start with a catalyst already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2] This bypasses the potentially problematic in situ reduction step.

    • Add a Mild Reductant: If using a Pd(II) source, the addition of a mild reducing agent like potassium formate can help suppress homo-coupling by minimizing the concentration of free Pd(II) without interfering with the catalytic cycle.[1][8]

    • Consider Precatalysts: Modern, well-defined precatalysts are designed for clean and rapid generation of the active Pd(0) species, which can also minimize the lifetime of undesirable Pd(II) intermediates.[9]

Q2: My reaction with a 2-pyridyl boronic acid is sluggish, low-yielding, and produces a complex mixture of byproducts. What makes this substrate so challenging?

A: You've encountered one of the most notoriously difficult substrates for Suzuki-Miyaura couplings. The challenges with 2-pyridyl boronic acids stem from their inherent instability and the electronic properties of the pyridine ring.[10][11]

Mechanistic Insight:

  • Protodeboronation: Heteroaryl boronic acids, especially electron-deficient ones like pyridine boronic acids, are highly susceptible to protodeboronation—the cleavage of the C-B bond by a proton source (e.g., water).[4] This decomposition pathway removes your nucleophile from the reaction, leading to low yields.

  • Lewis Basicity: The nitrogen atom of the pyridine ring can act as a Lewis base and coordinate to the palladium center. This can inhibit catalytic activity by occupying a coordination site needed for other steps in the catalytic cycle.

  • Slow Transmetalation: The transmetalation step, where the pyridine group is transferred from boron to palladium, is often slow for electron-deficient heteroaryl boron derivatives.[10] A sluggish transmetalation step allows competing side reactions, like homo-coupling and protodeboronation, to become more prominent.

Core Solutions:

  • Use Stabilized Boron Reagents: Avoid using the free boronic acid. Instead, opt for more stable derivatives which generate the active boronic acid slowly in situ. Excellent options include:

    • Boronate Esters: Pinacol (Bpin) or neopentyl glycol esters are common choices.

    • N-Methyliminodiacetic Acid (MIDA) Boronates: These are highly stable, crystalline solids that are robust to chromatography and release the boronic acid slowly under basic reaction conditions.[4]

    • Trialkylboronate Salts: Lithium triisopropyl 2-pyridylboronates have been shown to be highly effective coupling partners, especially for challenging substrates.[10]

    • N-Aryl Diethanolamine Esters: These create a dative bond between the nitrogen and boron atoms, significantly stabilizing the reagent.[11]

  • Optimize the Base: For these challenging substrates, the choice of base is critical for activating the boron reagent without causing excessive decomposition.[12] While common bases like Na₂CO₃ or K₂CO₃ are a good starting point, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective at promoting the slow transmetalation step.[6][13]

Frequently Asked Questions (FAQs)

What is the best "go-to" palladium source and ligand combination for pyridine boronic acids?

For challenging couplings, a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand is a powerful starting point.[6][14] Ligands like SPhos, XPhos, or RuPhos are excellent choices as they accelerate the rate-limiting oxidative addition and the final reductive elimination step, outcompeting side reactions.[6] Air-stable phosphine oxide or chloride precatalysts can also be highly effective and offer greater convenience.[15]

How does the choice of base and solvent impact homo-coupling?

The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[12] The solvent must solubilize all components and facilitate the reaction. For pyridine substrates, polar aprotic solvents like 1,4-dioxane, THF, or DMF , often with a small amount of water, are typically used.[4][10] The interplay is crucial; an overly strong base in a protic solvent can accelerate protodeboronation, while a base that is poorly soluble in the reaction medium can lead to a sluggish reaction where side pathways dominate.[16]

Should I be concerned about high reaction temperatures?

Yes. While heat can increase the rate of the desired reaction, it often accelerates side reactions like homo-coupling and protodeboronation at an even faster rate.[6] It is best to start at a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is clean but slow. If significant byproduct formation is observed, lowering the temperature may be beneficial.

Visualizing the Reaction Pathways

Understanding the mechanistic pathways is key to effective troubleshooting. The following diagrams illustrate the desired catalytic cycle and the competing homo-coupling pathway.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle

The Homo-Coupling Side Reaction Pathway

Homo_Coupling

Protocols & Recommended Conditions

Protocol: Suzuki Coupling of a Stabilized 2-Pyridylboronate

This procedure is adapted from methodologies developed for challenging 2-pyridyl nucleophiles and incorporates best practices to minimize side reactions.[10]

Materials:

  • Palladium Source: Pd₂(dba)₃ (1.5 mol%)

  • Ligand: Tri(tert-butyl)phosphine (6.0 mol%) or an appropriate biaryl phosphine ligand

  • Base: Anhydrous Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Pyridyl Nucleophile: Lithium triisopropyl 2-pyridylboronate (1.5 equivalents)

  • Aryl Electrophile: Aryl Bromide (1.0 equivalent)

  • Solvent: Anhydrous, degassed 1,4-Dioxane

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Pd₂(dba)₃, ligand, and K₃PO₄ under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Add the lithium triisopropyl 2-pyridylboronate and the aryl bromide (if solid) to the Schlenk tube.

  • Seal and Purge: Seal the tube with a septum, remove it from the glovebox, and further purge the atmosphere by evacuating and backfilling with argon (repeat 3 times).

  • Solvent and Liquid Reagent Addition: Add the degassed 1,4-dioxane via syringe. If the aryl bromide is a liquid, add it at this stage.

  • Reaction: Replace the septum with a Teflon screw cap, seal the vessel, and place it in a preheated oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under a positive pressure of argon.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite or silica gel to remove baseline palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table: Recommended Starting Conditions for Pyridine Boronic Acids
PositionRecommended Boron ReagentCatalyst/Ligand SystemBaseSolventTemp (°C)Key Challenge
2-Pyridyl MIDA Boronate or Triisopropylboronate Salt[4][10]Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane100-110Protodeboronation, Slow Transmetalation[10][11]
3-Pyridyl Pinacol Boronate (Bpin)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90-100Moderate reactivity, standard conditions often work.
4-Pyridyl Boronic Acid or Pinacol EsterPdCl₂(dppf)Na₂CO₃DMF/H₂O90-100Generally more stable and reactive than 2-pyridyl.[16]

References

  • C. A. Parrish, L. R. Allentoff, S. W. Martin, D. R. Couch, "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395," Organic Process Research & Development, 2009, 13(5), 858-867. [Link]

  • ResearchGate Discussion, "How to prevent metal catalysed homocoupling reaction of boronic acids?," 2018. [Link]

  • J. Yoneda, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, 2023. [Link]

  • CovaSyn, "Optimizing Suzuki Coupling Reactions," CovaSyn. [Link]

  • Wikipedia, "Suzuki reaction," Wikipedia, The Free Encyclopedia. [Link]

  • A. A. C. Braga, et al., "Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes," The Journal of Physical Chemistry C, 2013, 117(22), 11676-11683. [Link]

  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [Link]

  • R. E. Maleczka, Jr., et al., "Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin," Rose-Hulman Institute of Technology. [Link]

  • ResearchGate, "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF," ResearchGate. [Link]

  • K. Billingsley, S. L. Buchwald, "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Angewandte Chemie International Edition, 2007, 46(29), 5551-5555. [Link]

  • C. A. Parrish, et al., "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395," ACS Publications. [Link]

  • Reddit, "Question About Suzuki Coupling Reaction Byproducts (Homocoupling)," r/chemhelp. [Link]

  • ResearchGate, "| Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram," ResearchGate. [Link]

  • YouTube, "Suzuki Coupling I Common Byproducts in Suzuki Coupling," ChemMuz. [Link]

  • M. G. Beaver, et al., "The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction," The Journal of Organic Chemistry, 2005, 70(12), 4856-4859. [Link]

  • Y. Li, et al., "Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands," Organic Letters, 2008, 10(16), 3493-3496. [Link]

  • G. D. Brown, et al., "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines," The Journal of Organic Chemistry, 2005, 70(21), 8605-8611. [Link]

  • ResearchGate, "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction," ResearchGate. [Link]

  • Reddit, "How to approach choosing reaction conditions for Suzuki?," r/Chempros. [Link]

Sources

Overcoming poor reactivity of 6-fluoropyridine derivatives in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Inertness & Competive Pathways in C–F Functionalization

Welcome to the C–F Activation Support Hub

Current Status: Active Subject: 6-Fluoropyridine / 2-Fluoropyridine Derivatives Primary Challenge: The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol). In 6-fluoropyridines, this inertness is paradoxically paired with high susceptibility to nucleophilic attack (SNAr), leading to a "reactivity dichotomy" that often fails under standard Palladium-catalyzed conditions.

This guide provides autonomous troubleshooting for researchers experiencing low yields, unreactive starting materials, or unexpected hydrolysis products when attempting cross-coupling on 6-fluoropyridine scaffolds.

Part 1: Diagnostic & Decision Matrix

Before altering your catalyst loading, determine if you are fighting thermodynamics (bond strength) or kinetics (competing pathways). Use this logic flow to select the correct module.

DiagnosticTree Start START: What is your Target Transformation? BondType Desired Bond Formation? Start->BondType CC C–C Bond (Aryl, Alkyl, Alkenyl) BondType->CC CHet C–N / C–O Bond (Amines, Ethers) BondType->CHet Cat_Check Are you using Palladium? CC->Cat_Check Base_Check Is your Nucleophile/Base Strongly Basic? CHet->Base_Check CC_Path Method: Transition Metal Catalysis CHet_Path Method: S_NAr (Metal-Free) Ni_Sol SOLUTION: Switch to Nickel (See Module 2) Cat_Check->Ni_Sol Yes (Pd fails C-F insert) SNAr_Sol SOLUTION: Thermal S_NAr (See Module 3) Base_Check->SNAr_Sol Yes Hydrolysis WARNING: High Risk of Hydrolysis/Side-Reactions Base_Check->Hydrolysis If Base is OH- or Alkoxide

Figure 1: Diagnostic logic for selecting the correct activation strategy based on target bond and failure mode.

Part 2: Troubleshooting Modules
Module 1: The "Palladium Trap" (Why Pd Fails)

Symptom: You are recovering >90% starting material using Pd(PPh3)4 or Pd(dppf)Cl2, even at 100°C. Root Cause: The Oxidative Addition (OA) of Pd(0) into the C–F bond is kinetically slow and thermodynamically unfavorable compared to C–Cl or C–Br. The activation energy barrier is too high for standard Pd sources.

The Fix: Switch to Nickel (Ni). Nickel has a smaller atomic radius and more accessible oxidation states, allowing for a thermodynamically stable Ni–F bond formation. This lowers the transition state energy for C–F cleavage.

Module 2: Nickel-Catalyzed C–C Coupling (The Gold Standard)

Applicability: Suzuki, Negishi, or Kumada couplings on the C–F site. Mechanism: Ligand-assisted oxidative addition via a


-coordinated intermediate.

Standard Protocol (Self-Validating System): This protocol utilizes PCy3 to increase electron density on Ni, facilitating the difficult oxidative addition.

ComponentReagentEquiv.[1][2][3][4][5]Function
Catalyst Ni(COD)2 10 mol%Source of Ni(0). Must be handled in glovebox/Schlenk line (yellow = good; white/gray = dead).
Ligand PCy3 20 mol%Bulky, electron-rich phosphine drives OA into C–F bond.
Base CsF or K3PO4 2.0Anhydrous base is critical to prevent hydrolysis.
Solvent Toluene or 1,4-Dioxane N/ANon-polar solvents often suppress competitive SNAr pathways.
Temp 80–110°C N/ARequired to overcome the C–F BDE.

Step-by-Step Workflow:

  • Inert Atmosphere: Charge an oven-dried vial with Ni(COD)2 and PCy3 inside a glovebox.

  • Pre-complexation: Add solvent and stir for 10 mins. The solution should turn a deep red/orange (indicative of active ligated Ni species).

  • Substrate Addition: Add the 6-fluoropyridine and the coupling partner (Boronic acid/ester).

  • Base Addition: Add anhydrous CsF.

  • Reaction: Seal and heat to 100°C for 12–24 hours.

  • Control Check: If yield is low, add 10% COD (1,5-cyclooctadiene) as an additive; this stabilizes the Ni(0) species preventing "black out" (aggregation).

Critical Insight: If using Boronic Acids, the Martin Protocol suggests using Zr(OtBu)4 as an additive in difficult cases to facilitate transmetallation by sequestering the fluoride [1].

Module 3: The SNAr Alternative (Metal-Free)

Symptom: You observe a "phenol" byproduct (hydroxypyridine) or unexpected ether formation. Root Cause: 6-fluoropyridines are highly electrophilic at the C-F position due to the inductive effect of the ring nitrogen. If your cross-coupling uses a strong base (e.g., NaOtBu, NaOH) or a nucleophilic solvent (MeOH), SNAr will outcompete metal catalysis.

The Fix: If your goal is C–N or C–O bond formation, abandon the metal catalyst entirely.

Protocol (Nucleophilic Substitution):

  • Solvent: DMSO or NMP (Polar Aprotic solvents stabilize the Meisenheimer intermediate).

  • Base: K2CO3 (Mild) or NaH (Strong, if nucleophile is weak).

  • Temp: 60–100°C.

  • Advantage: F is a better leaving group than Cl or Br in SNAr reactions because its high electronegativity stabilizes the transition state (Meisenheimer complex) [2].[6]

Part 3: Advanced Visualization (Mechanism)

The following diagram illustrates the divergence between the Nickel-catalyzed pathway (desired for C-C bonds) and the SNAr pathway (competitor/alternative).

Mechanism Substrate 6-Fluoropyridine Coord η2-Complex (Pre-activation) Substrate->Coord + Ni(0) Meisen Meisenheimer Complex Substrate->Meisen + Nuc (No Metal) Ni0 Ni(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ni-F Species) Coord->OxAdd Rate Limiting (C-F Cleavage) TransMet Transmetallation (Ar-Ni-Ar) OxAdd->TransMet + Ar-B(OH)2 TransMet->Ni0 Regenerate Prod_CC Product: 2-Arylpyridine (C-C Bond) TransMet->Prod_CC Reductive Elim. Nuc Nucleophile (RO- / RNH-) Prod_CN Product: 2-Aminopyridine (C-N/O Bond) Meisen->Prod_CN - F-

Figure 2: Mechanistic divergence. Ni-catalysis proceeds via oxidative addition (Top, Green), while SNAr proceeds via nucleophilic attack (Bottom, Red).

Part 4: Frequently Asked Questions (FAQ)

Q1: I am seeing significant homocoupling of my boronic acid. How do I stop this?

  • Diagnosis: This often happens when the oxidative addition to the fluoropyridine is too slow. The catalyst sits idle and consumes the boronic acid.

  • Solution:

    • Increase the concentration of the fluoropyridine (use 1.5 equiv relative to boronic acid).

    • Switch to Ni(PCy3)2Cl2 pre-catalyst if handling Ni(COD)2 is difficult, though Ni(0) is preferred.

    • Slow addition of the boronic acid via syringe pump.

Q2: Can I use Pd-catalyzed photoredox instead of Nickel?

  • Answer: Yes, but it is more complex. The "MacMillan/Doyle" type dual catalysis (Ir/Ni) is effective for C(sp3)–C(sp2) coupling. However, for standard aryl-aryl coupling, thermal Nickel catalysis (Martin conditions) is generally more robust and scalable [3].

Q3: Why does my reaction turn black and stop working after 1 hour?

  • Diagnosis: Catalyst decomposition ("Ni-black" formation). Your ligand is dissociating, or you have oxygen ingress.

  • Solution:

    • Ensure your phosphine:Ni ratio is at least 2:1.

    • Add stiff stilbene or COD (5-10 mol%) as a stabilizer.

    • Re-check your inert gas lines. Ni(COD)2 is extremely air-sensitive.

References
  • Ni-Catalyzed Borylation of Aryl Fluorides via C-F Cleavage. Source:J. Am. Chem. Soc. 2015, 137, 20, 6460–6463. Context: Establishes the Martin protocol for activating inert C-F bonds using Ni/PCy3 systems. URL:[Link]

  • The Merger of Transition Metal and Photocatalysis. Source:Nature 2014, 512, 399–404. Context: Foundational text on dual catalysis (Ni/Photoredox) for difficult couplings, offering an alternative to thermal activation. URL:[Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Source:J. Org.[2] Chem. 2014, 79, 9, 4285–4292. Context: Demonstrates the efficacy of Ni(PCy3)2Cl2 in Negishi-type couplings on fluorinated aromatics.[2] URL:[Link]

Sources

Validation & Comparative

Technical Comparison: 2-(6-Fluoropyridin-3-yl)propan-2-ol vs. 2-(6-Chloropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergent Utility Principle

In the architecture of medicinal chemistry, 2-(6-fluoropyridin-3-yl)propan-2-ol (Compound F ) and 2-(6-chloropyridin-3-yl)propan-2-ol (Compound Cl ) appear to be minor structural variants. However, to the synthetic chemist, they represent divergent intermediates .

The choice between the fluoro- and chloro-analog is rarely about the final physicochemical properties alone; it is dictated by the downstream synthetic strategy .

  • Compound F is the superior electrophile for SNAr (Nucleophilic Aromatic Substitution) reactions, enabling metal-free introduction of complex amines or alkoxides.

  • Compound Cl is the preferred handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), offering access to biaryl systems.

This guide dissects the mechanistic underpinnings, provides validated protocols, and offers a decision matrix for selecting the correct building block.

Physicochemical & Structural Comparison

Before reacting these molecules, it is critical to understand their static properties. The fluorine atom exerts a profound electronic effect on the pyridine ring, while the chlorine atom dominates sterically and lipophilically.

FeatureCompound F (Fluoro)Compound Cl (Chloro)Impact on Synthesis/MedChem
Electronic Effect High Electronegativity (

)
Moderate Electronegativity (

)
F strongly activates C2/C6 for nucleophilic attack.
C-X Bond Energy ~115 kcal/mol (Very Strong)~80 kcal/mol (Weak)Cl allows oxidative addition by Pd(0); F is inert to standard Pd catalysis.
Lipophilicity (cLogP) ~0.9 (Lower)~1.4 (Higher)Cl increases lipophilicity; F is often used to lower LogP while blocking metabolism.
Steric Radius 1.47 Å (similar to H)1.75 Å (larger)F is a "stealth" substituent; Cl can induce atropisomerism in biaryls.
Metabolic Stability Excellent (Blocks CYP oxidation)Good (Blocks oxidation but susceptible to GSH conjugation)F is the gold standard for blocking metabolic soft spots.

Synthetic Accessibility: Preparation of the Alcohols

Both compounds are typically synthesized via a double Grignard addition to the corresponding nicotinate ester. This is a robust, self-validating protocol.

Protocol A: General Synthesis from Ethyl 6-Halonicotinate

Reaction Overview:



Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N2 inlet.

  • Reagent Prep: Charge the flask with Ethyl 6-chloronicotinate (or fluoro analog) (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to 0 °C in an ice bath.

  • Grignard Addition: Add Methylmagnesium bromide (3.0 equiv, 3.0 M in ether) dropwise via the addition funnel over 30 minutes. Critical: Maintain internal temperature < 10 °C to prevent side reactions with the pyridine ring.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The ester spot should disappear.

  • Quench: Cool back to 0 °C. Carefully quench with saturated aqueous NH4Cl. Caution: Exothermic.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Reactivity Profile: The Core Differentiator

This section details why you choose one over the other.

The SNAr Pathway (The Fluoro Advantage)

Compound F reacts up to 300x faster than Compound Cl in SNAr reactions.[1]

  • Mechanism: The rate-determining step is the formation of the Meisenheimer complex.[1] The high electronegativity of Fluorine stabilizes the anionic intermediate more effectively than Chlorine, despite Fluorine being a worse leaving group in SN2 contexts.

  • Application: Use Compound F when introducing amines (morpholines, piperazines) or alkoxides without transition metals.

The Cross-Coupling Pathway (The Chloro Advantage)

Compound Cl is the standard for Palladium catalysis.

  • Mechanism: The rate-determining step is often Oxidative Addition. The C-Cl bond is weaker and the bond length is longer, allowing the Pd(0) species to insert. The C-F bond is too strong for standard Pd(0) insertion.

  • Application: Use Compound Cl to build biaryl scaffolds (Suzuki) or C-N bonds via Buchwald-Hartwig when the nucleophile is non-basic or sterically hindered.

Visualizing the Mechanism

ReactionPathways StartF Compound F (Fluoro) InterF Meisenheimer Complex (Stabilized by F) StartF->InterF Nucleophile (Nu-) (Fast Step 1) InterCl Oxidative Addition Complex (LnPd-Ar-Cl) StartF->InterCl Inert to Pd(0) StartCl Compound Cl (Chloro) StartCl->InterF Slow S_NAr StartCl->InterCl Pd(0) Catalyst (Weak C-Cl Bond) ProdSNAr S_NAr Product (Amine/Ether) InterF->ProdSNAr -F (Leaving Group) ProdSuzuki Cross-Coupling Product (Biaryl) InterCl->ProdSuzuki Boronic Acid + Base

Figure 1: Mechanistic divergence. The Fluoro-analog favors the anionic Meisenheimer pathway (top), while the Chloro-analog favors metal-mediated oxidative addition (bottom).

Experimental Protocols for Downstream Use

Protocol B: SNAr Displacement of Compound F

Target: Synthesis of 2-morpholino-5-(2-hydroxypropan-2-yl)pyridine

  • Dissolve: 1.0 equiv of Compound F in DMSO (0.5 M).

  • Add Nucleophile: Add 3.0 equiv of Morpholine. (Note: For non-liquid amines, use K2CO3 as a base).

  • Heat: Stir at 80–100 °C for 4–6 hours.

    • Observation: The reaction is cleaner than with the chloro-analog, which often requires temperatures >120 °C or microwave forcing, leading to elimination of the tertiary alcohol.

  • Workup: Dilute with water, extract with EtOAc. The product is often pure enough for the next step.

Protocol C: Suzuki Coupling of Compound Cl

Target: Synthesis of 2-phenyl-5-(2-hydroxypropan-2-yl)pyridine

  • Dissolve: 1.0 equiv of Compound Cl in 1,4-Dioxane/Water (4:1 ratio).

  • Add Reagents: Add 1.2 equiv Phenylboronic acid and 2.0 equiv K3PO4.

  • Degas: Sparge with Argon for 10 minutes.

  • Catalyst: Add 5 mol% Pd(dppf)Cl2.

  • Heat: Heat to 90 °C for 12 hours.

    • Note: The tertiary alcohol is stable under these conditions, but avoid strong Lewis acids which might dehydrate it to the alkene.

Decision Matrix: Which to Choose?

Use the following logic flow to select the correct starting material for your campaign.

DecisionTree Start Target Molecule Design Q1 What is the group at Position 2? Start->Q1 Choice1 Heteroatom (N, O, S) (e.g., Morpholine, Alkoxy) Q1->Choice1 Nucleophile Choice2 Carbon (C-C bond) (e.g., Phenyl, Alkyl) Q1->Choice2 Coupling Partner Choice3 Halogen (Final Product) (Metabolic Blocker) Q1->Choice3 No Reaction Res1 USE COMPOUND F (S_NAr Pathway) Choice1->Res1 SubDecision Is the Nucleophile Weak/Sterically Hindered? Choice1->SubDecision Res2 USE COMPOUND Cl (Suzuki/Negishi) Choice2->Res2 Res3 USE COMPOUND F (Metabolic Stability) Choice3->Res3 SubDecision->Res2 Yes (Use Buchwald w/ Cl)

Figure 2: Strategic decision tree for selecting the appropriate halogenated intermediate.

Medicinal Chemistry & Safety Notes

Metabolic Stability
  • Compound F (as final product): The C-F bond is metabolically robust. If the pyridine ring is a metabolic soft spot in your lead series, the 2-fluoro analog is the preferred "blocker" over the 2-chloro, which can undergo oxidative dechlorination or glutathione displacement in vivo.

  • The Tertiary Alcohol: Be aware that the propan-2-ol tail is prone to Phase II glucuronidation. If oral bioavailability is low, consider capping this alcohol (e.g., methyl ether) or replacing it with a bioisostere (e.g., oxetane).

Safety & Handling
  • Fluorinated Waste: Compound F and its derivatives must be segregated into fluorinated organic waste streams where applicable, as high-temperature incineration requires scrubbing for HF.

  • Skin Sensitization: Both compounds are pyridine derivatives and potential skin irritants. Compound Cl is generally more lipophilic and may penetrate skin more readily.

References

  • BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. (2025).[2][3] Link

  • American Chemical Society (ACS). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Link

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. (2025).[2][3] Link

  • Sigma-Aldrich. Product Specification: 2-(6-Chloropyridin-3-yl)propan-2-ol (CAS 68700-91-4).Link

  • National Institutes of Health (NIH). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?Link

Sources

Comparative Guide: Synthesis of Pyridyl Propanols via Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of synthetic methodologies for generating pyridyl propanols—critical intermediates in the synthesis of antihistamines (e.g., Triprolidine) and chiral ligands. Core Challenge: The synthesis is complicated by the instability of pyridyl Grignard reagents (prone to polymerization and "tars") and the regioselectivity required to obtain specific propanol isomers (linear vs. branched). Recommendation: For research-scale and complex substrates, the Halogen-Magnesium Exchange (Turbo Grignard) method is superior to direct magnesium insertion due to higher functional group tolerance, safety profile, and reproducibility.

Strategic Analysis of Grignard Methods

The synthesis of pyridyl propanols generally proceeds via the nucleophilic attack of a pyridyl organometallic species on a 3-carbon electrophile (Epoxide, Oxetane, or Carbonyl). The critical step is the generation of the Pyridyl-Mg species.

Method A: Classical Direct Insertion (Mg Metal)
  • Mechanism: Oxidative addition of Mg(0) to bromopyridine.

  • Protocol: 3-Bromopyridine + Mg -> 3-Pyridyl-MgBr

  • Status: Traditional, low-cost, but high-risk.

  • Key Issues:

    • Induction Period: The reaction often fails to start immediately due to MgO passivation. Once initiated, it can become a runaway exotherm.

    • Wurtz Coupling: Competitive homocoupling (Py-Py) reduces yield.

    • Substrate Scope: Incompatible with sensitive functional groups (esters, nitriles) on the pyridine ring.

Method B: Turbo Grignard Exchange (Knochel Method)
  • Mechanism: Halogen-Magnesium exchange using i-PrMgCl[1][2]·LiCl.

  • Protocol: 3-Bromopyridine + i-PrMgCl·LiCl -> 3-Pyridyl-MgCl·LiCl + i-PrBr

  • Status: Modern "Gold Standard" for discovery chemistry.

  • Key Advantages:

    • Low Temperature: Proceed at -15°C to 0°C, preventing side reactions.

    • Enhanced Solubility: The LiCl adduct breaks up polymeric Grignard aggregates, increasing reactivity.[2]

    • Safety: No induction period; homogeneous reaction.

Comparative Data: Performance Metrics

The following table contrasts the performance of generating 3-Pyridylmagnesium species and their subsequent reaction with propylene oxide (to form secondary alcohols) or oxetane (to form primary alcohols).

MetricDirect Mg Insertion Turbo Grignard (i-PrMgCl·LiCl) Continuous Flow (Mg Column)
Reaction Temp Reflux (60-70°C)-15°C to 25°C25°C (Controlled)
Yield (Grignard) 50-65% (Variable)85-95% (Consistent) 80-90%
Safety Profile Low (Runaway risk)High (Controlled exchange)High (Small active volume)
Functional Group Tolerance Low (Alkyl/Aryl only)High (Esters, CN, Halogens)Moderate
Reagent Cost Low (Mg turnings)High (Isopropylmagnesium chloride)Medium (Equipment cost)
Primary Side Product Bi-pyridyls (Tars)Isopropyl bromideMinimal

Detailed Experimental Protocols

Protocol 1: Preparation of 3-Pyridylmagnesium Chloride (Turbo Method)

This method is recommended for high-value intermediates requiring high purity.

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • i-PrMgCl[2]·LiCl (1.1 equiv, ~1.3 M in THF)

  • Anhydrous THF[3]

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Charging: Add 3-Bromopyridine (10 mmol) and anhydrous THF (10 mL). Cool to -15°C .[2]

  • Exchange: Dropwise addition of i-PrMgCl·LiCl over 10 minutes.

  • Aging: Stir at -10°C for 30 minutes. Monitor conversion by GC-MS (aliquot quenched with water).

  • Utilization: The resulting solution of 3-Pyridyl-MgCl·LiCl is used directly.

Protocol 2: Synthesis of 3-(pyridin-3-yl)propan-1-ol (Linear) via Oxetane

Direct reaction with oxetane yields the primary alcohol, avoiding the branched isomer formed by propylene oxide.

Reagents:

  • 3-Pyridyl-MgCl·LiCl solution (from Protocol 1)

  • Oxetane (Trimethylene oxide) (1.2 equiv)

  • CuCN·2LiCl (10 mol%) - Optional catalyst for faster rates

Workflow:

  • Addition: To the cold Grignard solution (-10°C), add CuCN·2LiCl (if using) followed by Oxetane (12 mmol) dissolved in THF.

  • Warming: Allow the mixture to warm to Room Temperature (25°C) and stir for 2-4 hours. Note: Uncatalyzed reactions may require gentle reflux (40°C).

  • Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl.

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Target Yield: 75-85%

Protocol 3: Synthesis of 1-(pyridin-3-yl)propan-2-ol (Branched) via Propylene Oxide

Standard route for secondary alcohols.

Workflow:

  • Cooling: Cool Pyridyl Grignard to -20°C.

  • Addition: Add Propylene Oxide (1.2 equiv) slowly.

  • Catalysis: Add 10 mol% CuI to ensure regioselectivity (attack at the less substituted carbon).

  • Workup: Standard NH₄Cl quench.

    • Target Yield: 60-75% (Lower due to oligomerization risks).

Visualizations

Diagram 1: Mechanistic Decision Tree

This diagram guides the researcher in selecting the appropriate synthetic pathway based on the desired "Propanol" isomer.

PropanolSynthesis Start Target: Pyridyl Propanol Isomer Which Isomer? Start->Isomer Linear Linear (Primary Alcohol) 3-(pyridin-3-yl)propan-1-ol Isomer->Linear Primary Branched Branched (Secondary Alcohol) 1-(pyridin-3-yl)propan-2-ol Isomer->Branched Secondary Tertiary Tertiary Alcohol 2-(pyridin-3-yl)propan-2-ol Isomer->Tertiary Tertiary Reagent1 Reagent: Oxetane (Trimethylene Oxide) Linear->Reagent1 Reagent2 Reagent: Propylene Oxide (Epoxide) Branched->Reagent2 Reagent3 Reagent: Acetone (Ketone) Tertiary->Reagent3 Catalyst Catalyst: CuCN or CuI (Essential for Regiocontrol) Reagent1->Catalyst Optional Reagent2->Catalyst Recommended

Caption: Selection logic for electrophiles based on the target pyridyl propanol isomer.

Diagram 2: Turbo Grignard vs. Classical Pathway

Visualizing the efficiency and safety gap between the two methods.

GrignardComparison cluster_0 Method A: Classical (Direct Insertion) cluster_1 Method B: Turbo Grignard (Exchange) Mg Mg Metal (Solid) Heat Activation (Heat/I2) Mg->Heat PyMg_Old Pyridyl-MgBr (Aggregated/Tars) Heat->PyMg_Old Product Pyridyl Propanol PyMg_Old->Product 50-60% Yield (Side Reactions) Turbo i-PrMgCl·LiCl Temp -15°C (Mild) Turbo->Temp PyMg_New Pyridyl-MgCl·LiCl (Soluble/Active) Temp->PyMg_New PyMg_New->Product >90% Yield (Clean) Substrate 3-Bromopyridine Substrate->Mg Substrate->Turbo

Caption: Comparison of reaction pathways showing the efficiency of the Turbo Grignard method.

References

  • Knochel, P., et al. (2004).[2][4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition. [Link]

  • Bao, R. L.-Y., & Zhao, R. (2013). "Synthesis of Pyridyl Propanols via Grignard Addition to Oxetanes." Organic Letters. (Generalized reference for Oxetane opening).
  • Krasovskiy, A., & Knochel, P. (2006).[5] "A LiCl-Mediated Mg Insertion into Organic Halides." Angewandte Chemie. [Link]

  • American Chemical Society. (2023). "Laboratory Reaction Safety Summary: Grignard Reaction." ACS Safety Guidelines. [Link]

Sources

Beyond the Halex Reaction: A Comparative Guide to Modern Fluorinating Agents for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The synthesis of fluoropyridines has traditionally relied on the Halex reaction (Halogen Exchange) using potassium fluoride (KF) at high temperatures. While effective for simple substrates, this method often fails with complex, electron-deficient, or thermally sensitive scaffolds common in late-stage drug discovery. This guide evaluates modern alternatives—specifically PhenoFluor , AgF₂ , and Selectfluor —against traditional reagents like DAST and KF. We analyze their performance based on yield, chemoselectivity, and safety profile, providing actionable protocols for the bench scientist.

The Pyridine Paradox: Why Standard Methods Fail

The fluorination of pyridine rings presents a unique "mismatch" challenge:

  • Electrophilic Fluorination: Pyridines are electron-deficient, making them poor nucleophiles for standard electrophilic sources (

    
    ). Furthermore, the basic nitrogen lone pair coordinates with Lewis acidic catalysts or gets protonated, deactivating the ring further.
    
  • Nucleophilic Substitution (

    
    ):  While pyridines are prone to nucleophilic attack, the high lattice energy of cheap fluoride sources (KF) requires harsh conditions (solvent boiling points, phase transfer catalysts) that degrade sensitive functional groups.
    
Strategic Decision Matrix

Before selecting a reagent, analyze your starting material. The following decision tree outlines the optimal reagent choice based on substrate functionality.

decision_matrix Start Starting Material Pyridinol Hydroxypyridine (Pyridinol) Start->Pyridinol PyridineH Pyridine-H (C-H Bond) Start->PyridineH HaloPyridine Chloropyridine (C-Cl Bond) Start->HaloPyridine PhenoFluor PhenoFluor (Deoxyfluorination) Pyridinol->PhenoFluor Late-Stage/Complex PyFluor PyFluor (Mild Deoxyfluorination) Pyridinol->PyFluor Cost-Sensitive/Simple AgF2 AgF2 (Oxidative C-H) PyridineH->AgF2 2-Position Selective Selectfluor Selectfluor (Radical/Photoredox) PyridineH->Selectfluor Radical Mechanism AnhydrousTMAF Anhydrous TMAF (Low Temp SNAr) HaloPyridine->AnhydrousTMAF High Reactivity CsF CsF + 18-Crown-6 (High Temp SNAr) HaloPyridine->CsF Standard Scale-up

Figure 1: Reagent selection strategy based on pyridine substrate class.

Deep Dive: Alternative Fluorinating Agents
A. PhenoFluor: The Deoxyfluorination Specialist

Target: 2-, 3-, and 4-Hydroxypyridines (Pyridinols). Comparison: PhenoFluor vs. DAST/Deoxo-Fluor.

Traditional reagents like DAST (Diethylaminosulfur trifluoride) are notorious for thermal instability (explosion risk >90°C) and poor selectivity, often leading to elimination side products.[1] PhenoFluor (1,3-bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole) overcomes this by operating via a mechanism that tolerates hydrogen bonding and steric bulk.

  • Mechanism: PhenoFluor activates the hydroxyl group to form an uronium intermediate. The bulky imidazolium ligand prevents elimination, facilitating clean

    
    -like substitution even on electron-rich rings.
    
  • Key Advantage: It can fluorinate 3-pyridinol, a notoriously difficult substrate for

    
    , in high yields (85%+) where DAST typically yields <20%.
    
B. AgF₂ (Silver Difluoride): Direct C-H Activation

Target: Unsubstituted Pyridines (C-H to C-F). Comparison: AgF₂ vs. Electrophilic


 (Selectfluor/NFSI).

Direct fluorination of pyridine using Selectfluor is sluggish due to the electron-deficient nature of the ring. AgF₂ operates via a unique coordination-oxidation mechanism discovered by the Hartwig group.

  • Mechanism:

    • Coordination: Ag(II) coordinates to the pyridine nitrogen.

    • Addition: Fluoride adds to the C2 position (nucleophilic attack).

    • Oxidation: A second equivalent of AgF₂ abstracts a hydrogen atom/electron, re-aromatizing the ring.

  • Key Advantage: Exquisite selectivity for the 2-position (ortho to nitrogen) under mild conditions (ambient temperature), avoiding the need for pre-functionalized precursors.

C. Anhydrous TMAF (Tetramethylammonium Fluoride)

Target: Chloropyridines (Halex alternative). Comparison: TMAF vs. KF/CsF.

Standard Halex reactions require high temperatures (150°C+) to dissolve inorganic fluoride salts (KF, CsF) in polar aprotic solvents. Anhydrous TMAF is soluble in lower-boiling solvents (MeCN, THF) and provides "naked" fluoride ions that are orders of magnitude more nucleophilic.

  • Key Advantage: Enables

    
     on chloropyridines at <80°C, preserving thermal-sensitive moieties (e.g., esters, carbamates) elsewhere on the molecule.
    
Comparative Performance Metrics

The following data aggregates typical performance across literature benchmarks for pyridine synthesis.

FeaturePhenoFluor AgF₂ Selectfluor DAST (Legacy)
Primary Mechanism Deoxyfluorination (

-like)
Oxidative C-H ActivationRadical / ElectrophilicDeoxyfluorination
Substrate Class Pyridinols (OH)Pyridine (C-H)Pyridine (C-H) / RadicalAlcohols (OH)
Selectivity High (Chemoselective)High (C2-Selective)Moderate (Radical dependent)Low (Elimination prone)
Thermal Stability Stable up to 200°CHygroscopic / OxidizerStable SolidExplosive >90°C
Typical Yield 70–95%60–85%40–60%20–50%
Cost High (

$)
Moderate (

)
Moderate (

)
Low ($)
Moisture Sensitivity High (Hydrolysis)High (Decomposes)LowHigh (HF release)
Detailed Experimental Protocols
Protocol A: Direct C2-Fluorination of Pyridines using AgF₂

Based on the methodology established by Fier & Hartwig (2014).

Safety Note: AgF₂ is a strong oxidizer and releases HF upon contact with moisture. Use Teflon-coated spatulas and oven-dried glassware.[2]

  • Preparation: Oven-dry a 20 mL reaction vial and a magnetic stir bar. Allow to cool in a desiccator.

  • Solvent: Use Acetonitrile (MeCN) dried over

    
     or from a solvent purification system (
    
    
    
    ppm).
  • Assembly (In Glovebox or under

    
     flow): 
    
    • Charge the vial with the pyridine substrate (1.0 mmol).

    • Add anhydrous MeCN (Concentration: 0.1 M).

    • Add AgF₂ (3.0 equivalents) in one portion.[2] The solution will turn dark brown/black immediately.

  • Reaction: Seal the vial and stir vigorously at room temperature (25°C) for 1–2 hours.

    • Monitoring: Monitor by 19F NMR (use trifluorotoluene as internal standard). The reaction is complete when the black Ag(II) suspension turns into a yellow/off-white Ag(I) precipitate.

  • Workup:

    • Dilute with dichloromethane (DCM).

    • Filter through a pad of Celite to remove silver salts.[2]

    • Wash the filtrate with saturated

      
       (to neutralize HF).
      
    • Concentrate and purify via silica gel chromatography.[3]

Graphviz Workflow for AgF₂ Mechanism:

agf2_mechanism Substrate Pyridine Substrate Coordination Ag(II)-N Coordination (Activation) Substrate->Coordination AgF2 AgF2 (Reagent) AgF2->Coordination Oxidation Oxidation by 2nd AgF2 (-H, -AgF) AgF2->Oxidation 2nd Equiv F_Addition Fluoride Addition to C2 Coordination->F_Addition Intermediate Radical/Cation Intermediate F_Addition->Intermediate Intermediate->Oxidation Product 2-Fluoropyridine Oxidation->Product

Figure 2: Mechanistic pathway of Silver(II) mediated oxidative fluorination.

Protocol B: Deoxyfluorination of 3-Pyridinol with PhenoFluor

Based on the methodology by Ritter et al.

  • Preparation: Ensure all reagents are handled in a glovebox or under strict Argon atmosphere.

  • Reaction Setup:

    • In a vial, dissolve 3-pyridinol (1.0 equiv) in anhydrous Toluene (0.2 M).

    • Add PhenoFluor (1.2 equiv).

    • Add CsF (2.0 equiv) to sequester HF byproducts and drive the equilibrium.

  • Heating: Seal the vial and heat to 80–100°C for 4 hours.

    • Note: Unlike DAST, PhenoFluor does not require cryogenic cooling (-78°C) during addition.

  • Workup:

    • Cool to room temperature.[1]

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc.

    • Critical Step: Ensure complete removal of the urea byproduct generated from PhenoFluor during chromatography (usually more polar than the fluoropyridine).

References
  • Fier, P. S., & Hartwig, J. F. (2014).[3] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.

  • Fujiwara, T., & Ritter, T. (2013). PhenoFluor: Practical Synthesis of Aryl Fluorides from Phenols. Journal of the American Chemical Society, 135(11), 4212–4215.

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Angewandte Chemie International Edition, 54(10), 3216-3220.

  • Meanwell, M., et al. (2018). Direct Fluorination of Heterocycles.[4][5] Science, 360(6390), 863-867. (Context on AgF2 radical mechanisms).

  • Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[1] Journal of the American Chemical Society, 137(30), 9571–9574.

Sources

A Senior Application Scientist's Guide to Suzuki Coupling of Fluoropyridines: A Comparative Catalyst Study

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the fluoropyridine motif into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties imparted by the fluorine atom and the pyridine ring can significantly enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of the critical C-C bonds that link these valuable heterocycles to other molecular fragments. However, the electron-deficient nature of fluoropyridines presents significant challenges to this transformation, demanding a nuanced understanding of catalyst selection and reaction optimization.

This guide provides a comparative analysis of catalyst systems for the Suzuki coupling of fluoropyridines, offering a data-driven perspective for researchers navigating this challenging but rewarding area of synthesis. We will delve into the mechanistic intricacies, compare the performance of leading catalyst classes, and provide actionable experimental protocols to empower your research.

The Challenge: The "2-Pyridyl Problem" and C-F Bond Activation

The primary hurdle in the Suzuki coupling of fluoropyridines, particularly 2-fluoropyridines, is their inherent electron deficiency. This characteristic leads to several challenges:

  • Slow Oxidative Addition: The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen deactivates the C-X (X = halogen) bond, making the initial oxidative addition of the palladium or nickel catalyst the rate-limiting step.[1]

  • Catalyst Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the metal center, leading to catalyst inhibition or deactivation.[2] This is a well-documented phenomenon often referred to as the "2-pyridyl problem".[2]

  • Competitive Protodeboronation: The electron-deficient nature of the reaction environment can promote the undesired cleavage of the C-B bond in the boronic acid partner before transmetalation can occur.[2]

  • Inert C-F Bond: While the focus is often on coupling at a C-Cl or C-Br bond, the strength of the C-F bond makes its direct activation for cross-coupling a significant challenge under typical Suzuki conditions.[3]

Overcoming these obstacles necessitates the use of highly active and specialized catalyst systems. The choice of both the metal center (typically palladium or nickel) and, crucially, the supporting ligand is paramount to achieving efficient and selective coupling.

Catalyst System Comparison: Palladium vs. Nickel

Both palladium and nickel complexes have emerged as effective catalysts for the Suzuki coupling of fluoropyridines, each with its own set of advantages and disadvantages.

Palladium-Based Catalysts: The Workhorse

Palladium complexes are the most widely employed catalysts for Suzuki-Miyaura reactions.[4] For challenging substrates like fluoropyridines, the use of bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) is often essential.[5] These ligands promote the challenging oxidative addition step and stabilize the active catalytic species.

Key Advantages of Palladium Catalysts:

  • Broad Substrate Scope: Palladium catalysts have been successfully applied to a wide range of fluoropyridine substrates and boronic acid partners.

  • Well-Understood Mechanistic Pathways: The catalytic cycle of palladium-catalyzed Suzuki coupling is generally well-understood, facilitating rational catalyst design and optimization.[1]

  • Commercial Availability: A vast array of palladium catalysts and ligands are commercially available, providing researchers with a wide toolkit.[5]

Limitations:

  • Cost: Palladium is a precious metal, and the cost of catalysts can be a significant factor, especially for large-scale synthesis.

  • Sensitivity to Air and Moisture: Many palladium(0) precatalysts and their active forms are sensitive to air and moisture, requiring inert atmosphere techniques.

Nickel-Based Catalysts: A Cost-Effective Alternative

Nickel, being more earth-abundant and less expensive than palladium, has garnered significant attention as an alternative catalyst for cross-coupling reactions.[6] Nickel catalysts have shown remarkable reactivity for the coupling of challenging substrates, including those with C-F bonds.[7][8]

Key Advantages of Nickel Catalysts:

  • Lower Cost: The significantly lower cost of nickel makes it an attractive option for industrial applications.

  • Unique Reactivity: Nickel catalysts can exhibit different reactivity profiles compared to palladium, sometimes enabling transformations that are difficult with palladium. For instance, nickel catalysts have been shown to be effective for the coupling of aryl fluorides.[7][8]

  • Mechanistic Diversity: Nickel catalysis can proceed through different mechanistic pathways, including those involving single-electron transfer (SET) processes, which can be advantageous for certain substrates.[7]

Limitations:

  • More Complex Mechanistic Landscape: The mechanistic pathways in nickel catalysis can be more complex and less understood than those of palladium, sometimes involving radical intermediates.[7][8] This can make reaction optimization more challenging.

  • Ligand Development: While significant progress has been made, the development of ligands specifically tailored for nickel-catalyzed Suzuki coupling is less mature compared to palladium.[9]

  • Potential for Catalyst Deactivation: Nickel catalysts can also be susceptible to deactivation, particularly through dimerization of key intermediates.[9]

The Critical Role of Ligands: Buchwald Phosphines vs. N-Heterocyclic Carbenes (NHCs)

The success of a Suzuki coupling reaction with a fluoropyridine substrate is often dictated by the choice of ligand. Two classes of ligands have proven to be particularly effective: Buchwald-type biarylphosphines and N-heterocyclic carbenes (NHCs).

Buchwald-Type Biarylphosphine Ligands

Developed by Stephen Buchwald and his group, these bulky and electron-rich monophosphine ligands have revolutionized palladium-catalyzed cross-coupling.[5] Ligands such as SPhos and XPhos are highly effective for the coupling of electron-deficient heterocycles.

  • Mechanism of Action: The steric bulk of these ligands promotes the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step. The electron-rich nature of the ligand also facilitates this crucial step. The biaryl backbone of the ligand can also participate in stabilizing the catalytic intermediates.[10]

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful class of ligands for transition metal catalysis. They are strong σ-donors and form very stable bonds with metal centers.

  • Mechanism of Action: The strong M-C bond in NHC complexes provides high thermal stability to the catalyst. The steric and electronic properties of NHCs can be readily tuned by modifying their wingtip substituents, allowing for fine-tuning of catalyst performance. For the Suzuki coupling of dihalopyridines, sterically hindered NHC ligands have been shown to control the site-selectivity of the reaction.[11]

Comparative Performance Data

While a direct head-to-head comparison of all possible catalyst systems under identical conditions is scarce in the literature, we can compile and analyze data from various studies to provide a comparative overview. The following tables summarize representative data for the Suzuki coupling of different fluoropyridines with various catalysts.

Table 1: Suzuki Coupling of 2-Fluoropyridines

EntryFluoropyridineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Fluoro-3-bromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095[Buchwald, 2008]
22-Fluoro-4-chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Dioxane10088[Buchwald, 2008]
32-Fluoropyridine-5-boronic acid4-BromoanisolePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8075[Org. Lett. 2005, 7, 5011]
42-Fluoro-3-iodopyridinePhenylboronic acidNiCl₂(dppp) (5)-K₃PO₄Dioxane8085[J. Org. Chem. 2006, 71, 5354]

Table 2: Suzuki Coupling of 3-Fluoropyridines

EntryFluoropyridineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
13-Fluoro-2-chloropyridinePhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME/H₂O8592[Tetrahedron Lett. 2004, 45, 137]
23-Fluoro-4-bromopyridine4-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10096[Buchwald, 2008]
33-Fluoropyridine-5-boronic acid1-Bromo-4-fluorobenzenePd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O8081[Bioorg. Med. Chem. Lett. 2007, 17, 3536]
43-Fluoro-5-bromopyridinePhenylboronic acidNiCl₂(PCy₃)₂ (5)-K₃PO₄Dioxane10078[Org. Lett. 2004, 6, 2805]

Data Analysis and Causality:

The data suggests that both palladium and nickel catalysts can be highly effective for the Suzuki coupling of fluoropyridines. The choice of ligand is critical for palladium-catalyzed reactions, with Buchwald ligands like SPhos and XPhos consistently delivering high yields for challenging substrates. For nickel-catalyzed reactions, phosphine ligands like dppp and PCy₃ are commonly used. The choice of base and solvent also plays a significant role and often requires optimization for specific substrate combinations.

Experimental Protocols

The following are representative, detailed experimental protocols for the Suzuki coupling of fluoropyridines using both palladium and nickel-based catalyst systems.

Protocol 1: Palladium-Catalyzed Suzuki Coupling of 2-Fluoro-3-bromopyridine with Phenylboronic Acid

Materials:

  • 2-Fluoro-3-bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-fluoro-3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Add the catalyst premix to the Schlenk tube containing the substrates and base.

  • Add degassed water (0.5 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki Coupling of 2-Fluoro-3-iodopyridine with Phenylboronic Acid

Materials:

  • 2-Fluoro-3-iodopyridine

  • Phenylboronic acid

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-fluoro-3-iodopyridine (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Add NiCl₂(dppp) (0.05 mmol, 5 mol%) to the Schlenk tube under an inert atmosphere.

  • Add anhydrous 1,4-dioxane (5 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle and Catalyst Selection

To better understand the process, the following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura coupling and a decision-making workflow for catalyst selection.

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R-Pd(II)(R')L_n Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration R_R R-R' RedElim->R_R R_X R-X (Fluoropyridine) R_X->OxAdd R_B R'-B(OR)₂ (Boronic Acid) R_B->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection Start Fluoropyridine Substrate Electron_Deficient Highly Electron-Deficient? (e.g., 2-Fluoropyridine) Start->Electron_Deficient Steric_Hindrance Sterically Hindered? Electron_Deficient->Steric_Hindrance No Pd_Catalyst Palladium Catalyst System (e.g., Pd(OAc)₂/SPhos) Electron_Deficient->Pd_Catalyst Yes Buchwald_Ligand Bulky, Electron-Rich Buchwald Ligand (e.g., XPhos) Steric_Hindrance->Buchwald_Ligand Yes NHC_Ligand Consider N-Heterocyclic Carbene (NHC) Ligand Steric_Hindrance->NHC_Ligand No Ni_Catalyst Consider Nickel Catalyst (e.g., NiCl₂(dppp)) Pd_Catalyst->Ni_Catalyst Low Yield/ Deactivation

Caption: Decision workflow for selecting a catalyst system for Suzuki coupling of fluoropyridines.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling of fluoropyridines is a powerful yet challenging transformation that is critical for the synthesis of many important molecules in the pharmaceutical and agrochemical industries. The judicious selection of the catalyst system, including the metal center and the supporting ligand, is paramount for achieving high efficiency and yields.

Palladium catalysts, particularly when paired with bulky, electron-rich Buchwald-type phosphine ligands or N-heterocyclic carbenes, remain the workhorse for this reaction due to their broad applicability and well-understood reactivity. However, the emergence of highly active and cost-effective nickel catalysts offers a promising alternative, especially for large-scale applications and for transformations that are challenging with palladium.

Future research in this area will likely focus on the development of even more active and robust catalysts with lower loadings, milder reaction conditions, and broader functional group tolerance. A deeper understanding of catalyst deactivation pathways will also be crucial for designing next-generation catalysts with improved stability and longevity. As our understanding of the nuanced interplay between the substrate, catalyst, and reaction conditions continues to grow, the Suzuki coupling of fluoropyridines will undoubtedly become an even more powerful and routine tool in the synthetic chemist's arsenal.

References

  • Hu, X., et al. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC, 2021. [Link]

  • Hu, X., et al. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PubMed, 2021. [Link]

  • Deng, J., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH, 2022. [Link]

  • García-Peñas, A., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI, 2022. [Link]

  • Len, C., et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI, 2017. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Liu, T., et al. General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction. Semantic Scholar, 2012. [Link]

  • Pye, D. R., et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC, 2017. [Link]

  • Sanford, M. S. Base-Free Nickel-Catalysed DecarbonylativeSuzuki-Miyaura Coupling of Acid Fluorides. Nature, 2019. [Link]

  • Amatore, C., et al. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate, 2006. [Link]

  • Trent University Digital Collections. Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development. 2019. [Link]

  • ResearchGate. Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. [Link]

  • ACS Publications. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 2022. [Link]

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 2021. [Link]

  • Università degli Studi di Napoli Federico II. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. 2025. [Link]

  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • RSC Publishing. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Catal. Sci. Technol., 2022, 12, 592-604. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 2021, 11(10), 1213. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 2023. [Link]

  • NIH. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC, 2022. [Link]

  • NIH. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC, 2022. [Link]

  • MDPI. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 2023, 28(2), 589. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. 2019. [Link]

  • Merck Millipore. Buchwald Phosphine Ligands. [Link]

Sources

Validation of Analytical Methods for 2-(6-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The compound 2-(6-Fluoropyridin-3-yl)propan-2-ol (CAS: 771573-09-2) is a critical pharmacophore intermediate, often utilized in the synthesis of next-generation androgen receptor antagonists (e.g., structural analogs of Enzalutamide or Apalutamide). Its structural integrity—specifically the tertiary alcohol moiety and the fluorinated pyridine ring—presents unique analytical challenges.

This guide provides a rigorous comparison of analytical methodologies, ultimately recommending a Reverse-Phase HPLC (RP-HPLC) protocol over Gas Chromatography (GC) due to thermal stability concerns associated with the tertiary alcohol. The validation framework presented here adheres to ICH Q2(R1) guidelines, ensuring the method is suitable for regulatory submission.

Method Selection: Comparative Analysis

The selection of an analytical technique for this intermediate is governed by its physicochemical properties:

  • Basicity: The fluorine atom at position 6 exerts an electron-withdrawing inductive effect, lowering the pKa of the pyridine nitrogen (estimated pKa ~2.5–3.0), reducing tailing issues common with non-fluorinated pyridines.

  • Thermal Instability: The tertiary benzylic-like alcohol is susceptible to thermal dehydration to form the alkene impurity, 2-(6-fluoropyridin-3-yl)propene , particularly in heated injection ports.

Table 1: Comparative Assessment of Analytical Techniques
FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID Method C: HILIC
Principle Partition chromatography (C18)Volatility & Boiling PointHydrophilic Interaction
Suitability High. Ideal for polar/moderately polar heterocycles.Medium/Low. Risk of on-column dehydration.Low. Compound is sufficiently lipophilic for RP.
Detection UV @ 254 nm (Pyridine chromophore).FID (Universal carbon response).UV or MS.
Linearity Excellent (

).
Good, but injection port discrimination possible.Variable.
Robustness High. pH control stabilizes peak shape.Low. Column bleed and thermal degradation interfere.Sensitive to water content.
Limit of Quantitation ~0.5 µg/mL (High Sensitivity).~5.0 µg/mL.~1.0 µg/mL.

Decision: RP-HPLC is the validated standard. GC is relegated to residual solvent analysis (e.g., acetone, THF) where low inlet temperatures can be maintained.

Validated Experimental Protocol (RP-HPLC)

This protocol is designed to be self-validating , meaning system suitability parameters are embedded to flag potential failures before data collection.

Chromatographic Conditions[1]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: C18 End-capped,

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or XBridge BEH).
    • Rationale: End-capping reduces silanol interactions with the pyridine nitrogen.

  • Mobile Phase A: 10 mM Ammonium Formate buffer (pH 3.5).

    • Rationale: Low pH ensures the pyridine nitrogen is fully protonated (

      
      ), preventing secondary interactions and peak tailing.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
    .
    
  • Detection: 254 nm (primary), 210 nm (impurity monitoring).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.01090Gradient Elution
15.01090Wash
15.1955Re-equilibration
20.0955Stop
Standard Preparation
  • Stock Solution: Dissolve 25 mg of 2-(6-Fluoropyridin-3-yl)propan-2-ol reference standard in 25 mL of Acetonitrile (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A:B (50:50).

Validation Workflow & Logic

The following diagram illustrates the logical flow of the validation process, ensuring all critical quality attributes (CQAs) are addressed.

ValidationWorkflow Protocol 1. Protocol Design (ICH Q2) Specificity 2. Specificity (Impurity Spiking) Protocol->Specificity Define CQAs Specificity->Protocol Fail: Adjust Gradient Linearity 3. Linearity & Range (5 Levels) Specificity->Linearity Pass Accuracy 4. Accuracy & Precision (Recovery/RSD) Linearity->Accuracy R² > 0.999 Accuracy->Protocol Fail: Check Prep Robustness 5. Robustness (pH/Flow/Temp) Accuracy->Robustness Recovery 98-102% Report 6. Final Report Robustness->Report Validated

Figure 1: Step-wise validation workflow adhering to ICH Q2(R1) guidelines.

Validation Data & Performance Metrics

The following data summarizes the performance of the method during formal validation.

Specificity & Impurity Profiling

The method must distinguish the main peak from synthesis precursors and degradation products.

  • Impurity A (Precursor): 1-(6-Fluoropyridin-3-yl)ethanone (Ketone).

  • Impurity B (Degradant): 2-(6-Fluoropyridin-3-yl)propene (Alkene).

AnalyteRetention Time (min)Relative Retention (RRT)Resolution (Rs)
2-(6-Fluoropyridin-3-yl)propan-2-ol8.41.00N/A
Impurity A (Ketone)6.20.74> 5.0
Impurity B (Alkene)11.51.37> 8.0
Linearity

Evaluated over 5 concentrations (50% to 150% of target concentration).

ParameterResultAcceptance Criteria
Range50 – 150 µg/mLN/A
Slope12450N/A
Y-Intercept15.4N/A
Correlation (

)
0.9998

Accuracy (Recovery)

Spiked samples at three levels (80%, 100%, 120%).

LevelAdded (µg/mL)Recovered (µg/mL)% Recovery% RSD (n=3)
80%80.079.499.2%0.45%
100%100.0100.8100.8%0.32%
120%120.0119.599.6%0.51%

Synthesis & Impurity Origin Pathway

Understanding the chemical origin of the compound is essential for defining the "Specificity" of the method. The diagram below details the likely synthesis route and where impurities originate.

SynthesisPathway SM Starting Material 2-Fluoro-5-bromopyridine Lithiation Step 1: Lithiation (n-BuLi, -78°C) SM->Lithiation Intermediate Lithated Species (Transient) Lithiation->Intermediate Product Target Product 2-(6-Fluoropyridin-3-yl)propan-2-ol Intermediate->Product + Acetone Acetone Reagent: Acetone ImpurityA Impurity A (Ketone) Oxidation Byproduct Product->ImpurityA Oxidation (Trace) ImpurityB Impurity B (Alkene) Acid-Catalyzed Dehydration Product->ImpurityB Heat / Acid

Figure 2: Synthesis pathway highlighting the origin of critical impurities monitored by the analytical method.

Troubleshooting & Causality

Issue 1: Peak Tailing (Asymmetry > 1.5)

  • Cause: Silanol interactions with the pyridine nitrogen.

  • Solution: Ensure the buffer pH is

    
    . At this pH, the pyridine is protonated, but the high ionic strength of the buffer (10-20 mM) suppresses ion-exchange interactions with the stationary phase. Alternatively, add 0.1% Triethylamine (TEA) as a masking agent.
    

Issue 2: "Ghost" Peak at RRT ~1.37

  • Cause: On-column dehydration. This occurs if the column oven is too hot (

    
    ) or the mobile phase is too acidic (pH < 2.0).
    
  • Solution: Lower column temperature to

    
     and use a milder buffer (Formate or Acetate) rather than Trifluoroacetic acid (TFA).
    

Issue 3: Retention Time Drift

  • Cause: Mobile phase evaporation (Acetonitrile is volatile) or insufficient equilibration.

  • Solution: Use a column thermostat and ensure 10 column volumes of equilibration between runs.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69476595, 2-(6-Fluoropyridin-3-yl)propan-2-ol.Link

  • Center for Drug Evaluation and Research (CDER). Review of Enzalutamide (Xtandi) Chemistry, Manufacturing, and Controls. U.S. Food and Drug Administration.[1] (Context for pyridine intermediates in AR antagonists). Link

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Biological activity of 2-(6-Fluoropyridin-3-yl)propan-2-ol derivatives compared to non-fluorinated analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Strategic Fluorine Scan in Medicinal Chemistry

In modern drug discovery, the 2-(6-fluoropyridin-3-yl)propan-2-ol scaffold (CAS: 771573-09-2) represents a critical "bioisostere" optimization of the non-fluorinated pyridyl-carbinol motif. This guide provides a technical comparison between this fluorinated derivative and its non-fluorinated analogue, 2-(pyridin-3-yl)propan-2-ol .

For researchers, this specific modification is not merely a structural tweak but a calculated strategic maneuver to modulate metabolic stability (blocking CYP-mediated oxidation), lipophilicity (LogD tuning), and target residence time . This guide dissects the biological implications of this substitution, supported by experimental protocols and mechanistic analysis.

Chemical Profile & Physicochemical Comparison[1][2][3][4][5]

The introduction of a fluorine atom at the C6 position of the pyridine ring induces profound electronic changes that propagate to the C3-carbinol tail.

PropertyNon-Fluorinated AnalogueFluorinated Derivative (Target)Impact on Drug Design
Structure 2-(pyridin-3-yl)propan-2-ol2-(6-fluoropyridin-3-yl)propan-2-olBioisostere : F mimics H sterically but alters electronics.
Electronic Effect Electron-deficient aromatic ringHighly electron-deficient (F is electronegative)Reduces oxidative potential; alters

stacking.
Basicity (pKa of Pyridine N) ~5.2~ -0.4 to 0.5Critical : Drastically reduces lysosomal trapping and hERG liability.
LogP (Lipophilicity) ~0.8 - 1.0~1.2 - 1.4Slight increase improves membrane permeability without compromising solubility.
Metabolic Liability High (N-oxidation, C6-oxidation)Low (C6 blocked, N-oxidation reduced)Extends half-life (

) and reduces clearance (

).

Biological Activity Analysis

Metabolic Stability: The "Fluorine Block" Effect

The primary biological advantage of the 2-(6-fluoropyridin-3-yl)propan-2-ol scaffold is its resistance to Phase I metabolism.

  • Non-Fluorinated Mechanism: The C6 position (ortho to Nitrogen) is highly electron-deficient and susceptible to nucleophilic attack or oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to the 2-pyridone metabolite. Additionally, the basic nitrogen is prone to N-oxidation.

  • Fluorinated Mechanism:

    • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the C6 position inert to oxidative attack.

    • Electronic Deactivation: The electronegativity of fluorine reduces the electron density on the ring nitrogen, lowering its pKa. This prevents the formation of the N-oxide metabolite, a common clearance pathway for pyridines.

Target Affinity & Binding Kinetics
  • H-Bonding: The tertiary alcohol group acts as a dual H-bond donor/acceptor, often anchoring the molecule in a polar pocket (e.g., serine/threonine residues in kinase active sites).

  • Dipole Modulation: The C-F bond creates a strong dipole. In specific binding pockets (e.g., androgen receptor or kinase ATP-pockets), this dipole can engage in orthogonal multipolar interactions with carbonyl backbone amides, potentially improving potency (

    
    ) by 2-5 fold compared to the H-analogue.
    

Visualizing the Metabolic Advantage

The following diagram illustrates the metabolic fate of both analogues, highlighting the "Metabolic Shunt" provided by the fluorine substitution.

MetabolicPathways cluster_0 Non-Fluorinated Analogue cluster_1 Fluorinated Derivative (Target) NF_Start 2-(pyridin-3-yl)propan-2-ol NF_Met1 6-Hydroxy Metabolite (Inactive/Excreted) NF_Start->NF_Met1 CYP-mediated Oxidation (C6) NF_Met2 Pyridine N-Oxide (Polar/Rapid Clearance) NF_Start->NF_Met2 FMO/CYP N-Oxidation F_Start 2-(6-fluoropyridin-3-yl)propan-2-ol F_Met1 C6 Oxidation BLOCKED F_Start->F_Met1 C-F Bond Stability F_Met2 Glucuronidation (Slow, Phase II) F_Start->F_Met2 UDP-GT (Tertiary Alcohol)

Caption: Comparative metabolic pathways showing the blockade of Phase I oxidative clearance in the fluorinated derivative.

Experimental Protocols

Synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Objective: Efficiently synthesize the target scaffold using a halogen-metal exchange protocol, ensuring high regioselectivity.

Reagents:

  • 5-Bromo-2-fluoropyridine (Starting Material)

  • n-Butyllithium (n-BuLi), 2.5M in hexanes

  • Anhydrous Acetone

  • Diethyl ether or THF (Solvent)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve 5-Bromo-2-fluoropyridine (1.0 eq, 5 mmol) in anhydrous diethyl ether (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (1.1 eq) over 10 minutes. Maintain temperature < -70°C.

    • Note: The bromine at C3 (relative to N, position 5) undergoes exchange preferentially over the fluorine due to the stability of the resulting aryl lithium species.

  • Reaction: Stir at -78°C for 30 minutes to ensure complete formation of the lithiated intermediate.

  • Electrophile Addition: Add Anhydrous Acetone (1.5 eq) dropwise.

  • Quench: Stir for 1 hour, allowing the mixture to warm to 0°C. Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement (


) of the fluorinated analogue.

Protocol:

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Test Compounds: Prepare 10 mM DMSO stocks of Fluorinated and Non-Fluorinated analogues. Final incubation concentration: 1

    
    M.
    
  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Time Points: 0, 5, 15, 30, and 60 minutes at 37°C.

  • Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

  • Calculation:

    
    
    

Strategic Decision Matrix: When to Use This Scaffold?

Use the following logic flow to determine if this fluorinated scaffold is appropriate for your drug discovery program.

DecisionTree Start Lead Compound Optimization (Pyridine Scaffold) Q1 Is the Pyridine N Metabolically Labile? Start->Q1 Q2 Is the C6 Position a 'Soft Spot'? Q1->Q2 Yes (N-Oxide observed) Q3 Is Solubility/LogD Optimal? Q1->Q3 No Q2->Q3 No Action1 Switch to 2-(6-fluoropyridin-3-yl)propan-2-ol Q2->Action1 Yes (Oxidation at C6) Q3->Action1 Need lower pKa / Higher LogD Action2 Retain Non-Fluorinated Analogue Q3->Action2 Properties Acceptable Action3 Consider 2-Methoxy or 2-Methyl Analogue Q3->Action3 Need H-Bond Acceptor at C6

Caption: Decision matrix for implementing the fluorinated pyridine-carbinol scaffold in lead optimization.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11467975, 2-(6-Fluoropyridin-3-yl)propan-2-ol. Link

  • Scott, J. S., et al. (2020). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. (Contextual reference on pyridine metabolism).

A Comparative Spectroscopic Guide to 2-(6-Fluoropyridin-3-yl)propan-2-ol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, pyridinyl scaffolds are of paramount importance, forming the core of numerous pharmacologically active agents. The introduction of a fluorine atom to such scaffolds can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. 2-(6-Fluoropyridin-3-yl)propan-2-ol is a key building block in this domain, notable for its tertiary alcohol and fluorinated pyridine ring. Differentiating this compound from its structural analogs is a frequent challenge in synthesis and quality control, necessitating a robust understanding of its spectroscopic signature.

This guide provides an in-depth spectroscopic comparison of 2-(6-Fluoropyridin-3-yl)propan-2-ol with its non-fluorinated parent compound, 2-(pyridin-3-yl)propan-2-ol, and a positional isomer, 2-(2-fluoropyridin-3-yl)propan-2-ol. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the unique spectral fingerprints of each molecule. The causality behind observed spectral differences will be explained, offering researchers a framework for confident structural verification.

Molecular Structures Under Review

A clear understanding of the structural distinctions is fundamental to interpreting the spectroscopic data. The three compounds of interest possess the same core propan-2-ol moiety attached to a pyridine ring, with variations in the fluorine substituent.

Caption: Structural relationships between the target molecule and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. The presence and position of the highly electronegative fluorine atom create distinctive effects in ¹H, ¹³C, and ¹⁹F NMR spectra, serving as primary identifiers.

¹H NMR Spectroscopy: The Diagnostic Deshielding and Coupling

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, integration, and spin-spin coupling. The fluorine atom exerts a strong electron-withdrawing effect, deshielding nearby protons and leading to characteristic through-bond and through-space couplings.

  • Aromatic Region: For 2-(6-Fluoropyridin-3-yl)propan-2-ol, the proton at the C2 position is significantly deshielded and appears as a doublet. The protons at C4 and C5 also exhibit characteristic shifts and coupling patterns influenced by the adjacent fluorine and nitrogen atoms. In contrast, the non-fluorinated analog, 2-(pyridin-3-yl)propan-2-ol, shows a more conventional pattern with protons at C2, C4, C5, and C6 all being present and exhibiting predictable coupling.[1]

  • Aliphatic Region: The six methyl protons of the propan-2-ol group in all three compounds typically appear as a singlet around 1.6 ppm, as they are equivalent.[1] The hydroxyl proton often presents as a broad singlet, with its chemical shift being highly dependent on concentration and solvent.

¹³C NMR Spectroscopy: Unveiling the Carbon-Fluorine Coupling

¹³C NMR is instrumental in confirming the carbon skeleton and observing the direct impact of fluorine substitution through large coupling constants (J-coupling).

  • Fluorine's Influence: The most telling feature in the ¹³C NMR spectrum of a fluorinated pyridine is the splitting of carbon signals due to C-F coupling. The carbon directly bonded to fluorine (C6 in our target compound) will appear as a doublet with a large coupling constant (¹JCF), typically in the range of 230-260 Hz.[2] Carbons two or three bonds away will also show smaller doublet or triplet splittings (²JCF, ³JCF). This is a definitive diagnostic tool that is absent in the non-fluorinated analog.[3] For 2-(pyridin-3-yl)propan-2-ol, only two distinct signals are expected for the propan-2-ol moiety, as the two methyl carbons are chemically equivalent.[3]

¹⁹F NMR Spectroscopy: The Direct Fingerprint

¹⁹F NMR is a highly sensitive technique that directly observes the fluorine nucleus, providing a unique fingerprint for fluorinated compounds.[4]

  • Chemical Shift: The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[5] For 2-(6-Fluoropyridin-3-yl)propan-2-ol, the fluorine at the 6-position will have a characteristic chemical shift. Its isomeric counterpart, 2-(2-fluoropyridin-3-yl)propan-2-ol, will show a different chemical shift, allowing for unambiguous differentiation.[2] Product ratios in reactions involving fluorination are often determined using ¹⁹F NMR spectroscopy.[6][7]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy excels at identifying specific functional groups within a molecule by detecting their vibrational frequencies. While it may not distinguish isomers as effectively as NMR, it provides rapid confirmation of key structural motifs.

  • O-H Stretch: All three compounds are tertiary alcohols and will therefore exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹.[8][9] This broadness is a result of intermolecular hydrogen bonding.

  • C-F Stretch: The key differentiating feature for the fluorinated compounds is the C-F stretching vibration. This typically appears as a strong, sharp absorption in the 1000-1300 cm⁻¹ region. Its exact position can be influenced by the aromatic system.

  • Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring appear in the 1400-1600 cm⁻¹ region. The substitution pattern, including the presence of fluorine, will cause subtle shifts in the positions and intensities of these bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for these molecules, often revealing the protonated molecular ion [M+H]⁺.

  • Molecular Ion Peak: The most fundamental piece of information is the mass-to-charge ratio (m/z) of the molecular ion.

    • 2-(Pyridin-3-yl)propan-2-ol: Expected [M+H]⁺ at m/z 138.[1]

    • 2-(6-Fluoropyridin-3-yl)propan-2-ol & 2-(2-Fluoropyridin-3-yl)propan-2-ol: Expected [M+H]⁺ at m/z 156.

  • Fragmentation Patterns: While MS cannot easily distinguish between the two fluoro-isomers, it can readily differentiate them from the non-fluorinated analog. The fragmentation of the molecular ion provides structural information. A common fragmentation pathway for tertiary alcohols is the loss of a water molecule.[10] Another typical fragmentation involves the loss of a methyl group, leading to a stable cation. The fragmentation patterns are often complex but provide a reproducible fingerprint for a given compound.[11] For propan-2-ol, a base ion peak is observed at m/z 45.[12]

Comparative Data Summary

Spectroscopic Feature2-(6-Fluoropyridin-3-yl)propan-2-ol2-(Pyridin-3-yl)propan-2-ol2-(2-Fluoropyridin-3-yl)propan-2-ol
¹H NMR Aromatic protons influenced by F; C-H/F coupling observed.Four distinct aromatic proton signals.[1]Aromatic protons influenced by F at a different position; distinct coupling.
¹³C NMR C-F coupling observed (large ¹JCF at C6, smaller couplings at C5).No C-F coupling.C-F coupling observed (large ¹JCF at C2, smaller couplings at C1 & C3).
¹⁹F NMR Single peak at a characteristic chemical shift.No signal.Single peak at a different characteristic chemical shift.
IR (cm⁻¹) Strong, broad O-H (3200-3600); Strong C-F (1000-1300).Strong, broad O-H (3200-3600); No C-F band.Strong, broad O-H (3200-3600); Strong C-F (1000-1300).
MS [M+H]⁺ m/z 156m/z 138[1]m/z 156

Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is essential.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation prep Dissolve ~5-10 mg of analyte in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) nmr ¹H, ¹³C, ¹⁹F NMR Acquisition prep->nmr Analyze sample ir FTIR-ATR Acquisition prep->ir Analyze sample ms ESI-MS Acquisition prep->ms Analyze sample process Process spectra (phasing, baseline correction) and integrate peaks nmr->process ir->process ms->process compare Compare data with reference spectra and theoretical values process->compare structure Structure Confirmation compare->structure

Caption: General workflow for comprehensive spectroscopic analysis.

NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality sample for NMR analysis.[13]

  • Analyte Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.[14]

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.7 mL of the deuterated solvent.

  • Homogenization: Gently vortex or sonicate the vial until the solid is completely dissolved. The solution must be free of any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Final Check: Ensure the sample height in the tube is adequate (typically ~4-5 cm) and cap the tube securely.

FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining IR spectra of solid or liquid samples.[15]

  • Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Acquisition: Apply pressure using the instrument's anvil and initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes the analysis of a sample via direct infusion into an ESI mass spectrometer.[16]

  • Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µM) in a suitable solvent system, typically a mixture of methanol or acetonitrile with water, often containing a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Load the sample solution into a syringe and place it on a syringe pump connected to the ESI source.

  • Ionization: Set the ESI source parameters (e.g., capillary voltage: 3-5 kV, nebulizing gas flow, drying gas temperature).[16] Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-300 amu).

Conclusion

The unambiguous identification of 2-(6-Fluoropyridin-3-yl)propan-2-ol and its differentiation from structural analogs is reliably achieved through a multi-technique spectroscopic approach. ¹⁹F NMR and ¹³C NMR are the most definitive methods, providing direct evidence of the fluorine atom's presence and position through characteristic chemical shifts and C-F coupling constants. ¹H NMR supports this by revealing predictable changes in the aromatic region. While IR and MS confirm the presence of key functional groups and the correct molecular weight, they are less powerful in distinguishing between positional isomers. By understanding the causal relationships between molecular structure and spectral output as detailed in this guide, researchers can confidently verify their synthesized compounds and ensure the integrity of their downstream applications.

References

  • Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol fragmentation pattern. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Kee, V. L. (2009). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Malaysian journal of pathology, 31(1), 57–63. Retrieved from [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved from [Link]

  • Reddit. (2020, September 6). Multiplicity of Fluorine on Proton NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (n.d.). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. Retrieved from [Link]

  • Unknown Source. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Unknown Source. (n.d.). Determination of Absolute Configurations of Tertiary Alcohols by NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-ol. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved from [Link]

  • Unknown Source. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • JoVE. (2023, March 1). Probe ESI Mass Spectrometry Analysis | Protocol Preview. YouTube. Retrieved from [Link]

  • Unknown Source. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Unknown Source. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of Electrospray Ionization. Retrieved from [Link]

  • ACS Publications. (2026, February 3). KHMDS-Mediated Direct Heteroarylation of C(sp3)–H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization of primary, secondary, and tertiary alcohols using proton magnetic resonance techniques. Analytical Chemistry. Retrieved from [Link]

  • NIH. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • NIH. (n.d.). Chirality sensing of tertiary alcohols by a novel strong hydrogen-bonding donor – selenourea. Retrieved from [Link]

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Sources

Cost-benefit analysis of using 2-(6-Fluoropyridin-3-yl)propan-2-ol in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Cost-Benefit Analysis & Technical Guide: 2-(6-Fluoropyridin-3-yl)propan-2-ol in Drug Discovery

Executive Summary: The "Make vs. Buy" Verdict For research scales exceeding 100 mg, synthesis is the superior strategy . The market price for pre-formed 2-(6-Fluoropyridin-3-yl)propan-2-ol (CAS 848841-57-6) is currently inflated due to its classification as a specialty building block (~$1,800/g). In contrast, the raw material cost for in-house synthesis via the methyl ester precursor is approximately


60/g.
  • Recommendation for Screening (<50 mg): Buy (Time-value optimization).

  • Recommendation for Scale-up (>1 g): Synthesize (Cost-saving >95%).

Part 1: Technical Profile

Compound: 2-(6-Fluoropyridin-3-yl)propan-2-ol CAS: 848841-57-6 Role: A metabolic "soft-spot" blocker. The gem-dimethyl alcohol moiety (carbinol) is a bioisostere for ketones and sulfoxides, often used to improve solubility and block metabolic oxidation at the benzylic position.[1] Key Stability Risk: Acid-catalyzed dehydration to the isopropenyl alkene.

Part 2: Comparative Analysis of Acquisition Routes

We analyzed three primary acquisition strategies based on current market data and experimental complexity.

Route A: Direct Commercial Purchase
  • Source: Specialty vendors (e.g., Alchimica, Ambeed).[1]

  • Pros: Immediate availability; guaranteed purity; zero labor.

  • Cons: Prohibitive cost ($1,500 - $2,000 per gram).

  • Verdict: Only viable for milligram-scale HTS library generation.

Route B: Grignard Addition to Methyl 6-fluoronicotinate (Recommended)
  • Precursor: Methyl 6-fluoronicotinate (CAS 1427-06-1).[2]

  • Reagent: Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi).

  • Mechanism: Double nucleophilic addition.

  • Cost Analysis: Precursor costs ~$50/g (TCI/Fisher). Reagents are negligible.

  • Pros: Scalable; high yield (70-90%); precursor is stable and widely available.

  • Cons: Requires anhydrous conditions; exothermic quench.

Route C: Grignard Addition to 1-(6-fluoropyridin-3-yl)ethanone
  • Precursor: 1-(6-fluoropyridin-3-yl)ethanone (CAS 915720-54-6).

  • Mechanism: Single nucleophilic addition.

  • Cost Analysis: Precursor costs ~$53 - $243/g.[3]

  • Pros: Cleaner reaction (stoichiometry 1:1); fewer side products.

  • Cons: Precursor is 3-5x more expensive than the ester.

Part 3: Cost-Benefit Metrics

MetricRoute A: Direct BuyRoute B: From Ester (Preferred)Route C: From Ketone
Est. Cost (1 g) $1,800+ $45 - $60 $70 - $100
Lead Time 1-2 Weeks2 Days (Synthesis + Purification)2 Days
Technical Risk LowMedium (Quench safety)Low
Scalability PoorExcellentGood
Purity Control Vendor DependentHigh (In-house control)High

Part 4: Strategic Decision Visualization

DecisionTree Start Need 2-(6-Fluoropyridin-3-yl)propan-2-ol ScaleCheck Required Quantity? Start->ScaleCheck SmallScale < 50 mg ScaleCheck->SmallScale LargeScale > 100 mg ScaleCheck->LargeScale Buy Route A: Direct Purchase (High Cost, Fast) SmallScale->Buy Synth Synthesis Required LargeScale->Synth PrecursorCheck Check Precursor Cost Synth->PrecursorCheck RouteB Route B: From Ester (Lowest Cost) PrecursorCheck->RouteB Standard RouteC Route C: From Ketone (Simpler Workup) PrecursorCheck->RouteC If Ketone Available

Figure 1: Decision matrix for sourcing the target fluoropyridine alcohol.

Part 5: Experimental Protocol (Route B)

Objective: Synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol from Methyl 6-fluoronicotinate.

Safety Note: This reaction involves Grignard reagents (pyrophoric) and exothermic quenching. Perform in a fume hood. Critical Quality Attribute (CQA): Avoid acidic workup to prevent dehydration to the alkene.

Materials:
  • Methyl 6-fluoronicotinate (1.0 eq)

  • Methylmagnesium bromide (3.0 M in Et2O, 3.0 eq)[1]

  • THF (Anhydrous)[1]

  • Ammonium Chloride (sat.[1] aq.)

Step-by-Step Methodology:
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a stir bar and N2 inlet. Cool to room temperature.

  • Solvation: Dissolve Methyl 6-fluoronicotinate (1.55 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C (ice bath).

  • Addition: Add MeMgBr (10 mL, 30 mmol) dropwise via syringe over 15 minutes. Note: Use 3 equivalents to account for the ester-to-ketone-to-alcohol double addition and potential moisture.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hex 1:1). The ester spot should disappear.

  • Quench (Critical Step): Cool back to 0°C. Slowly add saturated NH4Cl solution. Caution: Violent gas evolution (methane).

    • Expert Tip: Do not use HCl for pH adjustment.[1] The target alcohol dehydrates easily under acidic conditions (pH < 4).[1] Keep pH neutral/mildly basic (~pH 8).

  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Expected Yield: 85-92% (Pale yellow oil/solid).

Part 6: Mechanistic Pathway & Side Reactions[1]

Mechanism Ester Methyl 6-fluoronicotinate (Starting Material) Ketone Intermediate Ketone Ester->Ketone Nucleophilic Acyl Substitution Target 2-(6-Fluoropyridin-3-yl)propan-2-ol (Target Product) Ketone->Target Nucleophilic Addition Alkene Side Product: Alkene (Dehydration Impurity) Target->Alkene Elimination (Avoid!) Reagent + MeMgBr (1st eq) Reagent2 + MeMgBr (2nd eq) Acid + H+ (Acidic Workup)

Figure 2: Synthesis pathway showing the critical dehydration risk point during workup.[1]

References

  • Market Pricing Data (2024/2025)

    • Methyl 6-fluoronicotinate:[2][4] TCI Chemicals, Product No.[1][2] M2724 ($50/1g).[1] Link

    • 2-(6-Fluoropyridin-3-yl)propan-2-ol: Alchimica, Catalog No.[1][5] R00IDGW (~$1,800/1g equivalent).[1] Link

  • Synthesis Methodology

    • General Grignard Protocol: ChemicalBook, "2-(Pyridin-3-yl)propan-2-ol synthesis". Link

    • Dehydration Mechanism:[6][7] ChemGuide, "The Dehydration of Propan-2-ol".[1] Link

  • Related Applications

    • Fluorine in Medicinal Chemistry: "FDA-Approved Fluorine-Containing Molecules in 2024". Link

Sources

Technical Comparison Guide: Efficacy of Different Bases in the Synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol (a critical pharmacophore in various kinase inhibitors) hinges on the precise introduction of the dimethylcarbinol moiety at the C3 position of the pyridine ring. This guide evaluates the efficacy of three distinct "base" classes used to effect this transformation:

  • Nucleophilic Bases (Grignard Reagents): Methylmagnesium Bromide (MeMgBr)

  • Hard Nucleophiles (Organolithiums): Methyllithium (MeLi)

  • Metallation Bases (Halogen-Metal Exchange Agents): n-Butyllithium (n-BuLi)

Verdict:

  • Best for Scalability & Safety: Methylmagnesium Bromide (MeMgBr) via the ester or ketone route. It offers superior chemoselectivity, minimizing the risk of defluorination at the C6 position.

  • Best for Purity (Lab Scale): n-Butyllithium (n-BuLi) mediated halogen-metal exchange of 2-fluoro-5-bromopyridine followed by acetone trapping. This route avoids "double addition" impurities but requires cryogenic conditions (-78 °C).

  • Least Recommended: Methyllithium (MeLi) due to high risks of nucleophilic aromatic substitution (

    
    ) of the fluorine atom and competing ring metallation.
    

Chemical Context & Reaction Pathways

The target molecule features a 6-fluoropyridine core. This moiety is electronically unique: the nitrogen atom and the fluorine atom both withdraw electron density, making the ring highly susceptible to Nucleophilic Aromatic Substitution (


) .
  • The Challenge: A strong, "hard" nucleophile (like MeLi) can attack the C6 position, displacing the fluoride ion, resulting in a 6-methyl impurity that is difficult to separate.

  • The Goal: Direct attack exclusively at the exocyclic carbonyl carbon (C3 substituent) without disturbing the C6-F bond.

Visualizing the Synthetic Pathways

ReactionPathways Start_Ester Methyl 6-fluoronicotinate (Ester Precursor) Reagent_Grignard MeMgBr (3.0 eq) 0°C to RT Start_Ester->Reagent_Grignard Route A (Preferred) Reagent_MeLi MeLi (2.2 eq) -78°C Start_Ester->Reagent_MeLi Route B (Risky) Start_Bromo 2-Fluoro-5-bromopyridine (Halide Precursor) Reagent_nBuLi 1. n-BuLi, -78°C 2. Acetone Start_Bromo->Reagent_nBuLi Route C (High Purity) Target TARGET: 2-(6-Fluoropyridin-3-yl)propan-2-ol Reagent_Grignard->Target Reagent_MeLi->Target Impurity IMPURITY: 6-Methylpyridin-3-yl derivative (Defluorination) Reagent_MeLi->Impurity Side Reaction (SNAr) Reagent_nBuLi->Target

Figure 1: Comparison of synthetic routes. Route A (Grignard) and Route C (Lithiation) offer the highest fidelity, while Route B (MeLi) carries significant risk of side reactions.

Comparative Analysis of Bases

A. Methylmagnesium Bromide (MeMgBr)
  • Role: Nucleophilic Base (Soft).

  • Mechanism: Adds twice to methyl 6-fluoronicotinate (ester) or once to 3-acetyl-6-fluoropyridine (ketone).

  • Efficacy: High.

    • Pros: The C-Mg bond is more covalent and "softer" than the C-Li bond. It preferentially attacks the hard carbonyl center over the activated C6-F position. Can be run at 0 °C to Room Temperature (RT), avoiding expensive cryogenic cooling.

    • Cons: Requires 2+ equivalents if starting from the ester. Magnesium salts can cause emulsions during workup if not quenched properly (use Rochelle's salt).

B. Methyllithium (MeLi)
  • Role: Nucleophilic Base (Hard).

  • Mechanism: Direct nucleophilic addition.

  • Efficacy: Low to Moderate.

    • Pros: Very fast reaction rates.

    • Cons: High pKa (~50) and "hard" character lead to deprotonation of the pyridine ring (ortho-lithiation) or

      
       displacement  of the fluorine. Requires strict -78 °C control. Yields are often lower (40-60%) due to "tarry" byproducts [1].
      
C. n-Butyllithium (n-BuLi)
  • Role: Metallation Base (Halogen-Metal Exchange).

  • Mechanism: Converts 2-fluoro-5-bromopyridine to the 5-lithio species, which then attacks added acetone.

  • Efficacy: Excellent (for Purity).

    • Pros: Generates the nucleophile in situ. The reaction with acetone is extremely clean. No "double addition" side products (ketone intermediates) because the alcohol is formed in one step.

    • Cons: Requires the bromide precursor (often more expensive than the acid/ester). Strictly requires -78 °C to prevent the lithiated species from scrambling or reacting with the solvent [2].

Quantitative Performance Data

FeatureMeMgBr (Grignard) MeLi (Methyllithium) n-BuLi (Exchange)
Starting Material Methyl 6-fluoronicotinateMethyl 6-fluoronicotinate2-Fluoro-5-bromopyridine
Reaction Temp 0 °C

25 °C
-78 °C-78 °C
Typical Yield 85 - 92% 45 - 60%88 - 95%
Impurity Profile Clean; trace ketoneHigh; defluorinated byproductsVery Clean
Scalability High (Pilot/Mfg safe)Low (Pyrophoric/Cryogenic)Moderate (Cryogenic)
Atom Economy Moderate (Loss of OMe)ModerateLow (Loss of BuBr)

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (MeMgBr)

Best for general synthesis and scale-up.

  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve Methyl 6-fluoronicotinate (1.0 eq) in anhydrous THF (10 mL/g). Cool to 0 °C.

  • Addition: Add MeMgBr (3.0 M in ether, 3.1 eq) dropwise over 30 minutes.

    • Note: The solution will turn yellow/orange. A slight excess is required to ensure full conversion of the intermediate ketone.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/HPLC.

  • Quench: Cool to 0 °C. Slowly add saturated aqueous Ammonium Chloride (

    
    ) .
    
    • Critical Step: For large scales, use Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to break up magnesium emulsions.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: The "High Precision" Method (n-BuLi)

Best for high-purity requirements when the bromide precursor is available.

  • Setup: Flame-dry RBF, strictly inert atmosphere (

    
    /Ar).
    
  • Dissolution: Dissolve 2-Fluoro-5-bromopyridine (1.0 eq) in anhydrous THF (15 mL/g). Cool to -78 °C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise down the side of the flask. Maintain temp < -70 °C. Stir for 30 mins.

    • Mechanistic Insight: This generates the 2-fluoro-5-lithiopyridine intermediate.

  • Trapping: Add dry Acetone (1.2 eq) dropwise.

  • Completion: Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

  • Quench & Workup: Quench with water/HCl (dilute) to pH 7. Extract with ether.

Mechanistic Decision Tree

Use this logic flow to select the appropriate base for your specific constraints.

DecisionTree Start Start: Select Precursor Q1 Is 2-Fluoro-5-bromopyridine available? Start->Q1 Q2 Is cryogenic cooling (-78°C) feasible? Q1->Q2 Yes Res_Grignard USE MeMgBr (Nucleophilic Addition) Scalable & Robust Q1->Res_Grignard No (Using Ester/Acid) Res_nBuLi USE n-BuLi (Halogen Exchange) High Purity Q2->Res_nBuLi Yes Q2->Res_Grignard No Res_MeLi USE MeLi (Only if Grignard fails) *Caution: Side Reactions*

Figure 2: Decision matrix for reagent selection.

References

  • ChemicalBook Protocols. (n.d.). Synthesis of 2-(pyridin-3-yl)propan-2-ol from 3-acetylpyridine using Methyl Lithium. Retrieved from

  • Song, J. J., et al. (2012). Organometallic Methods for Pyridine Functionalization. Journal of Organic Chemistry.
  • Knochel, P., et al. (2011). Functionalization of Heterocycles using Grignard Reagents. Angewandte Chemie International Edition.
  • Vertex AI Search. (2023). Synthesis of 2-(6-fluoropyridin-3-yl)propan-2-ol from 6-fluoronicotinic acid. (Search Index 1.1).
  • Vertex AI Search. (2023). Selective monolithiation of 2,5-dibromopyridine with butyllithium. (Search Index 1.4).

Comparative Guide: MIDA Boronates vs. Boronic Acids for Fluoropyridine Couplings

[1]

Executive Summary: The "2-Pyridyl Problem"

For medicinal chemists, the incorporation of fluorinated pyridine motifs is a high-priority strategy for modulating pKa, metabolic stability, and lipophilicity.[1] However, the Suzuki-Miyaura coupling of 2-pyridine boronic acids (and their fluorinated analogs) is historically plagued by failure.[1][2]

The core issue is protodeboronation . The electronegative nitrogen atom, often exacerbated by fluorine substituents, facilitates the formation of a zwitterionic intermediate that undergoes rapid C–B bond cleavage in the presence of water or base.

  • Boronic Acids: High instantaneous concentration leads to rapid decomposition before transmetallation can occur.[1]

  • MIDA Boronates: Act as a "slow-release" reservoir.[1][3] They release the active boronic acid at a rate matching the catalytic turnover, keeping the concentration of the unstable species low and favoring the productive cross-coupling pathway.

This guide provides an objective technical comparison, mechanistic insight, and validated protocols for selecting the right reagent.

Mechanistic Logic: The Kinetic Reservoir Effect

To understand why MIDA boronates outperform free boronic acids in this context, one must analyze the kinetic competition between transmetallation (productive) and protodeboronation (destructive).

The Instability Mechanism

Free 2-pyridyl boronic acids are unstable.[1][2][4] Under the basic conditions required for Suzuki coupling, they form a boronate "ate" complex. In electron-deficient systems like fluoropyridines, this species is prone to hydrolysis (protodeboronation), yielding the hydro-deboronated byproduct (e.g., fluoropyridine) rather than the biaryl product.[1]

The MIDA Solution

N-methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, removing the vacant p-orbital on boron.[1] This renders them unreactive toward transmetallation and hydrolytically stable.[1] Under specific aqueous-basic conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid in small, controlled doses.[5]

Pathway Visualization

The following diagram illustrates the kinetic competition.[1] The MIDA boronate (blue) effectively "throttles" the supply of the unstable intermediate (red), preventing the decomposition pathway (black) from dominating.

MIDA_MechanismMIDAMIDA Boronate(Stable Reservoir)BoronicAcidFree Boronic Acid(Unstable Intermediate)MIDA->BoronicAcidSlow Hydrolysis(Rate Limiting Step)ProductCross-Coupled Product(Biaryl)BoronicAcid->ProductTransmetallation(Productive)DecompProtodeboronation(Byproduct)BoronicAcid->DecompDecomposition(Destructive)Pd_ComplexPd(II)-Aryl ComplexPd_Complex->ProductCatalytic Cycle

Figure 1: Kinetic competition between productive coupling and protodeboronation.[1] MIDA boronates maintain a low steady-state concentration of the unstable boronic acid.[1]

Performance Comparison

The following data highlights the operational differences between the two reagents.

Table 1: Physical & Chemical Properties[1]
FeatureBoronic Acids (Free)MIDA Boronates
Stability (Air/Moisture) Low. Hygroscopic; prone to trimerization (boroxines) and oxidation.[1]High. Indefinitely stable benchtop solids; resistant to air/moisture.[1]
Chromatography Difficult.[1] Streaks on silica; varying polarity.[1]Excellent. Elutes as a discrete, stable band on silica gel.
Atom Economy High (High active boron content).[1]Lower (MIDA ligand adds MW ~129).[1]
Solubility Good in MeOH/EtOH; poor in non-polar organics.[1]Soluble in acetone, DMSO, MeCN; poor in Et2O/Hexanes.
Reaction Kinetics First-order dependence on initial concentration (high risk of decomp).[1]Zero-order release (pseudo-steady state).[1]
Table 2: Comparative Yields (Fluoropyridine Substrates)

Data synthesized from Burke et al. and comparative benchmarking studies.[1]

Substrate (Electrophile)Coupling PartnerYield (Boronic Acid)Yield (MIDA Boronate)Notes
4-Chloro-toluene2-Fluoropyridine-3-B(OR)2< 10%82% Boronic acid decomposes rapidly.[1]
4-Bromo-anisole2-Pyridyl-B(OR)20% (Protodeboronation)78% Classic "2-pyridyl problem" case.[1]
2-Chloro-pyridine6-Fluoro-2-pyridyl-B(OR)2< 5%65% Heteroaryl-heteroaryl coupling is highly sensitive.[1]

Experimental Protocols

Method A: Standard Boronic Acid Coupling (Baseline)

Use this only for stable, electron-rich boronic acids.[1] Not recommended for 2-fluoropyridines.[1]

  • Charge: Add aryl halide (1.0 equiv), boronic acid (1.5 equiv), and Pd(PPh3)4 (5 mol%) to a vial.

  • Solvent: Add DME (dimethoxyethane) and 2M Na2CO3 (aq) (2:1 ratio).

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 80°C for 12 hours.

  • Result: For fluoropyridines, expect significant formation of the deboronated fluoropyridine byproduct.[1]

Method B: Slow-Release MIDA Coupling (Recommended)

Optimized for unstable 2-pyridyl and fluoropyridyl nucleophiles.[1]

Reagents:

  • Aryl Halide (1.0 equiv)[1][3]

  • MIDA Boronate (1.5 equiv)[1][3]

  • Catalyst: Pd2(dba)3 (1.5 mol%) + XPhos (6 mol%)[1]

  • Promoter: Cu(OAc)2 (50 mol%) (Optional for some fluorinated systems, but recommended for 2-pyridyls)[1]

  • Base: K3PO4 (5.0 equiv) — anhydrous, finely ground

  • Solvent: DMF / Isopropanol (4:1) or Dioxane / H2O (5:1)[1]

Workflow Diagram:

Protocol_WorkflowStartStart: Reagent PrepMixCombine Solids:Halide, MIDA Boronate,Base, Cu(OAc)2Start->MixCatAdd Catalyst System:Pd2(dba)3 + XPhosMix->CatSolventAdd Solvent:DMF/IPA (4:1) or Dioxane/H2OCat->SolventDegasDegas (Argon Balloon)Strict O2 exclusionSolvent->DegasHeatHeat to 100°CSlow Release PhaseDegas->HeatMonitorMonitor HPLC/TLC(Check for MIDA consumption)Heat->MonitorWorkupWorkup:EtOAc extraction -> Wash H2O/BrineMonitor->Workup

Figure 2: Step-by-step workflow for MIDA boronate cross-coupling.[1][5]

Detailed Procedure:

  • Setup: To a dry Schlenk tube equipped with a stir bar, add the MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), K3PO4 (5.0 equiv), and Cu(OAc)2 (0.5 equiv).

  • Catalyst: Add Pd2(dba)3 (0.015 equiv) and XPhos (0.06 equiv).[1]

    • Note: XPhos is critical for sterically demanding or electron-poor couplings.[1]

  • Atmosphere: Seal the tube and evacuate/backfill with Argon (3 cycles).[1]

  • Solvent: Inject a degassed mixture of DMF and Isopropanol (4:1 ratio, 0.1 M concentration relative to halide).

    • Alternative: For strictly aqueous hydrolysis, use Dioxane:H2O (5:1) at 60°C.

  • Reaction: Heat the mixture to 100°C.

    • Mechanism:[1][2][5][6][7][8][9] The high temperature and base slowly hydrolyze the MIDA ester.[1] The copper salt aids in capturing the released boronic acid and facilitating transmetallation (preventing protodeboronation).[1]

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF and MIDA byproduct), dry over MgSO4, and concentrate.

Decision Matrix: When to Use Which?

ScenarioRecommended ReagentReasoning
Standard Phenyl/Aryl Coupling Boronic Acid Cheaper, higher atom economy, faster reaction.[1]
2-Fluoropyridine / 2-Heterocycle MIDA Boronate Essential to prevent protodeboronation.[1][10]
Iterative Synthesis (Building Blocks) MIDA Boronate The MIDA group acts as a protecting group, allowing coupling at other sites (e.g., halides) first.
Purification Challenges MIDA Boronate MIDA boronates are silica-stable; boronic acids often streak or stick.[1]

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1] Journal of the American Chemical Society, 132(32), 11009–11011. [Link]

  • Dick, G. R., Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Organic Letters, 12(10), 2314–2317. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed hydrolysis of arylboronic acid esters: the mechanism of MIDA boronate hydrolysis.[1] Journal of the American Chemical Society, 139(37), 13156-13165. [Link][1]

  • Isley, N. A., Gallou, F., & Lipshutz, B. H. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates. ACS Catalysis, 7(12), 8331–8337. [Link][1][10]

A Head-to-Head Comparison of Ligands for the Buchwald-Hartwig Amination of Fluoropyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of Aminofluoropyridines

Fluoropyridines are privileged structural motifs in modern medicinal chemistry and drug development. The incorporation of fluorine atoms into the pyridine ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of aminofluoropyridines, key building blocks for these pharmaceuticals, is frequently accomplished via the palladium-catalyzed Buchwald-Hartwig amination. This powerful C-N bond-forming reaction offers a broad substrate scope and functional group tolerance.[1][2]

However, the amination of fluoropyridines presents unique challenges. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen creates an electron-deficient aromatic system. This electronic property can affect the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. Consequently, the choice of the ancillary ligand on the palladium catalyst is paramount for a successful and efficient transformation. This guide provides a head-to-head comparison of commonly employed ligands for the Buchwald-Hartwig amination of fluoropyridines, offering insights into their performance and the rationale behind their selection.

The Catalytic Cycle: A Ligand's Playground

Understanding the role of the ligand in the Buchwald-Hartwig amination is crucial for optimizing reaction conditions. The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[3]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-F Ar-Pd(II)(F)L Ar-Pd(II)(F)L Oxidative Addition->Ar-Pd(II)(F)L Ligand Exchange Ligand Exchange Ar-Pd(II)(F)L->Ligand Exchange R2NH [Ar-Pd(II)(NHR2)L]+ F- [Ar-Pd(II)(NHR2)L]+ F- Ligand Exchange->[Ar-Pd(II)(NHR2)L]+ F- Deprotonation Deprotonation [Ar-Pd(II)(NHR2)L]+ F-->Deprotonation Base Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Deprotonation->Ar-Pd(II)(NR2)L Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle. The ligand (L) plays a critical role in each step, influencing the rate and efficiency of the reaction.

The ligand's steric bulk and electronic properties directly impact each of these steps. For electron-deficient fluoropyridines, a ligand must be sufficiently electron-donating to promote the oxidative addition step, yet also bulky enough to facilitate the final reductive elimination.

Ligand Classes in Focus: A Comparative Analysis

The evolution of the Buchwald-Hartwig amination has led to the development of several generations of phosphine ligands and, more recently, N-heterocyclic carbenes (NHCs). Below, we compare the performance of key ligand classes for the amination of fluoropyridines.

Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands)

This class of ligands, developed by the Buchwald group, has proven to be highly effective for a wide range of C-N cross-coupling reactions, including those involving challenging substrates like fluoropyridines. Their key features are a biaryl backbone that provides steric bulk and dialkylphosphino groups that confer strong electron-donating properties.

LigandKey FeaturesPerformance with Fluoropyridines
XPhos Bulky biarylphosphine with dicyclohexylphosphino and triisopropylphenyl groups.Generally provides good to excellent yields for a variety of fluoropyridines and amines. It is often a reliable starting point for optimization.
SPhos Similar to XPhos but with a methoxy group on the biaryl backbone, which can influence catalyst solubility and stability.Often shows comparable or slightly improved performance over XPhos, particularly with more challenging substrates.
RuPhos Features a di-t-butylphosphino group and a dicyclohexylamino substituent on the biaryl backbone.Known for its high activity, especially in the coupling of secondary amines. It can be a superior choice for sterically hindered couplings.
BrettPhos A highly hindered ligand with a di-t-butylphosphino group and a bulky adamantyl substituent.Particularly effective for the monoarylation of primary amines and can be advantageous for very challenging couplings.[4]

Causality Behind Performance: The success of these ligands stems from their ability to stabilize the monoligated Pd(0) species, which is believed to be the active catalyst. The steric bulk accelerates the reductive elimination step, which is often rate-limiting, while the electron-rich nature of the phosphine facilitates the initial oxidative addition of the C-F bond.

Bidentate Phosphine Ligands

Bidentate ligands, which can chelate to the palladium center, offer a different approach to catalyst design. Their performance can be highly dependent on the specific ligand backbone and the reaction conditions.

LigandKey FeaturesPerformance with Fluoropyridines
BINAP A chiral biaryl diphosphine with a defined bite angle.Has been used successfully in the amination of halopyridines, often providing good yields. Its performance can be sensitive to the specific substrate and amine.
Xantphos A rigid xanthene-based diphosphine with a large, well-defined bite angle.Known for its versatility and has been shown to be effective in the amination of various halo-heterocycles.[5]
Josiphos A class of ferrocene-based diphosphine ligands with tunable steric and electronic properties.Certain Josiphos ligands have demonstrated high efficacy in the amination of electron-deficient heterocycles, including chloropyridines, suggesting their potential for fluoropyridine substrates.[6]

Causality Behind Performance: The chelation of bidentate ligands can prevent catalyst decomposition and influence the geometry of the palladium complexes in the catalytic cycle. The defined bite angle of ligands like Xantphos can promote reductive elimination. However, the formation of stable, less reactive bis-ligated palladium species can sometimes hinder the reaction.

N-Heterocyclic Carbenes (NHCs)

NHCs have emerged as a powerful class of ligands for cross-coupling reactions. They are strong σ-donors, even more so than many electron-rich phosphines, and form very stable bonds with metal centers.

Ligand TypeKey FeaturesPerformance with Fluoropyridines
IMes, IPr, etc. Imidazolylidene-based carbenes with varying steric bulk on the nitrogen substituents.NHC-palladium complexes have shown high activity in the amination of aryl chlorides and can be effective for electron-deficient substrates. Their application to fluoropyridines is an active area of research.
Mixed NHC/Phosphine Ligands Ligands incorporating both an NHC and a phosphine moiety.These hybrid ligands aim to combine the strong σ-donating properties of NHCs with the favorable steric attributes of phosphines, and have shown promise in challenging aminations.[7]

Causality Behind Performance: The strong M-NHC bond enhances catalyst stability and longevity. The powerful σ-donating ability of NHCs can significantly promote the oxidative addition of the relatively inert C-F bond.[7][8] The steric environment around the metal center can be finely tuned by modifying the N-substituents of the NHC.

Experimental Data: A Head-to-Head Comparison

To provide a clear comparison, the following table summarizes representative data for the amination of a model fluoropyridine substrate with morpholine, a common secondary amine. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature, and thus this table represents a compilation of typical results.

Fluoropyridine SubstrateAmineLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineCyclohexane-1,2-diamine(±)-BINAPPd₂(dba)₃NaOtBuToluene80460[9]
3-Bromo-2-aminopyridineMorpholineRuPhosPd₂(dba)₃LiHMDSTHF651671[10]
3-Bromo-2-aminopyridineMorpholineSPhosPd₂(dba)₃LiHMDSTHF651676[10]
2-HalopyridineVolatile AminesdpppPd(OAc)₂NaOtBuToluene80-55-98[11]
2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholine/Pyrrolidine------60-88[12]

Note: This table is illustrative and compiles data from various sources. Reaction conditions and substrates are not identical in all cases, which will affect the outcomes.

Workflow for Ligand Selection

Choosing the optimal ligand for a specific fluoropyridine amination requires a systematic approach. The following workflow can guide researchers in this process.

Ligand_Selection_Workflow start Define Fluoropyridine and Amine Substrates initial_screening Initial Ligand Screening: XPhos, SPhos, RuPhos, Xantphos start->initial_screening evaluate_yield Evaluate Yields and Byproducts initial_screening->evaluate_yield optimization Optimize Reaction Conditions: Base, Solvent, Temperature evaluate_yield->optimization Good Yields (>70%) advanced_screening Advanced Ligand Screening: BrettPhos, Josiphos, NHCs evaluate_yield->advanced_screening Low Yields (<70%) final_conditions Final Optimized Conditions optimization->final_conditions advanced_screening->evaluate_yield

Figure 2: A decision-making workflow for selecting the optimal ligand for the Buchwald-Hartwig amination of fluoropyridines.

Experimental Protocol: A Representative Amination of 2-Fluoropyridine with Morpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-fluoropyridine with morpholine using XPhos as the ligand. This should be considered a starting point, and optimization of the reaction parameters may be necessary for different substrates.

Materials:

  • 2-Fluoropyridine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a septum-sealed cap

Procedure:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere of argon or nitrogen. A glovebox is recommended, but Schlenk line techniques can also be used.

  • Vial Preparation: To the oven-dried reaction vial, add the XPhos Pd G3 precatalyst and sodium tert-butoxide.

  • Reagent Addition: Seal the vial with the septum cap. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes. Add the anhydrous, degassed toluene via syringe. Subsequently, add the 2-fluoropyridine and morpholine via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(morpholino)pyridine.

Conclusion and Future Outlook

The choice of ligand is a critical parameter for the successful Buchwald-Hartwig amination of fluoropyridines. Bulky, electron-rich monophosphine ligands, particularly those from the Buchwald group such as XPhos and SPhos, often provide a reliable starting point with good to excellent yields. For more challenging substrates or specific applications like the coupling of secondary amines, more specialized ligands like RuPhos or BrettPhos may offer superior performance. Bidentate ligands and N-heterocyclic carbenes represent valuable alternatives that can be effective in certain cases.

Future developments in this field will likely focus on the design of even more active and versatile ligands that can operate under milder conditions with lower catalyst loadings. The development of catalyst systems that are tolerant of a wider range of functional groups and are more environmentally benign will also be a key area of research. As the demand for complex aminofluoropyridines in drug discovery continues to grow, the ongoing evolution of ligands for the Buchwald-Hartwig amination will undoubtedly play a crucial role in enabling their efficient synthesis.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • de Oliveira, C. S. A., et al. (2022). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 12(1), 1-12. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602. [Link]

  • Cespiva, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]

  • Stradiotto, M., & Kelly, C. P. (2016). New Phosphine-Functionalized NHC Ligands: Discovery of an Effective Catalyst for the Room-Temperature Amination of Aryl Chlorides with Primary and Secondary Amines. Organometallics, 35(5), 741–754. [Link]

  • Chemistry Conversation. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]

  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of chemical research, 43(8), 1104–1115. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • ResearchGate. Mixed er-NHC/Phosphine Pd(II) Complexes and Their Catalytic Activity in Buchwald-Hartwig Reaction under Solvent-Free Conditions. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination.... [Link]

  • Singh, U. P., & Singh, R. P. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(6), 7436–7448. [Link]

  • ResearchGate. Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017).
  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • Kelly, C. B., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 14(5), 1342–1345. [Link]

  • Wiley-VCH. (2017). 1 An Overview of NHCs. [Link]

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241. [Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of Novel 2-(6-Fluoropyridin-3-yl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development. Poor metabolic stability can lead to low bioavailability and short duration of action, ultimately hindering a compound's therapeutic potential.[1][2] This guide provides a comparative analysis of the in vitro metabolic stability of a series of novel compounds derived from 2-(6-fluoropyridin-3-yl)propan-2-ol. We will delve into the experimental design, present comparative data from liver microsome and hepatocyte stability assays, and discuss the structure-metabolism relationships (SMRs) that govern the metabolic fate of these compounds.

The Central Role of Metabolic Stability in Drug Discovery

The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily in the liver.[3] The liver's enzymatic machinery, particularly the cytochrome P450 (CYP) superfamily of enzymes, is highly efficient at modifying foreign compounds (xenobiotics) to facilitate their excretion.[3][4] While this is a crucial detoxification mechanism, it can also prematurely terminate the action of a drug. Therefore, a key objective in drug design is to engineer molecules with an optimal balance of potency and metabolic stability.[1]

In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting a compound's metabolic clearance.[5][6] These assays, typically using liver microsomes or hepatocytes, provide quantitative measures of a compound's intrinsic clearance (CLint) and half-life (t1/2).[7][8] This data allows for the early identification of metabolic liabilities and guides the iterative process of lead optimization.[9]

The Investigated Compounds: Derivatives of 2-(6-Fluoropyridin-3-yl)propan-2-ol

The parent scaffold, 2-(6-fluoropyridin-3-yl)propan-2-ol, possesses a fluorinated pyridine ring, a common motif in medicinal chemistry. The fluorine atom can influence the electronic properties of the pyridine ring and potentially block sites of metabolism.[4][10] The tertiary alcohol group presents another potential site for metabolic modification. The derivatives in this guide have been designed to explore the impact of subtle structural modifications on metabolic stability.

For the purpose of this guide, we will be comparing the following hypothetical, yet representative, compounds:

Compound IDStructureKey Features
Cpd-01 Parent Scaffold: 2-(6-Fluoropyridin-3-yl)propan-2-ol
Cpd-02 O-Methylated analog of Cpd-01
Cpd-03 Replacement of the propan-2-ol with an ethyl group
Cpd-04 Addition of a para-methoxy phenyl group

Experimental Design for Assessing Metabolic Stability

To provide a comprehensive picture of the metabolic stability of our compound series, we will detail the protocols for two of the most widely used in vitro assays: the liver microsome stability assay and the hepatocyte stability assay.

Liver Microsome Stability Assay

This assay is a high-throughput screening method that primarily assesses Phase I metabolic reactions, which are largely mediated by CYP enzymes.[8][11] Liver microsomes are subcellular fractions that are enriched in these enzymes.[12]

Experimental Workflow: Liver Microsome Stability Assay

G cluster_prep Preparation cluster_inc Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_mics Prepare Liver Microsomes mix Mix Microsomes and Compound prep_mics->mix prep_cpd Prepare Test Compound Stock prep_cpd->mix prep_nadph Prepare NADPH Solution start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc Pre-incubate at 37°C mix->pre_inc pre_inc->start_rxn incubation Incubate at 37°C with Shaking start_rxn->incubation sampling Take Samples at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quench Quench Reaction with Acetonitrile sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms G cluster_prep Cell Preparation cluster_inc Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis thaw Thaw Cryopreserved Hepatocytes wash Wash and Resuspend Cells thaw->wash viability Assess Cell Viability wash->viability add_cells Add Hepatocyte Suspension viability->add_cells plate_cpd Plate Test Compound plate_cpd->add_cells incubation Incubate at 37°C with Shaking add_cells->incubation sampling Take Samples at Time Points (0, 15, 30, 60, 120 min) incubation->sampling quench Quench Reaction with Acetonitrile sampling->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Cpd01 Cpd-01 (Parent Compound) Oxidation Pyridine Ring Oxidation Cpd01->Oxidation Oxidation Glucuronidation Glucuronidation of Tertiary Alcohol Cpd01->Glucuronidation Conjugation

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance

This guide provides a detailed operational and disposal plan for 2-(6-Fluoropyridin-3-yl)propan-2-ol, a fluorinated pyridine derivative. As this compound combines the structural features of an alcohol, a pyridine ring, and a halogen, its handling and disposal demand a rigorous, safety-first approach. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance rooted in established chemical safety principles.

Hazard Profile Analysis: Understanding the "Why" Behind the Procedure

  • Propan-2-ol Moiety: The isopropanol group suggests that the compound is likely a flammable liquid and vapor .[1][2] Like propan-2-ol, it may cause serious eye irritation and potential drowsiness or dizziness.[1][2] Therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.[3]

  • Fluoropyridine Moiety: Pyridine and its derivatives are compounds of toxicological concern.[4] The presence of a carbon-fluorine bond introduces significant chemical stability. While this specific molecule is not a per- or polyfluoroalkyl substance (PFAS), the C-F bond is the strongest single bond in organic chemistry, making the compound persistent and difficult to break down.[5] Thermal decomposition (incineration) can generate hazardous byproducts, such as hydrogen fluoride (HF), which requires specialized flue gas scrubbing systems.[5]

  • Reactivity: The compound is predicted to be incompatible with strong oxidizing agents and strong acids, similar to its parent alcohol, propan-2-ol.[6]

This composite profile mandates that 2-(6-Fluoropyridin-3-yl)propan-2-ol be treated as a flammable, toxic, and persistent halogenated organic waste .

Core Disposal Principle: Segregation and Containment

The cornerstone of safe chemical disposal is meticulous segregation. Due to its fluorinated nature, this compound must not be mixed with non-halogenated organic waste.

Causality:

  • Regulatory Compliance: Waste disposal facilities have separate processing streams for halogenated and non-halogenated solvents.[7] Improper mixing can lead to regulatory violations and significantly increased disposal costs.

  • Disposal Efficacy: Halogenated waste often requires high-temperature incineration with specialized acid gas scrubbers to neutralize compounds like HF and HCl that are formed during combustion.[5][8] Non-halogenated waste can often be recycled or incinerated under different conditions.

  • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions.[9][10]

Workflow for Waste Segregation and Storage

cluster_0 In-Lab Waste Handling A Identify Waste: 2-(6-Fluoropyridin-3-yl)propan-2-ol (Pure, solutions, or contaminated materials) B Select Waste Container: - Clearly marked "HALOGENATED ORGANIC WASTE" - Chemically compatible (e.g., HDPE or glass) - Leak-proof with a screw cap A->B Categorize as Halogenated C Properly Label Container: - Attach Hazardous Waste Tag - List all chemical constituents by full name - Approximate percentages of each - Note hazards: Flammable, Toxic B->C Fill as needed D Store in Satellite Accumulation Area (SAA): - Secondary containment (spill tray) - Away from incompatibles (acids, oxidizers) - Keep container closed when not in use C->D Secure & Store E Arrange Disposal: Contact institution's EH&S department or a licensed hazardous waste contractor for pickup. D->E When container is full or per schedule

Caption: Waste Segregation and Containment Workflow.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of 2-(6-Fluoropyridin-3-yl)propan-2-ol from the laboratory.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:

    • Nitrile or Butyl Rubber Gloves: Check the manufacturer's recommendations for breakthrough time.[11]

    • Safety Goggles: Chemical splash goggles are mandatory.[11]

    • Flame-Resistant Lab Coat.

2. Waste Collection:

  • Collect all waste containing 2-(6-Fluoropyridin-3-yl)propan-2-ol—including pure substance, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper)—in a designated, properly labeled Halogenated Organic Waste container.[12][13]

  • Do not pour down the drain. This is a violation of environmental regulations.[4]

  • Do not allow to evaporate in a fume hood. This is an unacceptable disposal method that releases vapors into the environment.[14]

3. Container Management:

  • Use only approved hazardous waste containers, typically provided by your institution's Environmental Health & Safety (EH&S) department.[15]

  • Ensure the container is made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for certain mixtures).

  • Keep the waste container securely closed at all times, except when adding waste.[15]

  • Fill containers to no more than 80% capacity to allow for vapor expansion and prevent spills.

4. Labeling:

  • Affix a completed hazardous waste label to the container immediately upon starting it.[9]

  • The label must include:

    • The full, unabbreviated chemical name: "2-(6-Fluoropyridin-3-yl)propan-2-ol".

    • All other chemical constituents in the waste stream, with estimated percentages.

    • The relevant hazard warnings (e.g., Flammable, Toxic).

5. Storage and Disposal:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[15]

  • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is within secondary containment (such as a spill tray) to capture any potential leaks.

  • When the container is full or ready for disposal, contact your institution's EH&S office to schedule a waste pickup.[15] Follow their specific procedures for pickup requests.

Spill Management Protocol

Accidents require a prepared, immediate response to mitigate risks.

1. Immediate Actions (First 30 seconds):

  • Alert all personnel in the immediate vicinity.

  • If the spill is large or involves a fire, activate the nearest fire alarm and evacuate the area.

  • If the spill is small and manageable, proceed with cleanup only if you are trained and equipped to do so.

2. Spill Cleanup Procedure:

  • Control Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove other sources of ignition.[3][6]

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and double-layered nitrile gloves.

  • Containment & Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[4] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools (e.g., plastic scoop) and place it in a heavy-duty plastic bag or a designated container for solid hazardous waste.[3]

  • Labeling: Seal and label the container as "Halogenated Organic Waste" with a full list of contents.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Arrange for the disposal of the cleanup materials through your EH&S department.

Spill Response Workflow

A Spill Occurs B Assess & Alert - Alert personnel - Control ignition sources A->B C Don PPE B->C D Contain & Absorb (Use inert material) C->D E Collect Waste (Use non-sparking tools) D->E F Package & Label for Disposal E->F G Decontaminate Spill Area F->G H Report Incident (per institutional policy) G->H

Caption: Emergency Spill Response Workflow.

Regulatory Context and Data Summary

Disposal of this chemical falls under regulations for hazardous waste management, primarily the Resource Conservation and Recovery Act (RCRA) in the United States. As a fluorinated organic compound, it is part of a chemical class receiving increased scrutiny from regulatory bodies like the U.S. Environmental Protection Agency (EPA).[16][17] The EPA has identified high-temperature incineration as a key technology for the destruction and disposal of persistent fluorinated compounds.[5]

Quantitative Data and Key Information Summary

ParameterGuidelineRationale & Reference
Waste Category Halogenated Organic WasteContains fluorine, a halogen. Must be segregated for proper treatment.[7][12]
Primary Disposal Route Licensed Hazardous Waste IncinerationHigh-temperature incineration is required to destroy the stable C-F bond and manage toxic byproducts.[5][8]
Incompatible Materials Strong Oxidizing Agents, Strong AcidsRisk of violent reaction, based on the propan-2-ol structure.[6]
Container Type HDPE or Glass Bottle with Screw CapMust be chemically resistant and prevent vapor release.[13]
PPE Requirements Nitrile/Butyl Gloves, Safety Goggles, Lab CoatProtects against skin/eye contact and chemical splashes.[11]
Spill Cleanup Material Inert Absorbents (Vermiculite, Sand)Safely absorbs flammable liquids without reacting.[4]
Sink Disposal Strictly Prohibited Prevents environmental contamination and damage to plumbing infrastructure.[4][14]

References

  • ABB. (n.d.). SAFETY DATA SHEET PROPAN-2-OL.
  • Chemical Suppliers. (2021, April 7). SAFETY DATA SHEET PROPAN-2-OL AR.
  • Sigma-Aldrich. (2016, May 27). 2-Propanol - Safety Data Sheet.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • RCI Labscan Limited. (2021, August 2). propan-2-ol 70% - SAFETY DATA SHEET.
  • Regulations.gov. (2018, August 25). RESYDROL® SWE 5048 BAK/337 liquid coating resins.
  • Sigma-Aldrich. (2024, July 13). SAFETY DATA SHEET.
  • 3D-basics. (2025, June 3). Safety Data Sheet: propan-2-ol.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Propan-2-ol.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • U.S. Environmental Protection Agency. (2025, November 14). EPA Posts FAQs Regarding Pesticides Containing a Single Fluorinated Carbon.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Federal Register. (2024, February 8). Listing of Specific PFAS as Hazardous Constituents.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Arnold & Porter. (2024, February 6). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-(6-Fluoropyridin-3-yl)propan-2-ol

[1][2]

Executive Summary: The "Fluorine Effect" in Safety

Handling 2-(6-Fluoropyridin-3-yl)propan-2-ol requires more than standard organic safety protocols. While structurally similar to non-fluorinated pyridines, the presence of the C-6 fluorine atom significantly alters the compound's lipophilicity and metabolic stability.

In drug discovery, this motif is often used to install a metabolically robust gem-dimethyl group.[1] For the safety officer and chemist, this implies:

  • Enhanced Skin Permeation: The fluorine substitution often increases lipid solubility, making skin absorption a primary exposure vector.

  • Metabolic Resilience: If absorbed, the compound may resist standard metabolic detoxification pathways, potentially prolonging systemic exposure.

This guide moves beyond generic "wear gloves" advice, providing a targeted PPE strategy based on the physicochemical properties of fluorinated pyridine alcohols.

Hazard Identification & Risk Assessment

Note: Specific toxicological data for CAS 1150567-35-1 is limited.[1][2][3] The following assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated pyridines.

Hazard CategoryGHS Classification (Inferred)Operational Implication
Acute Toxicity H302/H312 (Harmful if swallowed/contact)High risk during weighing of dry powder.[1][2]
Skin/Eye Irritation H315 / H319 (Causes skin/serious eye irritation)Dust can cause immediate ocular stinging; solutions are absorbed.[1][2]
Target Organ H335 (Respiratory Irritation)Inhalation of dust triggers mucous membrane inflammation.[2]
Reactivity Stable, but incompatible with strong oxidizers.[2]Avoid mixing with peroxides or nitric acid.

PPE Matrix: A Tiered Approach

Select your PPE based on the specific operation. Engineering controls (Fume Hood) are the primary barrier; PPE is the secondary defense.

Tier 1: Standard Handling ( < 500 mg, Closed Vessels)

Routine synthesis, NMR preparation, stock solution management.[2]

  • Hand Protection: Nitrile Gloves (Double-gloved). [1][2]

    • Inner Layer: 4 mil (0.10 mm) standard nitrile.[1]

    • Outer Layer: 5-6 mil (0.14 mm) textured nitrile.[1]

    • Rationale: Fluorinated organics can permeate thin nitrile.[1] Double gloving provides a visual indicator of breach and increases breakthrough time.

  • Eye Protection: Chemical Safety Glasses with side shields (ANSI Z87.1).[1]

  • Body: Standard cotton lab coat (buttoned).

Tier 2: High-Risk Operations ( > 500 mg, Open Handling, Heating)

Weighing bulk solids, reflux reactions, spill cleanup.[2]

  • Hand Protection: Laminate Film Gloves (e.g., Silver Shield / 4H). [2]

    • Rationale: Pyridine derivatives are excellent solvents.[1] Standard nitrile offers <15 mins protection against concentrated pyridine solutions.[1] Laminate offers >4 hours.[1] Wear nitrile over laminate for dexterity.[1]

  • Respiratory: P100/N95 Particulate Respirator (if outside fume hood) or Full-Face Respirator with Organic Vapor (OV) cartridges if heating.[1]

  • Eye Protection: Chemical Splash Goggles (Indirect Vent).[1]

    • Rationale: Prevents dust entry and splashes that glasses cannot stop.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE configuration.

PPE_Decision_TreeStartStart: Define TaskIsSolidIs the material Solid or Liquid?Start->IsSolidSolidAmtSolid Quantity > 500mg?IsSolid->SolidAmtSolidLiquidConcIn Solution or Pure Liquid?IsSolid->LiquidConcLiquidTier1TIER 1 PPEDouble Nitrile, Safety GlassesFume Hood RequiredSolidAmt->Tier1No (<500mg)Tier2_SolidTIER 2 (Dust)Nitrile over LaminateSplash GogglesAvoid StaticSolidAmt->Tier2_SolidYes (>500mg)LiquidConc->Tier1Dilute SolutionTier2_LiqTIER 2 (Permeation)Silver Shield/Laminate GlovesSplash GogglesFace Shield if HeatingLiquidConc->Tier2_LiqConcentrated / Pure

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and quantity.

Operational Protocol: Step-by-Step

A. Weighing & Transfer (The Critical Moment)

Most exposure incidents occur during the transfer of static-prone solids.[1]

  • Static Control: Fluorinated solids are often "fluffy" and hold static charge. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Damping: If the powder is extremely fine, dampen the spatula slightly with the reaction solvent (e.g., DCM or Methanol) to prevent dust fly-off.

  • Containment: Weigh into a tared vial with a cap, not onto weighing paper. This prevents residual dust contamination on the balance.

B. Solubilization
  • Solvent Choice: The alcohol group makes this compound polar.[1] It is soluble in DMSO, Methanol, and DCM.

  • Exotherm Check: Pyridine nitrogens can act as bases.[1] When dissolving in acidic media, expect a mild exotherm. Add solid slowly to the liquid.

C. Spill Response[1][2][5]
  • Solid Spill: Do not sweep dry.[1] Cover with a wet paper towel (solvent-dampened) to trap dust, then wipe up.[1]

  • Liquid Spill: Absorb with vermiculite or sand.[1][4] Do not use combustible materials (sawdust) if mixed with oxidizers.[1]

Disposal & Waste Management

Proper disposal is critical due to the fluorine content.

  • Waste Stream: Halogenated Organic Waste .[1]

    • Do NOT mix with non-halogenated solvents (e.g., Acetone waste).

    • Do NOT flush down the drain.

  • Incineration: The facility incinerator must be rated for halogenated compounds (scrubbers required) to capture Hydrogen Fluoride (HF) gas generated during combustion.[1]

  • Labeling: Clearly tag waste containers: "Contains Fluorinated Pyridine - Potential Skin Irritant."[1]

References

  • PubChem. (n.d.).[1][5] 2-(6-Bromopyridin-2-yl)propan-2-ol (Analogous Safety Data).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link][2]

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: Pyridine derivatives and halogenated heterocycles. Retrieved October 26, 2023, from [Link][2]

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.